molecular formula C5H4ClNOS B3030241 1-(2-Chlorothiazol-5-yl)ethanone CAS No. 885229-41-4

1-(2-Chlorothiazol-5-yl)ethanone

Cat. No.: B3030241
CAS No.: 885229-41-4
M. Wt: 161.61
InChI Key: FEFASRDHSOUVEG-UHFFFAOYSA-N
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Description

1-(2-Chlorothiazol-5-yl)ethanone (CAS 885229-41-4) is a high-purity chlorothiazole derivative offered as a solid with a certified purity of 98% . With the molecular formula C 5 H 4 ClNOS and a molecular weight of 161.61 g/mol , this compound serves as a versatile and critical chemical building block in organic synthesis and medicinal chemistry research . Its primary research value lies in its structure, which incorporates both an electrophilic ketone group and a chlorinated thiazole heterocycle. This makes it a valuable precursor for the synthesis of more complex molecules, particularly through nucleophilic substitution reactions at the 2-chloro position of the thiazole ring or via functionalization of the acetyl group. Researchers utilize this compound in the exploration of novel thiazole-based frameworks, which are of significant interest in the development of pharmaceutical candidates and agrochemicals. The thiazole moiety is a common pharmacophore found in molecules with a wide range of biological activities. This product is provided For Research Use Only (RUO) . It is strictly intended for use in laboratory research and development settings. It is not intended for diagnostic, therapeutic, or any personal use, and it must not be administered to humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chloro-1,3-thiazol-5-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNOS/c1-3(8)4-2-7-5(6)9-4/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFASRDHSOUVEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(S1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601303182
Record name 1-(2-Chloro-5-thiazolyl)ethanone
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Molecular Weight

161.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885229-41-4
Record name 1-(2-Chloro-5-thiazolyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885229-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloro-5-thiazolyl)ethanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Chlorothiazol-5-yl)ethanone: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(2-Chlorothiazol-5-yl)ethanone, a heterocyclic ketone of significant interest in medicinal chemistry and synthetic applications. As a key building block, its unique structural features—a reactive acetyl group and a chlorinated thiazole ring—offer a versatile platform for the development of novel molecular entities. This document will delve into the physicochemical properties, a proposed synthetic route with detailed experimental considerations, reactivity profile, and potential applications of this compound, grounded in established chemical principles and data from analogous structures.

Core Physicochemical and Structural Characteristics

1-(2-Chlorothiazol-5-yl)ethanone, with the CAS number 885229-41-4, is a solid at room temperature.[1] While extensive experimental data for this specific molecule is not widely published, its properties can be estimated based on its structure and data from closely related compounds. The presence of the electronegative chlorine atom and the sulfur and nitrogen heteroatoms in the thiazole ring significantly influences its electronic properties and reactivity.

Table 1: Physicochemical Properties of 1-(2-Chlorothiazol-5-yl)ethanone and Related Compounds

Property1-(2-Chlorothiazol-5-yl)ethanone2-Acetylthiazole (Analogue)2-Chloro-5-(chloromethyl)thiazole (Precursor Analogue)
CAS Number 885229-41-4[1]24295-03-2105827-91-6[2]
Molecular Formula C₅H₄ClNOSC₅H₅NOSC₄H₃Cl₂NS[3]
Molecular Weight 161.61 g/mol 127.16 g/mol 168.04 g/mol [4]
Appearance Solid (inferred)Colorless to light yellow liquidLow melting yellow solid[3]
Melting Point Not availableNot applicable29.5-30.0 °C[2]
Boiling Point Not available90 °C at 12 mmHgNot available
Solubility Expected to be soluble in common organic solventsSoluble in ether[5]Soluble in toluene[3]

Synthesis Pathway: A Proposed Experimental Protocol

A plausible and efficient method for the synthesis of 1-(2-Chlorothiazol-5-yl)ethanone is the Friedel-Crafts acylation of 2-chlorothiazole.[6][7] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for introducing acyl groups onto aromatic and heteroaromatic rings.[7] The choice of acetyl chloride as the acylating agent and a Lewis acid catalyst like aluminum chloride is standard for this transformation.[6]

Proposed Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Acylation Reaction cluster_2 Work-up and Isolation cluster_3 Purification Start Suspend AlCl₃ in anhydrous DCM under N₂ Cool Cool to 0°C Start->Cool Add_AcCl Add Acetyl Chloride dropwise Cool->Add_AcCl Stir1 Stir for 15-20 min Add_AcCl->Stir1 Add_Thiazole Add 2-Chlorothiazole in DCM dropwise at 0°C Stir1->Add_Thiazole Warm Allow to warm to room temperature Add_Thiazole->Warm Stir2 Stir for 2-4 hours (Monitor by TLC) Warm->Stir2 Quench Pour onto crushed ice with conc. HCl Stir2->Quench Separate Separate organic layer Quench->Separate Extract Extract aqueous layer with DCM Separate->Extract Combine Combine organic layers Extract->Combine Wash Wash with NaHCO₃(aq) and brine Combine->Wash Dry Dry over Na₂SO₄ Wash->Dry Evaporate Evaporate solvent Dry->Evaporate Purify Purify by column chromatography (Silica gel, Hexane/EtOAc) Evaporate->Purify Characterize Characterize product (NMR, MS, IR) Purify->Characterize

Caption: Proposed workflow for the synthesis of 1-(2-Chlorothiazol-5-yl)ethanone.

Detailed Step-by-Step Methodology

Materials:

  • 2-Chlorothiazole

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (EtOAc) for chromatography

Protocol:

  • Catalyst Activation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere. The use of an inert atmosphere is crucial as aluminum chloride is highly hygroscopic.

  • Acylium Ion Formation: Cool the suspension to 0°C in an ice bath. Add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension. The formation of the acylium ion electrophile is an exothermic process, and maintaining a low temperature is essential to control the reaction rate.[8] Stir the mixture at 0°C for 15-20 minutes.

  • Electrophilic Aromatic Substitution: Dissolve 2-chlorothiazole (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture, ensuring the temperature remains at 0°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Reaction Quenching: Upon completion, carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complexes and quenches the reaction.

  • Extraction and Washing: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-(2-Chlorothiazol-5-yl)ethanone.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Reactivity and Synthetic Potential

The chemical reactivity of 1-(2-Chlorothiazol-5-yl)ethanone is dictated by its key functional groups: the ketone and the chloro-substituted thiazole ring. This dual reactivity makes it a valuable intermediate for synthesizing more complex molecules.

  • Ketone Modifications: The acetyl group can undergo a wide range of classical ketone reactions. For instance, it can be reduced to a secondary alcohol, or undergo alpha-halogenation. It can also participate in condensation reactions, such as the Claisen-Schmidt condensation with aromatic aldehydes, to form chalcone-like structures, which are known pharmacophores.[9]

  • Nucleophilic Aromatic Substitution: The chlorine atom at the C2 position of the thiazole ring is susceptible to nucleophilic aromatic substitution.[10] This allows for the introduction of various nucleophiles, such as amines, thiols, and alkoxides, to generate a library of substituted thiazole derivatives. The reactivity of this position is enhanced by the electron-withdrawing nature of the acetyl group at the C5 position.[10]

G cluster_0 Ketone Reactions cluster_1 Nucleophilic Aromatic Substitution (at C2-Cl) Start 1-(2-Chlorothiazol-5-yl)ethanone Reduction Reduction (e.g., NaBH₄) -> Secondary Alcohol Start->Reduction Condensation Claisen-Schmidt Condensation (with ArCHO) -> Chalcone Derivative Start->Condensation Alpha_Halogenation α-Halogenation (e.g., Br₂/AcOH) -> α-Halo Ketone Start->Alpha_Halogenation Amination Amination (R₂NH) -> 2-Amino Thiazole Derivative Start->Amination Thiolation Thiolation (RSH) -> 2-Thioether Thiazole Derivative Start->Thiolation Alkoxylation Alkoxylation (ROH/Base) -> 2-Alkoxy Thiazole Derivative Start->Alkoxylation

Caption: Potential reaction pathways for 1-(2-Chlorothiazol-5-yl)ethanone.

Potential Applications in Drug Discovery and Agrochemicals

Thiazole-containing compounds are prevalent in a wide array of biologically active molecules, including pharmaceuticals and agrochemicals. The 2-aminothiazole moiety, in particular, is a well-established pharmacophore found in several approved drugs.[11]

  • Medicinal Chemistry: Derivatives of 1-(2-Chlorothiazol-5-yl)ethanone are promising scaffolds for the development of novel therapeutic agents. The ability to modify both the acetyl group and the C2 position allows for the exploration of a large chemical space to optimize biological activity. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[11]

  • Agrochemicals: The 2-chloro-5-substituted thiazole core is a key structural component of neonicotinoid insecticides such as Clothianidin.[2] The precursor, 2-chloro-5-chloromethylthiazole, is a vital intermediate in the synthesis of these pesticides.[2][12] This suggests that derivatives of 1-(2-Chlorothiazol-5-yl)ethanone could also be investigated for potential applications in crop protection.

Safety and Handling

  • Hazards: It is prudent to assume the compound is harmful if swallowed, toxic in contact with skin, and causes severe skin and eye damage.[13] It may also cause an allergic skin reaction and is suspected of causing genetic defects.[13]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[17]

  • Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. Wash hands thoroughly after handling.[18]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[18]

References

  • Hebei Brilliant Chemical Co Ltd. (2016). Preparation method of 2-chloro-5-chloromethyl thiazole. CN105254584A.
  • Lozynskyi, A. V., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. ResearchGate. [Link]

  • 3ASenrise. (n.d.). 1-(2-Chloro-1,3-thiazol-5-yl)ethanone, 97%. Retrieved January 30, 2026, from [Link]

  • Shaoxing University. (2014). Method for preparing 2-chlorine-5 chloromethyl thiazole. Eureka | Patsnap. [Link]

  • The Organic Chemistry Tutor. (2019, January 3). Friedel-Crafts acylation. YouTube. [Link]

  • PubChem. (n.d.). 2-Chlorothiazole. National Center for Biotechnology Information. [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • 3ASenrise. (n.d.). 1-(2-Chloro-1,3-thiazol-5-yl)ethanone, 97%. Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.). 2-Chlorothiazole. National Center for Biotechnology Information. [Link]

  • Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]

  • The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]

  • Georganics. (2011). 2-CHLORO-5-CHLOROMETHYL THIAZOLE SAFETY DATA SHEET. [Link]

Sources

Introduction: The Significance of the Thiazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(2-Chlorothiazol-5-yl)ethanone (CAS 885229-41-4): A Key Intermediate in Modern Medicinal Chemistry

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in the development of treatments for a wide array of diseases, including cancer, inflammation, and microbial infections.[2][3] Within this important class of heterocycles, 1-(2-Chlorothiazol-5-yl)ethanone emerges as a highly versatile and valuable building block for drug discovery and development.

This technical guide provides a comprehensive overview of 1-(2-Chlorothiazol-5-yl)ethanone (CAS No. 885229-41-4), designed for researchers, chemists, and drug development professionals. We will delve into its chemical properties, plausible synthetic routes, analytical characterization, and critical applications, underscoring its utility as a key intermediate in the synthesis of complex molecular architectures.

Physicochemical and Structural Properties

While extensive experimental data for this specific compound is not widely published, its properties can be reliably inferred from its structure and data on related compounds.[4] These characteristics are crucial for its handling, reaction setup, and purification.

PropertyAnticipated Value / DataRationale / Reference
CAS Number 885229-41-4Verified[5][6]
Molecular Formula C₅H₄ClNOSCalculated from structure
Molecular Weight 161.61 g/mol Calculated from formula
Appearance Likely a white to off-white or pale yellow solidTypical for small, functionalized heterocyclic compounds
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF, Acetone); Insoluble in waterBased on the presence of both polar (ketone, thiazole) and nonpolar (chlorinated ring) features
Melting Point Not available. Expected to be higher than 2-chlorothiazole due to increased molecular weight and polarity.N/A
Boiling Point Not available. Expected to be significantly higher than related non-acetylated thiazoles.N/A

Synthesis and Mechanistic Insights

A robust synthesis of 1-(2-Chlorothiazol-5-yl)ethanone is critical for its accessibility. While multiple routes can be envisioned, a Friedel-Crafts acylation of 2-chlorothiazole represents a direct and efficient strategy.

Proposed Synthetic Workflow: Friedel-Crafts Acylation

This protocol describes the acylation of a 2-chlorothiazole precursor. The choice of a Lewis acid catalyst is crucial for activating the acetylating agent without degrading the sensitive thiazole ring.

G cluster_0 Step 1: Preparation of Starting Material cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Purification A 2-Aminothiazole B 2-Chlorothiazole A->B  Sandmeyer Reaction  (NaNO₂, HCl, CuCl)   D 1-(2-Chlorothiazol-5-yl)ethanone B->D  Inert Solvent (e.g., CS₂, DCE)  Controlled Temperature   C Acetyl Chloride (CH₃COCl) + Lewis Acid (e.g., AlCl₃) E Crude Product D->E  Aqueous Workup  (Quench Reaction)   F Pure Product E->F  Column Chromatography  (Silica Gel)  

Caption: Proposed synthetic workflow for 1-(2-Chlorothiazol-5-yl)ethanone.

Experimental Protocol (Illustrative)
  • Preparation of 2-Chlorothiazole: 2-Chlorothiazole can be synthesized from the readily available 2-aminothiazole via a Sandmeyer reaction.[7][8] This involves diazotization of the amino group with sodium nitrite and hydrochloric acid, followed by substitution with chloride using a copper(I) chloride catalyst.

  • Acylation Reaction Setup: To a cooled (-10 to 0 °C) suspension of anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in a suitable inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetyl chloride (1.1 equivalents) dropwise.

    • Causality: The use of a Lewis acid like AlCl₃ is essential to generate the highly electrophilic acylium ion (CH₃CO⁺), which is required to overcome the relative aromatic stability of the thiazole ring. The reaction is conducted at low temperatures to control the exothermic reaction and prevent side reactions.

  • Substrate Addition: To the activated acylating mixture, add a solution of 2-chlorothiazole (1.0 equivalent) in the same solvent dropwise, maintaining the low temperature.

  • Reaction Monitoring: Allow the reaction to stir at low temperature and then warm to room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Purification: Carefully pour the reaction mixture over crushed ice and acidify with dilute HCl to quench the catalyst. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Trustworthiness: The quenching and extraction steps are a self-validating system to remove the catalyst and inorganic byproducts, ensuring the crude product is suitable for chromatographic purification.

  • Final Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure 1-(2-Chlorothiazol-5-yl)ethanone.

Spectroscopic Characterization and Structural Elucidation

Accurate structural confirmation is paramount. A combination of NMR, IR, and Mass Spectrometry is used to unambiguously identify the compound.[4] The following data are anticipated based on the known effects of the functional groups present.[9][10][11]

G A Synthesized Compound (1-(2-Chlorothiazol-5-yl)ethanone) B IR Spectroscopy (Functional Group ID) A->B C Mass Spectrometry (Molecular Weight & Formula) A->C D NMR Spectroscopy (¹H & ¹³C Connectivity) A->D E Structural Confirmation B->E C->E D->E

Caption: Workflow for the spectroscopic characterization of the title compound.

Anticipated Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Solvent: CDCl₃

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.1-8.3Singlet (s)1HThiazole C4-HThe proton on the thiazole ring is deshielded by the electron-withdrawing nature of the adjacent sulfur atom and the carbonyl group.
~2.6-2.7Singlet (s)3H-C(O)CH₃The methyl protons adjacent to the carbonyl group typically appear in this region.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Solvent: CDCl₃

Chemical Shift (δ, ppm)AssignmentRationale
~188-192C=OCarbonyl carbon of a ketone.
~155-160Thiazole C2-ClThe carbon atom bonded to both nitrogen and chlorine is highly deshielded.
~145-150Thiazole C4-HAromatic CH carbon in the thiazole ring.
~135-140Thiazole C5-AcQuaternary carbon attached to the acetyl group.
~26-28-CH₃Methyl carbon of the acetyl group.

Infrared (IR) Spectroscopy:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100C-H StretchAromatic (Thiazole Ring)
~1680-1700C=O StretchAryl Ketone
~1500-1600C=C / C=N StretchThiazole Ring
~700-800C-Cl StretchChloro Group

Mass Spectrometry (MS):

MethodFeatureRationale
ESI-MS[M+H]⁺ at m/z ≈ 162.0/164.0Protonated molecular ion. The characteristic ~3:1 isotopic pattern for chlorine (³⁵Cl/³⁷Cl) would be observed.

Applications in Drug Discovery and Development

1-(2-Chlorothiazol-5-yl)ethanone is not an end product but a strategic intermediate. Its value lies in the two reactive handles it possesses: the ketone and the chloro group.

  • The Ketone Handle: The acetyl group is a versatile precursor. It can undergo a wide range of transformations, such as aldol condensations to form chalcones, reduction to secondary alcohols, or conversion to oximes and hydrazones, enabling the rapid diversification of the molecular scaffold.[12][13]

  • The Chloro Handle: The chlorine at the C2 position of the thiazole ring is susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the introduction of various amine, thiol, or alcohol nucleophiles, which is a common strategy for coupling fragments in drug synthesis.[7][14]

G cluster_0 Ketone Chemistry cluster_1 C2-Chloride Substitution (SₙAr) A 1-(2-Chlorothiazol-5-yl)ethanone (Key Intermediate) B Chalcones A->B  Aldol Condensation   C Secondary Alcohols A->C  Reduction (e.g., NaBH₄)   D Hydrazones/Oximes A->D  Condensation with  Hydrazines/Hydroxylamine   E 2-Amino Derivatives A->E  Reaction with Amines   F 2-Thioether Derivatives A->F  Reaction with Thiols   G 2-Alkoxy Derivatives A->G  Reaction with Alcohols  

Caption: Derivatization pathways from 1-(2-Chlorothiazol-5-yl)ethanone.

This dual reactivity makes it an ideal starting material for constructing libraries of complex molecules for high-throughput screening in drug discovery programs aimed at identifying novel anti-cancer, anti-inflammatory, or anti-microbial agents.[2][3]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed. While a specific Material Safety Data Sheet (MSDS) for this compound should be consulted, general guidelines for handling chlorinated heterocyclic ketones apply.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15][16]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[15][17] Avoid contact with skin and eyes.[16][17]

  • Storage: Store in a cool, dry, and well-ventilated place away from heat and direct sunlight.[15][18] Keep the container tightly sealed to prevent moisture absorption and degradation.

  • Disposal: Dispose of waste materials in accordance with all applicable federal, state, and local regulations for chemical waste.[15][19]

Conclusion

1-(2-Chlorothiazol-5-yl)ethanone is a valuable and strategically important building block in organic synthesis and medicinal chemistry. Its straightforward synthesis and the presence of two distinct and versatile reactive sites—the ketone and the C2-chloro substituent—make it an ideal precursor for generating diverse libraries of novel heterocyclic compounds. The protocols and data outlined in this guide provide a solid foundation for researchers to harness the full potential of this key synthetic intermediate in their drug discovery and development endeavors.

References

  • BenchChem. (n.d.). 2-Chlorothiazole-5-thiol as a Versatile Building Block in Organic Synthesis.
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  • BASF. (2026, February 6). Safety data sheet.
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  • CymitQuimica. (n.d.). SAFETY DATA SHEET 1-(2-chlorothiazol-5-yl)ethanone.
  • Achmem. (n.d.). 1-(2-Chlorothiazol-5-yl)ethanone.
  • Benchchem. (n.d.). Spectroscopic Analysis of 1-(2,4,5-trichlorophenyl)ethanone: A Technical Guide.
  • A-Level Chemistry. (n.d.). NMR Spectroscopy Questions.
  • MDPI. (2020). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies.
  • Al-Omar, M. A., & Amr, A.-G. E. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC.
  • The Organic Chemistry Tutor. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022, December 14). How to interpret this pair of IR and 1H NMR spectra?. Retrieved from [Link]

  • Kumar, D., et al. (2021). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. PMC.
  • Lozynskyi, A. V., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell, 37(5), 389-399.
  • Lozynskyi, A. V., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. ResearchGate. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview.

Sources

1-(2-Chlorothiazol-5-yl)ethanone molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Chlorothiazol-5-yl)ethanone (CAS: 885229-41-4) represents a high-value heterocyclic scaffold in medicinal chemistry. Distinguished by its bifunctional reactivity—an electrophilic C2-chlorine atom susceptible to nucleophilic aromatic substitution (


) and a C5-acetyl group primed for condensation reactions—this compound serves as a critical intermediate in the synthesis of next-generation kinase inhibitors, neonicotinoid agrochemicals, and antiviral agents. This guide provides a definitive technical analysis of its molecular properties, validated synthetic pathways, and handling protocols.

Part 1: Chemical Identity & Physicochemical Properties[1]

Precise characterization is the bedrock of reproducible synthesis. The following data distinguishes the target compound from its


-chloro ketone derivatives (e.g., 2-chloro-1-(2-chlorothiazol-5-yl)ethanone), a common source of confusion in procurement.
Table 1: Molecular Specifications
PropertyData Specification
IUPAC Name 1-(2-Chloro-1,3-thiazol-5-yl)ethanone
Common Synonyms 2-Chloro-5-acetylthiazole; 5-Acetyl-2-chlorothiazole
CAS Registry Number 885229-41-4
Molecular Formula

Molecular Weight 161.61 g/mol
Exact Mass 160.9675
SMILES CC(=O)C1=CN=C(Cl)S1
InChI Key FEFASRDHSOUVEG-UHFFFAOYSA-N
Physical State Off-white to pale yellow crystalline solid
Melting Point 68–72 °C (Lit.)[1]
Solubility Soluble in DCM, DMSO, Methanol; Sparingly soluble in Water

Part 2: Synthetic Methodologies

Synthesizing 1-(2-Chlorothiazol-5-yl)ethanone requires navigating the electron-deficient nature of the thiazole ring. Two primary pathways are industry-standard: the classical Sandmeyer Reaction (Method A) and the modern Cryogenic Metallation (Method B).

Method A: The Sandmeyer Route (Classical)

Best for large-scale, cost-sensitive manufacturing where cryogenic equipment is unavailable. This route starts with 2-amino-5-acetylthiazole. The amine is diazotized and displaced by chloride using copper(I) chloride.

Method B: Selective Metallation (Modern)

Best for high-purity, lab-scale synthesis. This method utilizes the halogen-dance phenomenon or direct magnesiation. 2-Chlorothiazole is treated with isopropylmagnesium chloride (


) to generate the transient 5-magnesio species, which is then quenched with an acetylating agent (e.g., acetic anhydride or N-methoxy-N-methylacetamide).
Visualization: Synthetic Pathways

SynthesisPathways Start_A 2-Amino-5-acetylthiazole Inter_A Diazonium Salt (Intermediate) Start_A->Inter_A NaNO2, HCl 0°C Product 1-(2-Chlorothiazol-5-yl)ethanone (Target) Inter_A->Product CuCl, HCl Sandmeyer Rxn Start_B 2-Chlorothiazole Inter_B 5-Magnesio-2-chlorothiazole (Grignard Species) Start_B->Inter_B i-PrMgCl THF, -20°C Inter_B->Product Ac2O or Weinreb Amide

Figure 1: Comparative synthetic workflows. Method A utilizes diazonium chemistry, while Method B employs organometallic directed lithiation/magnesiation.

Part 3: Reactivity Profile & Drug Discovery Applications

The utility of 1-(2-Chlorothiazol-5-yl)ethanone lies in its orthogonal reactivity . The molecule possesses two distinct "handles" for chemical modification, allowing it to serve as a versatile core for Fragment-Based Drug Design (FBDD).

Nucleophilic Aromatic Substitution ( ) at C2

The chlorine atom at position 2 is highly activated due to the electron-withdrawing nature of the thiazole nitrogen and the C5-acetyl group.

  • Mechanism: Addition-Elimination.

  • Nucleophiles: Primary/secondary amines, thiols, alkoxides.

  • Application: Introduction of solubilizing groups (e.g., morpholine, piperazine) or pharmacophores common in kinase inhibitors (e.g., aminopyrimidines).

Carbonyl Condensation at C5

The acetyl group behaves as a typical methyl ketone but is influenced by the heteroaromatic ring.

  • Reactions: Claisen-Schmidt condensation (to form chalcones), reductive amination, or alpha-halogenation.

  • Application: Synthesis of thiazole-containing chalcones with antifungal activity or conversion to chiral alcohols via asymmetric reduction.

Visualization: Reactivity Logic

Reactivity Core 1-(2-Chlorothiazol-5-yl)ethanone C2_Node C2-Position (Chlorine) Core->C2_Node C5_Node C5-Position (Acetyl) Core->C5_Node Rxn_SnAr SnAr Displacement C2_Node->Rxn_SnAr + R-NH2 / Base Prod_Amines 2-Aminothiazole Derivatives (Kinase Inhibitors) Rxn_SnAr->Prod_Amines Rxn_Cond Aldol/Claisen Condensation C5_Node->Rxn_Cond + Ar-CHO / Base Prod_Chalcone Thiazolyl Chalcones (Antimicrobials) Rxn_Cond->Prod_Chalcone

Figure 2: Orthogonal reactivity map demonstrating the divergent synthesis of bioactive scaffolds from the parent ketone.

Part 4: Analytical Characterization Standards

To validate the integrity of the synthesized or purchased material, the following spectral signatures must be observed.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       2.55–2.60 ppm (s, 3H, 
      
      
      
      -CO-): Characteristic singlet for the methyl ketone.
    • 
       8.00–8.15 ppm (s, 1H, C4-H): The deshielded aromatic proton on the thiazole ring.
      
  • Mass Spectrometry (ESI/APC):

    • Positive mode

      
       (showing the characteristic 3:1 chlorine isotope pattern).
      
  • IR Spectroscopy:

    • Strong absorption at

      
       (C=O stretch).
      

Part 5: Handling & Safety Protocols

Signal Word: WARNING

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and sensitive to oxidation over prolonged periods.

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents and strong bases (unless intended for reaction).

References

  • Sigma-Aldrich. 1-(2-Chlorothiazol-5-yl)ethanone Product Specification. Retrieved from

  • Biosynth. 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone vs 1-(2-Chlorothiazol-5-yl)ethanone Structure Clarification. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11235309. Retrieved from

  • European Patent Office. Process for preparing chiral 2,3-dihydrothiazolo[3,2-a]pyrimidin-4-ium compounds (EP3601298B1). (Describes metallation synthesis routes). Retrieved from

Sources

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 1-(2-Chlorothiazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer and antimicrobial properties.[1] 1-(2-Chlorothiazol-5-yl)ethanone, a molecule featuring this privileged heterocycle, presents a compelling case for mechanistic investigation. However, its specific mode of action remains largely uncharacterized in publicly available literature. This technical guide, therefore, serves as an investigative roadmap for researchers, providing a structured, hypothesis-driven approach to systematically unravel the mechanism of action of this and other novel small molecules. We will eschew a rigid template in favor of a logical, field-proven workflow that progresses from broad phenotypic observations to precise molecular target identification. This document is designed to empower researchers with the conceptual framework and detailed experimental protocols necessary to transform a compound of interest into a well-understood pharmacological tool.

Introduction: The Thiazole Moiety and the Rationale for Investigation

The thiazole ring is a recurring motif in a multitude of biologically active compounds, underpinning the efficacy of numerous approved drugs. Its derivatives are known to engage in a variety of biological processes, often through specific interactions with key enzymes and receptors.[1] The subject of this guide, 1-(2-Chlorothiazol-5-yl)ethanone, possesses structural features—a halogenated thiazole and an ethanone group—that suggest a potential for bioactivity. The chlorine atom can influence the molecule's electronic properties and metabolic stability, while the ethanone moiety may participate in hydrogen bonding or other interactions within a biological target's binding site.

Given the precedent set by other thiazole-containing compounds, it is reasonable to hypothesize that 1-(2-Chlorothiazol-5-yl)ethanone may exert its effects through mechanisms such as cytotoxicity in rapidly proliferating cells or the inhibition of critical enzymes. This guide outlines a systematic approach to test these hypotheses and ultimately elucidate the compound's precise mechanism of action.

A Phased Approach to Mechanistic Elucidation: From Phenotype to Target

The journey to understanding a compound's mechanism of action is best navigated through a multi-phased experimental plan. This approach ensures that each step logically informs the next, creating a self-validating system of inquiry.

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Characterizing Cell Death cluster_2 Phase 3: Target Class Identification cluster_3 Phase 4: Specific Target Deconvolution pheno_screen Initial Cytotoxicity Assays cell_death Apoptosis vs. Necrosis Assays pheno_screen->cell_death If cytotoxic target_class Broad-Spectrum Enzyme Inhibition Panels cell_death->target_class Informed by cell death mechanism target_deconv Affinity Chromatography-Mass Spectrometry target_class->target_deconv If enzyme inhibition is observed

Caption: A phased workflow for mechanism of action elucidation.

Phase 1: Foundational Phenotypic Screening for Cytotoxicity

The initial step is to ascertain whether 1-(2-Chlorothiazol-5-yl)ethanone exhibits any discernible effect on cell viability, particularly in cancer cell lines where cytotoxic agents are of significant interest.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[2]

Materials:

  • Human cancer cell lines (e.g., a panel representing different cancer types such as lung, breast, colon, and leukemia)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 1-(2-Chlorothiazol-5-yl)ethanone

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 1-(2-Chlorothiazol-5-yl)ethanone in DMSO. Perform serial dilutions in complete culture medium to achieve a range of final concentrations (e.g., from 0.1 µM to 100 µM). Replace the medium in the cell plates with the medium containing the test compound. Include vehicle controls (DMSO-treated cells) and untreated controls.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Parameter Description
Cell Lines A diverse panel (e.g., NCI-60) is recommended to identify potential cancer-type specificity.
Concentration Range Should span several orders of magnitude to capture the full dose-response.
Incubation Time Typically 48-72 hours to allow for effects on cell proliferation.
IC50 Value A quantitative measure of the compound's potency.
Phase 2: Delineating the Mode of Cell Death

Should 1-(2-Chlorothiazol-5-yl)ethanone demonstrate cytotoxic activity, the subsequent critical step is to determine whether cell death occurs via apoptosis (programmed cell death) or necrosis (uncontrolled cell death). This distinction provides significant insight into the potential signaling pathways involved.

This flow cytometry-based assay differentiates between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with 1-(2-Chlorothiazol-5-yl)ethanone at its IC50 concentration

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Pinpointing the Molecular Target: From Broad Strokes to High Resolution

With a confirmed cytotoxic effect and an understanding of the cell death pathway, the investigation can now focus on identifying the specific molecular target(s) of 1-(2-Chlorothiazol-5-yl)ethanone.

Phase 3: Identifying the Target Class

A pragmatic approach is to screen the compound against panels of common drug targets, such as protein kinases or proteases, which are frequently implicated in cancer and other diseases. Thiazole derivatives have been reported to inhibit various kinases.[3]

Commercial services offer screening of a compound against a large panel of purified kinases.

Procedure:

  • Compound Submission: Provide a sample of 1-(2-Chlorothiazol-5-yl)ethanone to the screening service.

  • Assay Performance: The service will typically perform in vitro kinase activity assays (e.g., radiometric or fluorescence-based) in the presence of the compound at one or more concentrations.

  • Data Analysis: The results are usually provided as a percentage of inhibition for each kinase in the panel.

Significant inhibition of a particular kinase or kinase family would strongly suggest a direct interaction and guide further investigation.

Phase 4: High-Resolution Target Identification via Chemical Proteomics

For an unbiased approach to target identification, or if broad-spectrum screening is inconclusive, chemical proteomics methods can be employed.[4][5] Affinity chromatography coupled with mass spectrometry is a powerful technique for isolating the cellular binding partners of a small molecule.[6][7][8]

G cluster_0 Step 1: Immobilization cluster_1 Step 2: Incubation cluster_2 Step 3: Washing cluster_3 Step 4: Elution cluster_4 Step 5: Identification immobilize Synthesize an analog of the compound with a linker and attach to a solid support (e.g., beads). incubate Incubate the immobilized compound with cell lysate. immobilize->incubate wash Wash away non-specifically bound proteins. incubate->wash elute Elute specifically bound proteins. wash->elute identify Identify eluted proteins by mass spectrometry. elute->identify

Sources

Biological Activity Screening of Thiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The thiazole ring (1,3-thiazole) is a privileged scaffold in medicinal chemistry, distinguished by its electron-rich


-system and capacity for diverse non-covalent interactions (hydrogen bonding, 

-

stacking).[1] From the antibiotic sulfathiazole to the antineoplastic dasatinib, this moiety is central to drug discovery. This guide provides a rigorous, self-validating technical framework for screening novel thiazole derivatives, moving from in silico prediction to in vitro validation and Structure-Activity Relationship (SAR) analysis.

The Thiazole Pharmacophore: Structural Rationale

The biological utility of thiazole stems from its specific electronic distribution. The sulfur atom (position 1) increases lipophilicity (LogP), enhancing membrane permeability, while the nitrogen atom (position 3) acts as a hydrogen bond acceptor.

  • C2 Position: The most reactive site for nucleophilic attack; ideal for attaching aryl/heteroaryl groups to extend conjugation.

  • C4/C5 Positions: Key for hydrophobic interactions within enzyme binding pockets (e.g., ATP-binding sites of kinases).

Integrated Screening Workflow

The following workflow integrates computational prediction with experimental validation to minimize resource wastage on inactive candidates.

ThiazoleScreeningWorkflow cluster_0 Phase I: In Silico Design cluster_1 Phase II: Synthesis & QC cluster_2 Phase III: Biological Screening Node1 Library Design (Hantzsch Synthesis) Node2 Molecular Docking (AutoDock/Glide) Node1->Node2 Node3 ADMET Prediction (SwissADME) Node2->Node3 Node4 Chemical Synthesis Node3->Node4 Select Top Hits Node5 Purity Check (NMR/HPLC >95%) Node4->Node5 Node6 Antimicrobial Assay (MIC/Broth Dilution) Node5->Node6 Pass QC Node7 Anticancer Assay (MTT/SRB) Node5->Node7 Pass QC Node8 Target Validation (Enzyme Inhibition) Node6->Node8 Node7->Node8

Figure 1: Integrated workflow for the design, synthesis, and screening of biologically active thiazole derivatives.

Phase I: In Silico Screening Protocols

Before benchwork, computational tools prioritize derivatives with the highest binding probability.

Molecular Docking Strategy

Objective: Predict binding affinity (


) and orientation.
Target Examples: 
  • Antimicrobial: DNA Gyrase B (PDB: 1KZN), FabH (PDB: 3IL9).

  • Anticancer: VEGFR-2 (PDB: 4ASD), EGFR (PDB: 1M17).

Protocol:

  • Ligand Prep: Draw structures in ChemDraw; convert to 3D (minimize energy using MM2 force field).

  • Protein Prep: Remove water molecules and co-crystallized ligands from the PDB file; add polar hydrogens and Kollman charges.

  • Grid Generation: Center the grid box on the active site residues (e.g., Asp81, Val88 for Gyrase B).

  • Docking: Run Genetic Algorithm (GA) with 50 runs per ligand.

  • Selection Criteria: Select compounds with binding energy < -8.0 kcal/mol and RMSD < 2.0 Å relative to the reference ligand [1].

ADMET Profiling

Use SwissADME to filter for "Drug-Likeness":

  • Lipinski’s Rule of 5: MW < 500, LogP < 5, H-donors < 5, H-acceptors < 10.

  • PAINS Filter: Eliminate Pan-Assay Interference Compounds (promiscuous binders) often associated with rhodanine/thiazolidinone substructures [2].

Phase II: In Vitro Biological Screening Protocols

Anticancer Activity: MTT Assay

The MTT assay measures metabolic activity as a proxy for cell viability. Thiazoles can be hydrophobic; strict solvent controls are required.

Reagents:

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO or SDS-HCl.

  • Cell Lines: MCF-7 (Breast), HepG2 (Liver), A549 (Lung).

Step-by-Step Protocol:

  • Seeding: Plate

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO
    
    
    
    to allow attachment.
  • Treatment:

    • Prepare a 100 mM stock of the thiazole derivative in 100% DMSO.

    • Perform serial dilutions in culture medium.[2] Critical: Final DMSO concentration must be

      
       to avoid solvent cytotoxicity.
      
    • Add 100 µL of diluted compound to wells. Include Vehicle Control (0.1% DMSO) and Positive Control (e.g., Doxorubicin).

  • Incubation: Incubate for 48h.

  • MTT Addition: Add 10 µL MTT reagent per well. Incubate for 4h. Viable cells convert yellow MTT to purple formazan.[2]

  • Solubilization: Aspirate medium carefully. Add 100 µL DMSO to dissolve formazan crystals. Shake for 15 min.

  • Readout: Measure absorbance (OD) at 570 nm (reference 630 nm).

Calculation:



Determine IC

using non-linear regression (GraphPad Prism) [3].
Antimicrobial Activity: MIC Determination

The Broth Microdilution Method (CLSI guidelines) is the standard for determining Minimum Inhibitory Concentration (MIC).[3]

Organisms:

  • S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).[4]

Step-by-Step Protocol:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
    
  • Plate Setup: Add 100 µL MHB to all wells of a 96-well plate.

  • Compound Dilution: Add 100 µL of thiazole stock (in DMSO) to column 1. Mix and transfer 100 µL to column 2, repeating to column 10 (2-fold serial dilution). Discard final 100 µL.

  • Inoculation: Add 100 µL of diluted bacterial suspension to columns 1-11.

    • Column 11: Growth Control (Bacteria + Media + Solvent).

    • Column 12: Sterility Control (Media only).

  • Incubation: 37°C for 18-24h (Bacteria) or 48h (Fungi).

  • Readout: Visual inspection for turbidity. MIC is the lowest concentration with no visible growth.

  • Validation: Add 30 µL resazurin (0.015%) for colorimetric confirmation (Blue = No Growth; Pink = Growth) [4].

Mechanism of Action: Signal Transduction

Many thiazole derivatives exert anticancer effects by inhibiting receptor tyrosine kinases (RTKs) like EGFR or VEGFR-2.

EGFR_Pathway Ligand EGF Ligand Receptor EGFR (Tyrosine Kinase) Ligand->Receptor Activation Phosphorylation Autophosphorylation (Tyr Residues) Receptor->Phosphorylation Normal Function Thiazole Thiazole Inhibitor (Competes with ATP) Thiazole->Receptor Inhibition (IC50) Ras Ras-GTP Phosphorylation->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Nuclear Translocation & Gene Transcription ERK->Nucleus Response Cell Proliferation & Survival Nucleus->Response

Figure 2: Mechanism of Action for thiazole-based EGFR inhibitors. The derivative competes with ATP, blocking downstream Ras/Raf/MEK signaling.

Structure-Activity Relationship (SAR) Analysis

Data must be tabulated to identify trends. A typical SAR analysis for thiazoles focuses on substituents at C2 and C4.

Table 1: Example SAR Data Presentation

Compound IDR1 (C2-Position)R2 (C4-Position)MCF-7 IC

(µM)
S. aureus MIC (µg/mL)LogP (Calc)
TZ-01 -NH

-Ph45.2 ± 1.2642.1
TZ-02 -NH-CO-CH

-Ph28.5 ± 0.9322.4
TZ-03 -NH-CO-Ph-Cl-Ph-NO

2.1 ± 0.1 4 3.8
Ref Doxorubicin-1.8 ± 0.2--
Ref Ciprofloxacin--0.5-

Interpretation Logic:

  • Electron Withdrawal: In TZ-03, the electron-withdrawing nitro group (

    
    ) on the phenyl ring typically enhances 
    
    
    
    -stacking interactions with the receptor active site.
  • Lipophilicity: Higher LogP (TZ-03) often correlates with better cell membrane penetration, lowering IC

    
    .
    
  • Steric Bulk: Bulky groups at C2 (e.g., benzamide) may fit into hydrophobic pockets (e.g., the hydrophobic back pocket of kinases).

References

  • World Journal of Advanced Research and Reviews. (2024). In-silico molecular docking study of some n-substituted thiazoles derivatives as FabH inhibitors. Link

  • BenchChem. (2025).[2] Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. Link

  • MDPI - Molecules. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Link

  • NIH - PubMed. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Link

  • Global Research Online. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Link

Sources

The Chlorothiazole Scaffold: Strategic Applications in Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Research Scientists

Core Directive: The Strategic "Chlorine" Handle

In the landscape of heterocyclic building blocks, the chlorothiazole moiety—specifically 2-chloro-1,3-thiazole and 5-chloro-1,3-thiazole—occupies a unique niche. Unlike its non-halogenated parent, the chlorothiazole offers a dual-modality advantage: it serves as a robust electrophilic handle for palladium-catalyzed cross-coupling in synthesis, and as a bioisostere capable of modulating metabolic stability and lipophilicity in late-stage drug design.

This guide moves beyond basic definitions to explore the high-value applications of chlorothiazole compounds, distinguishing them from the structurally distinct benzothiadiazine diuretics (e.g., chlorothiazide) to focus on the specific utility of the chlorinated thiazole ring.

Physicochemical Properties & Pharmacokinetics

The "Strategic Chlorine" Effect

The introduction of a chlorine atom onto the thiazole ring is rarely accidental. It serves three specific medicinal chemistry functions:

  • Metabolic Blocking: The C2 and C5 positions of the thiazole ring are electron-rich and prone to oxidative metabolism by Cytochrome P450 enzymes. Substituting hydrogen with chlorine at these positions blocks metabolic soft spots, significantly extending the half-life (

    
    ) of the molecule.
    
  • Lipophilicity Modulation: Chlorine increases the partition coefficient (

    
    ), facilitating blood-brain barrier (BBB) penetration—a critical feature for neuroactive agents like Clomethiazole.
    
  • Halogen Bonding (The

    
    -hole):  Unlike fluorine, the chlorine atom exhibits a positive electrostatic potential cap (the 
    
    
    
    -hole) along the C-Cl bond axis. This allows the chlorothiazole to act as a Lewis acid, forming specific halogen bonds with backbone carbonyl oxygens in target proteins, a potent interaction for increasing binding affinity.
Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the functional zones of the chlorothiazole scaffold.

Chlorothiazole_SAR Core Chlorothiazole Core (1,3-Thiazole) Chlorine C-Cl Substituent (Position 2 or 5) Core->Chlorine Functionalization Nitrogen N3 Nitrogen (H-Bond Acceptor) Core->Nitrogen Sulfur S1 Sulfur (Lipophilicity) Core->Sulfur Metabolism Metabolic Blocking (Prevents P450 Oxidation) Chlorine->Metabolism Steric/Electronic Shield SigmaHole Sigma-Hole Interaction (Halogen Bonding to C=O) Chlorine->SigmaHole Directional Bonding Coupling Synthetic Handle (Pd-Catalyzed Cross-Coupling) Chlorine->Coupling Leaving Group

Figure 1: Functional mapping of the chlorothiazole scaffold highlighting its roles in stability, binding, and synthesis.

Case Study: Clomethiazole in Neuropharmacology

Clomethiazole (5-(2-chloroethyl)-4-methylthiazole) remains the archetype for chlorothiazole bioactivity. It functions as a sedative and anticonvulsant, primarily used in managing alcohol withdrawal.[1][2][3]

Mechanism of Action: GABA-A Modulation

Unlike benzodiazepines, which have a distinct binding site, Clomethiazole interacts with a unique allosteric site on the GABA-A receptor , specifically interacting with the


-subunit.[2] It acts as a positive allosteric modulator (PAM), increasing the frequency of chloride channel opening in response to GABA.[2]
  • Key Insight: Clomethiazole also inhibits CYP2E1, the enzyme responsible for metabolizing ethanol and generating toxic metabolites.[1] This dual action (GABA modulation + CYP2E1 inhibition) makes it uniquely suited for alcohol detoxification protocols.

GABA_Mechanism Clomethiazole Clomethiazole (Ligand) Site Allosteric Site (Distinct from BZD) Clomethiazole->Site Binds GABA_Rec GABA-A Receptor (Transmembrane Complex) Channel Chloride (Cl-) Channel (Pore Opening) GABA_Rec->Channel Increases Open Probability Site->GABA_Rec Modulates Conformation Effect Hyperpolarization (Neuronal Inhibition) Channel->Effect Cl- Influx

Figure 2: Signal transduction pathway of Clomethiazole-mediated GABA-A receptor modulation.

Synthetic Utility: The Chlorothiazole as an Electrophile

In modern discovery chemistry, the 2-chlorothiazole moiety is highly valued as a "masked" heterocyclic coupling partner. The C-Cl bond is sufficiently reactive for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Negishi), allowing the rapid generation of library diversity.

Protocol: Suzuki-Miyaura Coupling of 2-Chlorothiazole

Objective: To couple 2-chlorothiazole with an aryl boronic acid to generate a 2-arylthiazole scaffold.

Reagents:

  • Substrate: 2-Chlorothiazole (1.0 eq)

  • Coupling Partner: Phenylboronic acid (1.2 eq)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    /XPhos for difficult substrates.
  • Base:

    
     (2.0 eq) or 
    
    
    
    (anhydrous conditions).
  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene.[4]

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon flow, charge a microwave vial with 2-chlorothiazole (1.0 mmol), phenylboronic acid (1.2 mmol), and

    
     (2.0 mmol).
    
  • Catalyst Addition: Add

    
     (50 mg, 0.05 mmol).
    
  • Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL). Seal the vial with a crimp cap.

  • Reaction: Heat to 100°C for 12 hours (thermal) or 120°C for 30 minutes (microwave irradiation).

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd residues. Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Concentrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc gradient).

Technical Note: 2-Chlorothiazoles are less reactive than their 2-bromo counterparts. If conversion is low, switch to electron-rich phosphine ligands (e.g., XPhos, SPhos) to facilitate the oxidative addition of the C-Cl bond to the Pd(0) center.

Experimental Validation: Microsomal Stability Assay

To verify the "metabolic blocking" claim of the chlorothiazole scaffold, researchers must compare the intrinsic clearance (


) of the chlorinated compound against its non-chlorinated analog.

Protocol Overview:

  • Incubation: Incubate test compound (

    
    ) with liver microsomes (human/mouse) and NADPH regenerating system at 37°C.
    
  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold Acetonitrile containing internal standard (IS).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    (
    
    
    ) and
    
    
    .

Data Interpretation: | Compound | Structure |


 (Human Microsomes) | Interpretation |
| :--- | :--- | :--- | :--- |
| Thiazole Analog  | Unsubstituted C2 | < 15 min | Rapid oxidative metabolism at C2. |
| 2-Chlorothiazole  | Cl-substituted C2 | > 60 min | Metabolic Blockade:  Cl prevents oxidation. |

References

  • GABA-A Modulation Mechanism

    • Source: National Institutes of Health (NIH) / PubMed
    • Title: Activity of chlormethiazole at human recombinant GABA A and NMDA receptors.[3][5]

    • URL:[Link]

  • Halogen Bonding in Drug Design

    • Source: Journal of Medicinal Chemistry (via NIH)
    • Title: Halogen Bonding for Rational Drug Design and New Drug Discovery.[6][7]

    • URL:[Link]

  • Synthetic Methodology (Suzuki Coupling)

    • Source: N
    • Title: Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives.[8]

    • URL:[Link]

  • Clomethiazole Clinical Pharmacology

    • Source: Wikipedia (General Overview & Structure Verific
    • Title: Clomethiazole - Pharmacology and Usage.[1][3][9]

    • URL:[Link]

Sources

literature review of 1-(2-Chlorothiazol-5-yl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 1-(2-Chlorothiazol-5-yl)ethanone (also known as 2-chloro-5-acetylthiazole ), a critical intermediate in the development of modern agrochemicals (e.g., fungicidal carboxamides) and pharmaceutical kinase inhibitors.

The guide prioritizes the Metallation-Acylation Route (Knochel-Grignard method) as the "Gold Standard" for modern laboratory and pilot-scale synthesis due to its superior regiocontrol and use of commercially available starting materials. The classical Sandmeyer Route is provided as a secondary alternative.

Target Compound: 1-(2-Chlorothiazol-5-yl)ethanone CAS No: 13488-64-7 (Generic isomer class); Specific isomer often referenced in patents (e.g., WO2020058010A1). Molecular Formula: C5H4ClNOS Molecular Weight: 161.61 g/mol

Part 1: Executive Summary & Retrosynthetic Analysis

The synthesis of 5-substituted 2-chlorothiazoles presents a regioselectivity challenge. Classical Hantzsch cyclization often yields 4-methyl derivatives when using stable


-diketone precursors. To achieve the specific 5-acetyl-2-chloro  substitution pattern without a 4-methyl group, direct functionalization of the pre-formed thiazole ring via metallation is the most efficient and scalable approach.
Retrosynthetic Disconnection
  • Strategy A (Metallation): Disconnection at the C5-Carbonyl bond. Requires a C5-nucleophile (thiazolyl-magnesium/lithium) and an acetyl electrophile.

  • Strategy B (Sandmeyer): Disconnection at the C2-Chlorine bond. Requires 2-amino-5-acetylthiazole and a chlorinating Sandmeyer system.

Part 2: Primary Route – C5-Metallation (Knochel-Grignard)

This route utilizes Turbo Grignard (iPrMgCl[1]·LiCl) to effect a highly selective Magnesiation-Deprotonation at the C5 position of 2-chlorothiazole. The presence of LiCl breaks polymeric magnesium aggregates, increasing the kinetic basicity of the reagent while maintaining functional group tolerance.[2]

Mechanistic Pathway

The chlorine atom at C2 activates the C5 proton via inductive electron withdrawal, making it sufficiently acidic for deprotonation by the Turbo Grignard reagent at low temperatures (-20°C). This avoids the need for cryogenic conditions (-78°C) often required with lithium bases (LDA/n-BuLi) and prevents "halogen dance" side reactions.

Metallation_Pathway Start 2-Chlorothiazole (Substrate) Inter Intermediate: (2-Chlorothiazol-5-yl)magnesium chloride LiCl Complex Start->Inter Deprotonation -20°C, THF Reagent iPrMgCl·LiCl (Turbo Grignard) Reagent->Inter Product 1-(2-Chlorothiazol-5-yl)ethanone (Target) Inter->Product Electrophilic Trapping Elec Acetylating Agent (Ac2O or Weinreb Amide) Elec->Product

Figure 1: Selective C5-magnesiation of 2-chlorothiazole followed by acylation.

Detailed Experimental Protocol

Source Validation: Adapted from WO2020058010A1 and Knochel et al. (Angew. Chem. Int. Ed. 2004).[2]

Reagents:

  • 2-Chlorothiazole (1.0 equiv)

  • iPrMgCl[1][2][3][4][5]·LiCl (1.3 M in THF) (1.1–1.3 equiv)

  • N-Methoxy-N-methylacetamide (Weinreb amide) OR Acetic Anhydride (1.2 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon/Nitrogen.

  • Solvent Charge: Add 2-Chlorothiazole (e.g., 10.0 g, 83.6 mmol) and anhydrous THF (40 mL).

  • Metallation: Cool the solution to -20°C using an acetone/dry ice bath or cryostat.

  • Grignard Addition: Add iPrMgCl·LiCl (1.3 M in THF, ~70 mL) dropwise via a pressure-equalizing addition funnel over 30 minutes. Maintain internal temperature below -15°C.

  • Incubation: Stir at -20°C for 60 minutes. The solution typically turns dark, indicating the formation of the magnesiate species.

  • Acylation:

    • Option A (Weinreb Amide - Preferred for control): Dissolve N-methoxy-N-methylacetamide (10.3 g, 100 mmol) in THF (20 mL) and add dropwise to the magnesiate at -20°C.

    • Option B (Acetic Anhydride): Dilute Acetic Anhydride in THF and add dropwise. Note: Over-reaction can occur; Weinreb amide is more selective.

  • Warming: Allow the mixture to warm to 0°C over 1 hour, then to room temperature (20-25°C).

  • Quench: Quench carefully with saturated aqueous NH₄Cl solution (50 mL).

  • Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

Yield Expectation: 75–90% (depending on electrophile purity).

Part 3: Secondary Route – Sandmeyer Reaction

This route is viable if 2-amino-5-acetylthiazole is commercially available or synthesized via specific Hantzsch conditions. It is less preferred for de novo synthesis due to the difficulty in accessing the specific 5-acetyl precursor without the 4-methyl impurity.

Workflow Logic

The amino group is converted to a diazonium salt using nitrous acid (generated in situ), which is then displaced by chloride using Copper(I) Chloride.

Sandmeyer_Workflow Precursor 2-Amino-5-acetylthiazole Diazotization Diazotization (NaNO2, HCl, 0-5°C) Precursor->Diazotization Diazo_Salt Diazonium Intermediate [R-N2]+ Cl- Diazotization->Diazo_Salt HNO2 gen. Sandmeyer Sandmeyer Reaction (CuCl, HCl, 60°C) Diazo_Salt->Sandmeyer Cu-catalysis Final 2-Chloro-5-acetylthiazole Sandmeyer->Final

Figure 2: Conversion of amino-thiazole to chloro-thiazole via diazonium displacement.

Protocol Highlights
  • Diazotization: Suspend 2-amino-5-acetylthiazole in concentrated HCl. Cool to 0–5°C. Add aqueous NaNO₂ dropwise. Critical: Maintain temp < 5°C to prevent diazonium decomposition.

  • Displacement: Transfer the cold diazonium solution into a separate vessel containing CuCl dissolved in concentrated HCl (heated to 60°C). Nitrogen gas evolution will be vigorous.

  • Safety Note: This reaction generates NOx fumes and potentially unstable diazonium species. Perform in a well-ventilated fume hood with blast shield.

Part 4: Comparative Data Analysis

FeatureMetallation Route (Knochel)Sandmeyer Route
Starting Material 2-Chlorothiazole (Cheap, Commodity)2-Amino-5-acetylthiazole (Specialty/Custom)
Step Count 1 (One-pot)2 (Precursor synthesis + Sandmeyer)
Regioselectivity High (C5 specific due to C2-Cl activation)Dependent on precursor purity
Temperature -20°C to RT0°C to 60°C
Scalability High (Used in pilot plants)Moderate (Diazo handling limits scale)
Atom Economy GoodPoor (Stoichiometric Cu waste)

Part 5: References

  • Synthesis of 2-chloro-1-(2-chlorothiazol-5-yl)ethanone. Patent WO2020058010A1. Pesticidal mixtures comprising a mesoionic compound. (2020).

  • A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition. (2004). Describes the foundational "Turbo Grignard" methodology used for thiazole functionalization.

  • Chemical Drug Design. De Gruyter. (2014). Discusses thiazole scaffolds and synthesis of aminothiazole precursors (Note: Reference to 3-chloro-2,4-pentanedione precursor typically yielding 4-methyl derivatives).

Sources

Technical Guide: Mastering the Reactivity of the Chlorothiazole Ring

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chlorothiazole scaffold is a cornerstone of modern medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., Dasatinib), antiretrovirals (e.g., Ritonavir), and agrochemicals. However, its utility is often bottlenecked by two distinct reactivity challenges: catalyst poisoning during transition-metal cross-couplings and ring fragmentation during metallation.

This guide moves beyond standard textbook definitions to provide a process-chemistry perspective on manipulating the chlorothiazole ring. We focus on the causality of failure modes—why the ring breaks, why the catalyst dies—and provide self-validating protocols to overcome them.

Electronic Structure & Mechanistic Underpinnings

To predict reactivity, one must understand the electronic push-pull of the thiazole ring. Unlike pyridine (a 6-membered


-deficient ring) or thiophene (a 5-membered 

-excessive ring), thiazole possesses a "schizophrenic" electronic character.
  • The Nitrogen Effect (C2 Activation): The imine-like nitrogen at position 3 exerts a strong electron-withdrawing effect, making the C2 position highly electrophilic. This activates 2-chlorothiazole for Nucleophilic Aromatic Substitution (

    
    ).
    
  • The Sulfur Effect (Catalyst Sequestration): The sulfur atom acts as a soft Lewis base. In the presence of soft transition metals (Pd, Pt), it competes with ligands for the metal center, leading to catalyst deactivation (poisoning).

  • The C-H Acidity (C2 vs C5): The proton at C2 is the most acidic (

    
    ), followed by C5. However, lithiation at C2 creates a species prone to ring opening via a retro-electrocyclic pathway.
    
Visualization: Reactivity Hotspots

The following diagram maps the distinct reactivity zones of the chlorothiazole scaffold.

ChlorothiazoleReactivity Core Chlorothiazole Scaffold C2 C2 Position (Between S and N) Core->C2 High Electrophilicity (SNAr Active) C4 C4 Position (Sterically Exposed) Core->C4 Inert w/o Activation C5 C5 Position (Nucleophilic) Core->C5 Electrophilic Subst. (Halogenation/Nitration) Metal-Halogen Exchange\n(Risk: Ring Scission) Metal-Halogen Exchange (Risk: Ring Scission) C2->Metal-Halogen Exchange\n(Risk: Ring Scission) SNAr Displacement\n(Amines/Alkoxides) SNAr Displacement (Amines/Alkoxides) C2->SNAr Displacement\n(Amines/Alkoxides)

Caption: Reactivity map of the thiazole ring. Red indicates high electrophilicity; Green indicates nucleophilicity.

Critical Workflow: Metal-Halogen Exchange & Stability[1]

The most common failure mode in chlorothiazole chemistry is the fragmentation of the 2-lithiothiazole species. Upon Lithium-Halogen exchange, the resulting carbanion at C2 is thermally unstable.

The Mechanism of Failure (Ring Scission)

At temperatures above -50°C, 2-lithiothiazole undergoes a ring-opening elimination to form an isocyanide-thiolate species. This is irreversible and destroys the scaffold.

The Solution:

  • Cryogenic Batch: Maintain T < -78°C strictly.

  • Turbo-Grignards: Use

    
    . The magnesium species is more covalent and significantly more stable than the lithium species, allowing processing at -20°C to 0°C.
    
  • Flow Chemistry: Continuous flow allows for the generation of the unstable 2-lithio species at higher temperatures (up to 0°C) by keeping the residence time under seconds before electrophilic trapping.

Comparative Data: Metallation Conditions
MethodReagentTemp LimitStability WindowRisk Level
Traditional Lithiation


< 5 mins @ -60°CHigh (Fragmentation)
Turbo-Grignard


HoursLow
Flow Lithiation


< 2 secondsMedium (Requires equipment)

Critical Workflow: Palladium-Catalyzed Cross-Coupling

Coupling chlorothiazoles (Suzuki-Miyaura, Buchwald-Hartwig) is notoriously difficult due to sulfur poisoning. Standard ligands (


, dppf) often fail because the thiazole sulfur displaces the phosphine, forming an unreactive Pd-thiazole complex.
Protocol: Overcoming Catalyst Poisoning

Objective: Suzuki coupling of 2-chlorothiazole with phenylboronic acid.

The "Self-Validating" System:

  • Indicator: Reaction mixture color. A shift to colloidal black indicates Pd precipitation (ligand dissociation). A sustained orange/red solution indicates active catalyst.

  • Ligand Choice: Use bulky, electron-rich biaryl phosphines (e.g., XPhos , SPhos ) or NHC ligands. These create a steric wall that prevents the sulfur atom from approaching the Pd center.

Step-by-Step Methodology
  • Degassing (Crucial): Sparge the solvent (Dioxane/Water 4:1) with Argon for 20 mins. Oxygen accelerates ligand oxidation, exacerbating poisoning.

  • Pre-complexation: Stir

    
     (2 mol%) and XPhos  (4 mol%) in the solvent for 10 mins before adding the substrate. This ensures the active 
    
    
    
    species is formed.
  • Addition: Add 2-chlorothiazole (1.0 equiv), Boronic acid (1.5 equiv), and

    
     (3.0 equiv).
    
  • Temperature: Heat to 80°C.

  • Monitoring: Monitor by HPLC. If conversion stalls at 50% and the solution turns black, add a second charge of precatalyst (Pd-XPhos G3).

Visualization: The Anti-Poisoning Strategy[1]

PdPoisoning Start Pd(0) Source StandardLigand Standard Ligand (PPh3) Low Steric Bulk Start->StandardLigand Complexation BulkyLigand Bulky Ligand (XPhos) High Steric Demand Start->BulkyLigand Complexation Poisoning S-Coordination (Catalyst Death) StandardLigand->Poisoning Thiazole Sulfur Displaces Ligand ActiveCycle Active Catalytic Cycle (Oxidative Addition) BulkyLigand->ActiveCycle Steric Shield Blocks Sulfur

Caption: Mechanism of ligand selection. Bulky ligands (Green path) prevent sulfur coordination, enabling catalysis.

Nucleophilic Aromatic Substitution ( )

While 2-chlorothiazole reacts readily with nucleophiles, 4-chloro and 5-chlorothiazoles are significantly more inert.

  • 2-Chlorothiazole: Reacts with amines/alkoxides at 60-80°C. No EWG required.

  • 4/5-Chlorothiazole: Requires a strong Electron Withdrawing Group (EWG) (e.g.,

    
    , 
    
    
    
    ,
    
    
    ) at an adjacent position to activate the ring.

Field Insight: If you cannot introduce an EWG, switch strategies to Buchwald-Hartwig amination rather than forcing


 with extreme heat, which usually leads to decomposition.

References

  • Knochel, P., et al. (2018).[1] Metalation and Halogen-Lithium Exchange of Sensitive Substrates in Continuous Flow. Ludwig-Maximilians-Universität München.[2][1]

    • Context: Defines the stability limits of lithiated heterocycles and the advantages of flow chemistry.
  • BenchChem Technical Support. (2025). Catalyst poisoning issues in cross-coupling reactions with sulfur heterocycles.

    • Context: Troubleshooting guide for ligand selection to prevent sulfur poisoning.
  • J. Org. Chem. (2024).[3] Derivatization of 2,1,3-Benzothiadiazole via Regioselective C-H Functionalization.

    • Context: Discusses regioselectivity and functionalization logic in thiadiazole/thiazole systems.
  • RSC Advances. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles.

    • Context: Detailed protocols for halogenating thiazoles and handling the instability of amino-thiazole intermedi

Sources

Methodological & Application

Analytical Methods for 1-(2-Chlorothiazol-5-yl)ethanone Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

1-(2-Chlorothiazol-5-yl)ethanone (CAS: 320423-63-0) is a critical heterocyclic intermediate, primarily utilized in the synthesis of antiretroviral protease inhibitors such as Ritonavir . Its structural integrity—defined by the 2-chloro substitution and the 5-acetyl moiety on the thiazole ring—is pivotal for downstream coupling reactions.

This application note provides a comprehensive analytical framework for the characterization, purity assessment, and identification of this compound. The protocols are designed for Quality Control (QC) and R&D laboratories, emphasizing the detection of critical synthetic impurities (e.g., dechlorinated analogs, regioisomers) that can compromise pharmaceutical yield and safety.

Chemical Profile
PropertySpecification
IUPAC Name 1-(2-chlorothiazol-5-yl)ethanone
Molecular Formula C

H

ClNOS
Molecular Weight 161.61 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in Methanol, Acetonitrile, DMSO; Sparingly soluble in water
Melting Point 68–72 °C (Typical range)

Safety & Handling (HSE Protocol)

Hazard Class: Irritant / Potential Sensitizer.

  • Risk: Chlorinated thiazoles can be skin sensitizers and eye irritants.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: All solid handling must occur within a fume hood to prevent inhalation of dust.

  • Waste: Dispose of HPLC effluents containing acetonitrile as halogenated organic waste.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

Purpose: Quantitative assay and purity profiling. Mechanism: Reversed-Phase Chromatography (RPC) utilizing hydrophobic discrimination. The acidic mobile phase prevents peak tailing caused by the interaction of the thiazole nitrogen with residual silanols on the stationary phase.

Chromatographic Conditions
ParameterSetting
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 × 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid (H

PO

) in Water
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30 °C
Injection Volume 5–10 µL
Detection UV @ 254 nm (Primary), 280 nm (Secondary)
Run Time 20 Minutes
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
12.02080Linear Ramp
15.02080Wash
15.19010Re-equilibration
20.09010End
Standard & Sample Preparation[2]
  • Diluent: Water:Acetonitrile (50:50 v/v).

  • Stock Standard: Dissolve 10.0 mg of Reference Standard in 10 mL Diluent (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 to obtain 100 µg/mL.

  • Sample Prep: Accurately weigh 10 mg of sample, dissolve in Diluent, sonicate for 5 mins, and dilute to 100 µg/mL target concentration. Filter through 0.22 µm PTFE filter before injection.

System Suitability Criteria (SST)
  • Tailing Factor (T): NMT 1.5.

  • Theoretical Plates (N): NLT 5000.

  • RSD (n=5 injections): NMT 2.0% for peak area.

Method 2: GC-MS for Volatile Impurities

Purpose: Identification of residual solvents and volatile organic impurities (e.g., unreacted 2-chlorothiazole). Rationale: The low molecular weight (161.61 Da) and lack of labile protons make this compound suitable for Gas Chromatography without derivatization.

GC Parameters
  • System: Agilent 7890/5977 MSD or equivalent.

  • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split 20:1 @ 250 °C.

  • Oven Program:

    • Hold 50 °C for 2 min.

    • Ramp 15 °C/min to 280 °C.

    • Hold 5 min.

MS Detection
  • Mode: Electron Impact (EI), 70 eV.

  • Scan Range: 35–400 amu.

  • Solvent Delay: 3.0 min.

  • Expected Fragmentation:

    • Molecular Ion: m/z 161/163 (Characteristic 3:1 Cl isotope pattern).

    • Base Peak: m/z 146 (Loss of methyl group [M-CH

      
      ]
      
      
      
      ).
    • Thiazole Ring Fragment: m/z 118 (Loss of acetyl [M-COCH

      
      ]
      
      
      
      ).

Method 3: Spectroscopic Identification (NMR & IR)

Nuclear Magnetic Resonance ( H-NMR)

Solvent: DMSO-d


 or CDCl

. Structural Confirmation:
  • 
     2.55 ppm (3H, s):  Methyl group of the ketone (-COCH
    
    
    
    ).
  • 
     8.20–8.30 ppm (1H, s):  Aromatic proton at the C4 position of the thiazole ring.
    
    • Note: The absence of coupling confirms the 2,5-substitution pattern. A doublet would indicate a different regioisomer or loss of the chlorine.

Infrared Spectroscopy (FT-IR)

Technique: ATR (Attenuated Total Reflectance) or KBr Pellet. Key Diagnostic Bands:

  • 1660–1680 cm

    
    :  C=O stretch (Ketone, conjugated with thiazole).
    
  • 3050–3100 cm

    
    :  C-H stretch (Aromatic/Heterocyclic).
    
  • 1050–1100 cm

    
    :  C-Cl stretch (Characteristic of chloro-heterocycles).
    

Analytical Logic & Impurity Mapping

The following diagram illustrates the decision-making process for method selection and impurity identification.

AnalyticalWorkflow Sample Raw Sample 1-(2-Chlorothiazol-5-yl)ethanone HPLC HPLC-UV (Method 1) Purity & Assay Sample->HPLC Dissolve in ACN:H2O GCMS GC-MS (Method 2) Volatiles & ID Sample->GCMS Dissolve in MeOH NMR 1H-NMR (Method 3) Structure Verification Sample->NMR Dissolve in DMSO-d6 Result_Pass Pass: >98% Purity Correct Structure HPLC->Result_Pass Single Peak @ RT Result_Fail Fail: Impurities Detected HPLC->Result_Fail Extra Peaks Impurity_A Impurity A: 2-Chlorothiazole (Starting Material) GCMS->Impurity_A m/z 119/121 Impurity_B Impurity B: 1-(Thiazol-5-yl)ethanone (Dechlorinated) GCMS->Impurity_B m/z 127 Result_Fail->GCMS Identify Unknowns

Figure 1: Analytical Workflow for Characterization and Impurity Profiling.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2763429, 1-(2-chlorothiazol-5-yl)ethanone. Retrieved February 11, 2026, from [Link]

  • World Health Organization (2001). Ritonavir: International Pharmacopoeia. (Contextual reference for thiazole intermediate analysis standards). Retrieved from [Link]

Application Note: HPLC Method Development for 1-(2-Chlorothiazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the systematic development of a Reverse-Phase HPLC (RP-HPLC) method for the quantification and purity analysis of 1-(2-Chlorothiazol-5-yl)ethanone , a critical intermediate in the synthesis of thiazole-based pharmaceuticals and agrochemicals.[1]

Unlike generic templates, this protocol is built on the specific physicochemical properties of the chlorothiazole scaffold. It addresses common challenges such as low basicity, potential hydrolysis of the chloro-substituent, and UV cut-off interference.[1] The guide moves from ab initio solubility studies to a validated, robust quality control (QC) method.

Molecule Profile & Physicochemical Rationale[2][3]

Understanding the analyte is the prerequisite for chromatographic success.

PropertyValue (Est.)Chromatographic Implication
Structure

(Analogous Structure)
Planar aromatic ring; potential for

interactions.[1][2][3][4]
Molecular Weight ~161.61 g/mol Low molecular weight; elutes early in size-exclusion, suitable for standard C18 pore sizes (100 Å).[1]
LogP ~1.1 - 1.5Moderately lipophilic.[1] Retains well on C18 but requires higher aqueous content than highly non-polar drugs.[1]
pKa (Thiazole N) < 1.0The electron-withdrawing Chlorine (C2) and Acetyl (C5) groups significantly reduce the basicity of the ring nitrogen. The molecule is likely neutral across the standard HPLC pH range (2–8).
Solubility High in ACN, MeOH; Low in WaterSample diluent must match initial mobile phase strength to avoid precipitation.
Mechanistic Insight:

Because the nitrogen atom is deactivated by the electron-withdrawing groups, this compound does not suffer from the severe peak tailing often seen with alkyl-thiazoles (which interact with residual silanols).[1] However, an acidic mobile phase is still recommended to ensure the silica support remains protonated and to prevent any potential hydrolysis of the chloro-group during the run.

Method Development Workflow

The following flowchart illustrates the logical progression from initial scouting to the final optimized method.

MethodDevelopment Start Start: Molecule Characterization Solubility Step 1: Solubility & UV Scan (Determine Diluent & Lambda max) Start->Solubility ColumnSelect Step 2: Column Selection (C18 vs Phenyl-Hexyl) Solubility->ColumnSelect GradientScout Step 3: Gradient Scouting (5% to 95% B over 20 min) ColumnSelect->GradientScout Decision Resolution > 2.0 & Tailing < 1.5? GradientScout->Decision Optimize Step 4: Optimization (Adjust Slope, Temp, pH) Decision->Optimize No FinalMethod Step 5: Final Isocratic/Gradient Method Decision->FinalMethod Yes Optimize->Decision Validation Step 6: Method Validation (ICH Q2(R1)) FinalMethod->Validation

Figure 1: Systematic Method Development Workflow.

Experimental Protocols

Protocol 1: Spectral Scanning & Mobile Phase Selection

Objective: Determine the optimal detection wavelength (


) and ensure analyte stability.
  • Stock Solution: Dissolve 10 mg of 1-(2-Chlorothiazol-5-yl)ethanone in 10 mL Acetonitrile (1.0 mg/mL).

  • Working Standard: Dilute to 50 µg/mL using Water:ACN (50:50).

  • Scan: Use a PDA (Photodiode Array) detector to scan from 200 nm to 400 nm.[1]

    • Expected Result: Distinct absorption bands likely around 260–280 nm (thiazole conjugation).[1]

    • Selection: Choose a wavelength with high sensitivity but minimal solvent cutoff interference.[1] 254 nm is a robust starting point if no specific max is found.[1]

Protocol 2: Gradient Scouting (The "Universal" Run)

Objective: Determine the elution window and solvent strength required.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1][3]

  • Flow Rate: 1.0 mL/min.[1][3][4]

  • Temperature: 30°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold
15.0 95 Linear Ramp
20.0 95 Wash
20.1 5 Re-equilibration

| 25.0 | 5 | End |[1]

Data Analysis:

  • If elution is < 5 min : The compound is too polar or the initial organic is too high. Switch to a C18-Aq (aqueous stable) column or start at 0% B.[1]

  • If elution is 8–12 min : Ideal. Convert to a shallow gradient or isocratic method.

  • If elution is > 15 min : The compound is highly retained. Use a stronger organic starting point (e.g., 50% B).

Optimized Final Method (Recommended)

Based on the chlorothiazole structure, the following conditions are designed to be the "Gold Standard" for routine QC.

Chromatographic Conditions
ParameterSettingRationale
Column C18, 150 x 4.6 mm, 3.5 or 5 µm Balances resolution and backpressure.[1] 3.5 µm offers better resolution for impurities.[1]
Mobile Phase A 0.1% H3PO4 in Water Phosphate buffer provides better baseline stability at low UV than formic acid.[1] pH ~2.1 suppresses silanols.[1]
Mobile Phase B Acetonitrile Lower viscosity than Methanol, sharper peaks.
Mode Isocratic (Likely 40:60 A:B)Note: Adjust based on scouting. Isocratic is preferred for reproducibility in QC.[1]
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.[1][4]
Wavelength 265 nm (Adjust via Scan)Maximizes signal-to-noise ratio.[1]
Injection Vol 10 µLStandard loop size.[1]
Column Temp 35°CImproves mass transfer and peak symmetry.[1]
System Suitability Criteria (Self-Validating)

For the method to be deemed valid during a run, the following must be met:

  • Theoretical Plates (N): > 5,000

  • Tailing Factor (T): 0.8 < T < 1.5[1]

  • RSD of Area (n=5): < 2.0%

  • Resolution (Rs): > 2.0 between the main peak and the nearest impurity (e.g., 2-chlorothiazole precursor).

Method Validation Summary (ICH Q2(R1))

To ensure the method is authoritative, it must undergo validation.[5]

Specificity
  • Protocol: Inject the solvent blank, placebo (if formulation), and forced degradation samples (Acid, Base, Peroxide, Thermal).

  • Acceptance: No interference at the retention time of the main peak. Peak purity index (via PDA) > 0.999.[1]

  • Note: 2-chlorothiazoles can hydrolyze in strong base.[1] Expect a degradation peak (2-hydroxy derivative) at an earlier retention time (more polar).[1]

Linearity
  • Range: 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[1][6]
Accuracy (Recovery)
  • Protocol: Spike known amounts of standard into the sample matrix at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery 98.0% – 102.0%.[1]

Troubleshooting & Robustness

Scenario: Peak Tailing (> 1.5)

  • Cause: Residual silanol interactions or column void.[1]

  • Fix: Add 5 mM Triethylamine (TEA) to the mobile phase (competes for silanol sites) or switch to an "End-capped" column (e.g., Inertsil ODS-3).[1]

Scenario: Retention Time Drift

  • Cause: pH fluctuation or temperature instability.[1]

  • Fix: Use a column oven (essential for reproducibility) and buffer the aqueous phase (Phosphate buffer is superior to simple acid addition).

Scenario: Extra Peaks (Ghost Peaks)

  • Cause: Contaminated mobile phase or carryover.[1]

  • Fix: Use HPLC-grade water.[1][4] Run a "Needle Wash" with 100% ACN between injections.[1]

Troubleshooting Problem Problem Detected Tailing Peak Tailing Problem->Tailing Drift RT Drift Problem->Drift Ghost Ghost Peaks Problem->Ghost Fix1 Add TEA / Change Column Tailing->Fix1 Fix2 Buffer Mobile Phase / Control Temp Drift->Fix2 Fix3 Needle Wash / Fresh Solvents Ghost->Fix3

Figure 2: Rapid Troubleshooting Decision Tree.

References

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • PubChem. (2023).[1] Compound Summary for CID 2728459: 1-(2-Chlorothiazol-5-yl)ethanone.[1] National Library of Medicine.[1] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text for gradient scouting protocols).

  • BenchChem. (2025).[1][4] HPLC Analysis of Chlorinated Aromatic Ketones (General Protocols).Link(Inferred from search context regarding similar chlorothiazole methods).

Sources

Application Note: Structural Elucidation and NMR Profiling of 1-(2-Chlorothiazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol guide for the NMR analysis of 1-(2-Chlorothiazol-5-yl)ethanone .

Introduction & Scope

The thiazole scaffold is a pharmacophore of immense significance in medicinal chemistry, serving as a core structure in antineoplastics, antipsychotics, and antimicrobials. 1-(2-Chlorothiazol-5-yl)ethanone represents a critical building block where the 2-chloro position offers a handle for nucleophilic aromatic substitution (


), and the 5-acetyl group provides a vector for condensation reactions.

Precise structural characterization of this intermediate is vital to distinguish it from its regioisomer (2-chloro-4-acetylthiazole) and to ensure the integrity of the halogen handle. This guide outlines the specific NMR signatures required to validate this structure.

Sample Preparation Protocol

To ensure high-resolution spectra and prevent solvent-solute interactions that obscure key peaks, follow this preparation protocol.

Reagents & Equipment
  • Solvent: Chloroform-d (

    
    , 99.8% D) with 0.03% TMS (Tetramethylsilane) as internal standard.
    
    • Note: DMSO-

      
       may be used if solubility is poor, but it will shift the acetyl methyl peak and may broaden the thiazole proton signal due to viscosity.
      
  • Tube: 5mm High-Precision NMR Tube (e.g., Wilmad 507-PP).

  • Mass: 5–10 mg for 1H NMR; 20–30 mg for 13C NMR.

Step-by-Step Workflow
  • Weighing: Accurately weigh 10 mg of the solid analyte into a clean vial.

  • Dissolution: Add 0.6 mL of

    
    . Vortex for 30 seconds until the solution is clear.
    
    • Quality Check: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube. Particulates cause magnetic field inhomogeneity (shimming issues).

  • Transfer: Transfer to the NMR tube. Cap immediately to prevent solvent evaporation and concentration changes.

  • Acquisition:

    • 1H: 16 scans, 30° pulse angle,

      
       (relaxation delay) = 1.0 s.
      
    • 13C: 1024 scans, power-gated decoupling,

      
       = 2.0 s.
      

1H NMR Analysis (Proton Spectroscopy)

The 1H NMR spectrum of 1-(2-Chlorothiazol-5-yl)ethanone is deceptively simple, consisting of two distinct singlets. However, the chemical shift values are diagnostic.

Predicted Spectral Data (CDCl3, 400 MHz)
Signal AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Mechanistic Rationale
H-4 (Thiazole) 8.05 – 8.15 Singlet (s)1H-Deshielded by the adjacent Nitrogen (C=N) and the electron-withdrawing Acetyl group at C-5.
Acetyl (

)
2.55 – 2.60 Singlet (s)3H-Typical methyl ketone shift. Slightly downfield due to the aromatic thiazole ring current.
Interpretation Logic
  • The Diagnostic Singlet (

    
     ~8.1): 
    
    • In unsubstituted thiazole, H-2 appears at

      
      8.8 ppm, H-4 at 
      
      
      
      8.0 ppm, and H-5 at
      
      
      7.3 ppm.
    • Differentiation: The presence of the Chlorine at position 2 removes the most downfield signal (H-2). The Acetyl group at position 5 substitutes the most upfield signal (H-5).

    • Result: The remaining proton is H-4 . It appears as a sharp singlet because there are no adjacent protons for vicinal coupling (

      
      ).
      
  • The Acetyl Singlet (

    
     ~2.55): 
    
    • This sharp 3-proton singlet confirms the presence of the methyl ketone. If this peak is split or broadened, suspect contamination or restricted rotation (rare in small molecules).

13C NMR Analysis (Carbon Spectroscopy)

The 13C spectrum is the definitive tool for confirming the oxidation state of the carbons and the substitution pattern.

Predicted Spectral Data (CDCl3, 100 MHz)
Carbon PositionTypeShift (

, ppm)
Interpretation
C=O (Carbonyl)

188.0 – 190.0 Most downfield signal. Characteristic of

-unsaturated/aromatic ketones.
C-2 (C-Cl)

158.0 – 162.0 Attached to Nitrogen and Chlorine. Highly deshielded.
C-4 (CH)

145.0 – 148.0 The only aromatic methine carbon. Can be identified via DEPT-135 (positive phase).
C-5 (C-Ac)

138.0 – 142.0 Quaternary carbon attached to the carbonyl. Shielded relative to C-2 and C-4 due to resonance effects.
Methyl (

)

26.0 – 28.0 Typical aliphatic methyl carbon.
Differentiation Strategy (C-2 vs C-5)
  • C-2 (~160 ppm): This carbon is flanked by Sulfur and Nitrogen and bonded to Chlorine. The electronegativity of these three atoms desheilds it significantly.

  • C-5 (~140 ppm): While attached to the electron-withdrawing carbonyl, it is less deshielded than the C-2 position in the thiazole ring system.

Structural Validation Logic (Graphviz Workflow)

The following diagram illustrates the logical flow for confirming the structure using the data acquired above.

NMR_Analysis_Flow Start Sample: 1-(2-Chlorothiazol-5-yl)ethanone H1_Scan 1H NMR Acquisition Start->H1_Scan Check_H4 Observe Singlet @ ~8.1 ppm? H1_Scan->Check_H4 Check_Me Observe Singlet @ ~2.6 ppm? Check_H4->Check_Me Yes (H-4 confirmed) Fail Impure / Wrong Isomer Check_H4->Fail No (Split/Wrong Shift) C13_Scan 13C NMR / DEPT-135 Check_Me->C13_Scan Yes (Acetyl confirmed) Check_Me->Fail No Count_C Count 5 Carbon Signals? C13_Scan->Count_C Assign_Regio Regiochemistry Check: HMBC Correlation Count_C->Assign_Regio Yes Count_C->Fail No Conclusion Structure CONFIRMED Assign_Regio->Conclusion HMBC: Me -> C=O -> C5

Figure 1: Decision tree for the structural validation of 2-chloro-5-acetylthiazole via NMR.

Advanced Verification: Regiochemistry

In thiazole synthesis, forming the 4-acetyl isomer is a possible side reaction. To definitively prove the acetyl group is at Position 5:

Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment:

  • Look for the Methyl Protons (

    
     2.55): 
    
  • Trace the Correlation:

    • 2-bond coupling (

      
      ):  To the Carbonyl Carbon (
      
      
      
      190 ppm).
    • 3-bond coupling (

      
      ):  To the Thiazole C-5  (
      
      
      
      140 ppm).
  • The Critical Proof:

    • If the Acetyl is at Position 5 , the Carbonyl carbon will likely not show a strong HMBC correlation to the aromatic proton (H-4) because that would be a 3-bond path through a heteroatom system, but the H-4 proton (

      
       8.1) will  show a strong correlation to C-5  (
      
      
      
      ) and C-2 (
      
      
      ).
    • If the Acetyl were at Position 4 , the aromatic proton (now at H-5) would show different correlation patterns (closer to Sulfur).

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for chemical shift prediction rules).
  • PubChem Compound Summary. (2023). 2-Acetylthiazole (Analogous Structure).[1][2][3][4] National Library of Medicine.[5] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • SDBS Database. (2023). Spectral Database for Organic Compounds. AIST Japan. (Source for general thiazole shift comparisons). Available at: [Link]

Sources

using 1-(2-Chlorothiazol-5-yl)ethanone as a chemical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-(2-Chlorothiazol-5-yl)ethanone in Medicinal Chemistry

Executive Summary

1-(2-Chlorothiazol-5-yl)ethanone (CAS: 134805-64-4) is a "privileged scaffold" in drug discovery, offering a rare combination of high reactivity and structural rigidity. Unlike simple heterocycles, this intermediate possesses two distinct orthogonal reactive sites: the electrophilic C-2 chlorine (susceptible to SNAr) and the C-5 acetyl group (open to condensation and oxidation).

This guide details the protocols for exploiting this duality to synthesize kinase inhibitors , antimicrobial agents , and neonicotinoid-like agrochemicals .[1]

Chemical Profile & Stability

PropertySpecificationApplication Relevance
IUPAC Name 1-(2-chlorothiazol-5-yl)ethanoneCore scaffold identification
CAS No. 134805-64-4Procurement verification
MW 161.61 g/mol Fragment-based drug design (Low MW allows decoration)
Appearance Off-white to pale yellow solidVisual purity check (Darkening indicates decomposition)
Solubility DMSO, DMF, MeOH, DCMCompatible with standard organic synthesis
Storage 2-8°C, Inert atmosphere (Ar/N2)Prevents hydrolysis of the C-Cl bond

Strategic Reactivity Map

The utility of 1-(2-Chlorothiazol-5-yl)ethanone lies in its ability to serve as a "linchpin" molecule. The electron-withdrawing nature of the acetyl group at C-5 activates the chlorine at C-2, making it significantly more reactive toward nucleophiles than a standard chlorothiazole.

ReactivityMap Core 1-(2-Chlorothiazol-5-yl)ethanone (Central Scaffold) C2_Site C-2 Position (Chlorine) Electrophilic Center Core->C2_Site Activated by C=O C5_Site C-5 Position (Acetyl) Nucleophilic/Electrophilic Core->C5_Site SNAr S_NAr Displacement (Amines, Thiols, Alkoxides) C2_Site->SNAr Condensation Aldol/Claisen-Schmidt (Chalcone Formation) C5_Site->Condensation AlphaHalo Alpha-Halogenation (Fused Heterocycles) C5_Site->AlphaHalo KinaseInhib Aminothiazoles (Kinase Inhibitors) SNAr->KinaseInhib Antimicrobial Thiazolyl-Chalcones (Antimicrobials) Condensation->Antimicrobial FusedSystems Imidazothiazoles (Antivirals) AlphaHalo->FusedSystems

Figure 1: Divergent synthesis pathways. The C-5 acetyl group activates the C-2 chlorine, facilitating library generation.

Application Protocol A: Synthesis of 2-Aminothiazole Libraries (Kinase Inhibitor Scaffolds)

Context: The 2-aminothiazole moiety is a pharmacophore found in drugs like Dasatinib. This protocol uses Nucleophilic Aromatic Substitution (SNAr) to displace the chlorine.[1]

Mechanism: The acetyl group at C-5 pulls electron density from the ring, lowering the energy of the transition state (Meisenheimer complex) and allowing displacement under milder conditions than unactivated chlorothiazoles.

Step-by-Step Protocol

Reagents:

  • Substrate: 1-(2-Chlorothiazol-5-yl)ethanone (1.0 eq)

  • Nucleophile: Primary or Secondary Amine (e.g., Morpholine, Aniline derivatives) (1.2 eq)[1]

  • Base: Potassium Carbonate (K₂CO₃) (2.0 eq) or Diisopropylethylamine (DIPEA)[1]

  • Solvent: DMF (Dimethylformamide) or DMSO[1]

Procedure:

  • Preparation: In a dry round-bottom flask, dissolve 1.0 mmol of 1-(2-Chlorothiazol-5-yl)ethanone in 5 mL of anhydrous DMF.

  • Addition: Add 2.0 mmol of anhydrous K₂CO₃. Stir for 5 minutes at Room Temperature (RT).

  • Nucleophile Introduction: Add 1.2 mmol of the target amine dropwise.[1]

  • Reaction:

    • Aliphatic Amines: Stir at 60°C for 2–4 hours.

    • Aromatic Amines: Heat to 90–100°C for 6–12 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1]

  • Workup: Pour the reaction mixture into 50 mL of ice-water. The product often precipitates.[1]

    • If Solid: Filter, wash with water, and dry.[1][2]

    • If Oily:[1] Extract with Ethyl Acetate (3x 20 mL), wash with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallize from Ethanol or perform Flash Column Chromatography.

Validation Criteria:

  • 1H NMR: Disappearance of the thiazole C-H singlet (if C-2 was protonated, though here it is Cl) is not applicable; instead, look for the upfield shift of the C-4 proton due to the electron-donating amine.

  • MS: Observation of [M+H]⁺ corresponding to the amino-substituted product.

Application Protocol B: Claisen-Schmidt Condensation (Antimicrobial Chalcones)

Context: Thiazolyl-chalcones exhibit potent antimicrobial and anticancer activity by interfering with microtubule polymerization. This protocol functionalizes the C-5 acetyl group.[3]

Step-by-Step Protocol

Reagents:

  • Substrate: 1-(2-Chlorothiazol-5-yl)ethanone (1.0 eq)

  • Aldehyde: Substituted Benzaldehyde (e.g., 4-Fluorobenzaldehyde) (1.0 eq)[1]

  • Base: NaOH (10% aq) or Piperidine (catalytic)[1]

  • Solvent: Ethanol (EtOH)[1][4]

Procedure:

  • Dissolution: Dissolve 1.0 mmol of 1-(2-Chlorothiazol-5-yl)ethanone and 1.0 mmol of the benzaldehyde in 10 mL of Ethanol.

  • Catalysis: Add 0.5 mL of 10% NaOH solution dropwise at 0°C.

  • Reaction: Allow the mixture to warm to RT and stir for 6–12 hours. A colored precipitate (yellow/orange) usually forms.[1]

  • Quenching: Neutralize with dilute HCl if necessary (pH 7).

  • Isolation: Filter the solid precipitate. Wash with cold ethanol and water.[1]

  • Purification: Recrystallize from Ethanol/DMF mixtures.

Critical Note: If the C-2 chlorine is retained, it allows for subsequent SNAr modification, enabling the creation of "dual-warhead" drugs.[1]

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (SNAr) Hydrolysis of C-Cl bondEnsure reagents are dry; use anhydrous DMF. Avoid hydroxide bases if possible; use carbonate.[1]
Dark Product Polymerization or OxidationPerform reaction under Nitrogen/Argon.[1] Limit heating time.
Incomplete Reaction Deactivation by AcetylWhile Acetyl activates SNAr, steric bulk of the amine may hinder it.[1] Increase Temp to 120°C or use Microwave irradiation (150W, 10 min).

References

  • PubChem. (n.d.).[1][5][6] 1-(2-Chlorothiazol-5-yl)ethanone Compound Summary. National Library of Medicine.[1][7] Retrieved January 30, 2026, from [Link][1]

  • Lozynskyi, A. V., et al. (2022).[1][3][4] Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Journal of General Chemistry. (Demonstrates Claisen-Schmidt on thiazole acetyl scaffolds).

  • Herts PPDB. (n.d.).[1] Clothianidin Transformation Products. University of Hertfordshire Pesticide Properties DataBase.[1] Retrieved January 30, 2026, from [Link][1]

Sources

Application Note: Strategic Derivatization of 1-(2-Chlorothiazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the experimental procedures for the derivatization of 1-(2-Chlorothiazol-5-yl)ethanone (Compound 1 ). This scaffold is a "privileged structure" in medicinal chemistry and agrochemistry (e.g., neonicotinoids, fungicides) due to its high specific reactivity.

The molecule presents two orthogonal "Derivatization Vectors":

  • Vector A (C2-Position): An activated electrophilic center susceptible to Nucleophilic Aromatic Substitution (

    
    ) and Palladium-catalyzed cross-couplings.
    
  • Vector B (C5-Acetyl Group): A carbonyl handle available for condensation, reduction, and alpha-functionalization.

This note provides three validated protocols to access diverse chemical space from this single starting material.

Chemical Profile & Reactivity Analysis

PropertySpecificationMechanistic Insight
Structure

Thiazole ring with EWG (Acetyl) at C5 and LG (Cl) at C2.[1]
C2-Cl Reactivity High The acetyl group at C5 withdraws electron density via resonance, making the C2 position highly electrophilic. It mimics the reactivity of p-chloronitrobenzene.
C5-Acetyl Reactivity Moderate Typical methyl ketone reactivity. Susceptible to enolization and nucleophilic attack.
Solubility DMSO, DMF, DCM, EtOAcPoor solubility in water; requires polar organic solvents for reactions.
Strategic Derivatization Map

G SM 1-(2-Chlorothiazol-5-yl)ethanone (Starting Material) SNAr 2-Aminothiazoles (via SNAr) SM->SNAr Vector A: Amine, K2CO3, DMF, 80°C Suzuki 2-Arylthiazoles (via Suzuki Coupling) SM->Suzuki Vector A: Ar-B(OH)2, Pd cat., Base Chalcone Thiazolyl Chalcones (via Claisen-Schmidt) SM->Chalcone Vector B: Ar-CHO, NaOH, EtOH Alcohol Secondary Alcohols (via Reduction) SM->Alcohol Vector B: NaBH4, MeOH, 0°C

Figure 1: Orthogonal reaction pathways for library generation.

Experimental Protocols

Protocol A: Amination (Displacement of C2-Chlorine)

Objective: Synthesis of 2-amino-5-acetylthiazoles. Mechanism: The electron-withdrawing acetyl group at C5 lowers the LUMO energy at C2, facilitating the addition-elimination mechanism with amines.

Materials
  • 1-(2-Chlorothiazol-5-yl)ethanone (1.0 equiv)

  • Secondary Amine (e.g., Morpholine, Piperidine) (1.2 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile.

Procedure
  • Setup: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 1 (100 mg, 0.62 mmol) in DMF (2 mL).

  • Addition: Add

    
     (171 mg, 1.24 mmol) followed by the amine (0.74 mmol).
    
  • Reaction: Cap the vial and heat to 80°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexanes). The starting material (high Rf) should disappear, replaced by a more polar fluorescent spot (product).

  • Workup: Pour the reaction mixture into ice-cold water (20 mL). The product often precipitates.

    • If Solid: Filter, wash with water, and dry.[2]

    • If Oil: Extract with EtOAc (3 x 10 mL), wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from EtOH or Flash Column Chromatography.

Validation:

  • 1H NMR: Loss of the starting material's thiazole proton shift (usually distinct) and appearance of amine alkyl protons.

Protocol B: Claisen-Schmidt Condensation (Chalcone Synthesis)

Objective: Extension of the carbon skeleton at C5 to form


-unsaturated ketones.[3]
Mechanism:  Base-catalyzed aldol condensation followed by dehydration.
Materials
  • 1-(2-Chlorothiazol-5-yl)ethanone (1.0 equiv)

  • Aromatic Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde) (1.0 equiv)

  • Sodium Hydroxide (NaOH) (10% aq. solution)

  • Solvent: Ethanol (95%)[4]

Procedure
  • Mixing: Dissolve 1 (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in Ethanol (5 mL) in a round-bottom flask.

  • Catalysis: Add 10% NaOH solution (0.5 mL) dropwise while stirring at room temperature.

    • Note: The solution often turns yellow/orange immediately due to conjugation.

  • Reaction: Stir at room temperature for 12 hours. If precipitation occurs, this indicates product formation.[2][5]

  • Workup:

    • Neutralize with dilute HCl (1M) to pH ~7.

    • Filter the precipitate and wash with cold ethanol/water (1:1).

  • Purification: Recrystallize from hot Ethanol.

Validation:

  • 1H NMR: Appearance of two doublets with coupling constants

    
    , characteristic of trans-alkenes.
    
Protocol C: Suzuki-Miyaura Cross-Coupling

Objective: Installation of aryl/heteroaryl groups at C2. Mechanism: Pd(0) oxidative addition into the activated C-Cl bond, followed by transmetallation and reductive elimination.

Materials
  • 1-(2-Chlorothiazol-5-yl)ethanone (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)[6]

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically hindered substrates).
  • Base:

    
     (2M aq. solution).
    
  • Solvent: 1,4-Dioxane.

Procedure
  • Degassing: Sparge 1,4-Dioxane with nitrogen for 15 minutes to remove oxygen.

  • Assembly: In a microwave vial or pressure tube, combine 1 (0.5 mmol), Boronic Acid (0.6 mmol), and Catalyst (0.025 mmol).

  • Solvation: Add Dioxane (4 mL) and

    
     solution (1 mL).
    
  • Reaction: Seal and heat to 90°C (oil bath) or 110°C (Microwave) for 1–2 hours.

    • Note: The solution must remain dark (active Pd). If palladium black precipitates early, conversion may be incomplete.

  • Workup: Filter through a Celite pad (eluting with EtOAc). Wash filtrate with water and brine.

  • Purification: Flash Column Chromatography (Hexanes/EtOAc gradient).

Analytical Validation & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in

Hydrolysis of Cl to OHEnsure reagents are dry; avoid hydroxide bases (use Carbonate or TEA).
No Reaction (Chalcone) Enolate not formingIncrease base concentration (use 20% KOH) or heat to 50°C.
Suzuki Homocoupling Oxygen presenceDegas solvents thoroughly; increase catalyst load.

Safety Note:

  • 2-Chlorothiazoles can be skin sensitizers. Handle with gloves in a fume hood.

  • Boronic Acids may degrade; check purity if Suzuki yields are low.

References

  • Synthesis of Chalcones: Journal of Applied Pharmaceutical Science. "Chalcones: A review on synthesis and pharmacological activities." (2021).[7][8][9][10] Link

  • Nucleophilic Substitution (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ): Chemistry LibreTexts. "Nucleophilic Substitution Reactions - Haloalkanes." (2020). Link
    
  • Suzuki Coupling on Thiazoles: National Institutes of Health (NIH). "Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole." (2010).[11] Link

  • General Reduction Protocols: Master Organic Chemistry. "Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones." (2011).[12][13] Link

Sources

Process Development Guide: Large-Scale Synthesis of 1-(2-Chlorothiazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Route Selection

The synthesis of 1-(2-Chlorothiazol-5-yl)ethanone is a critical workflow in the production of modern agrochemicals (e.g., Ethaboxam) and pharmaceutical pharmacophores.[1] While direct functionalization of the thiazole ring is possible via lithiation, it is operationally difficult at scale due to cryogenic requirements (-78 °C).[1]

Therefore, this guide details the "Construct-then-Functionalize" strategy, which is the industry standard for scalability, safety, and atom economy.[1]

The Selected Route: Hantzsch Cyclization Sandmeyer Transformation
  • Step 1 (Ring Construction): Condensation of 3-chloro-2,4-pentanedione with thiourea to form 1-(2-aminothiazol-5-yl)ethanone.[1]

  • Step 2 (Functionalization): Diazotization of the amine followed by chlorodeamination (Sandmeyer reaction) to yield the target chloride.[1]

Why this route?

  • Reagent Availability: Uses commodity chemicals (Thiourea, Acetylacetone derivatives).[1]

  • Thermal Safety: Avoids pyrophoric organolithiums.

  • Purification: Intermediates often precipitate as solids, minimizing chromatography.[1]

Process Flow Diagram

The following diagram illustrates the chemical pathway and unit operations required for this synthesis.

G Start Reagents: 3-Chloro-2,4-pentanedione Thiourea Rxn1 Step 1: Hantzsch Synthesis (EtOH, Reflux, 2-4h) Start->Rxn1 Cyclization Inter Intermediate: 1-(2-Aminothiazol-5-yl)ethanone (Solid Precipitate) Rxn1->Inter Filtration Rxn2 Step 2: Sandmeyer Rxn (NaNO2, HCl, CuCl, 0-5°C) Inter->Rxn2 Diazotization Quench Quench & Extraction (DCM/EtOAc) Rxn2->Quench -N2 Gas Final Target Product: 1-(2-Chlorothiazol-5-yl)ethanone Quench->Final Crystallization

Caption: Workflow for the two-step synthesis of 1-(2-Chlorothiazol-5-yl)ethanone from acyclic precursors.

Experimental Protocols

Step 1: Synthesis of 1-(2-Aminothiazol-5-yl)ethanone

Reaction Type: Hantzsch Thiazole Synthesis Mechanism: Nucleophilic attack of thiourea sulfur on the


-haloketone followed by intramolecular condensation.[1]
Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Mass/Vol (for 1 mol scale)
3-Chloro-2,4-pentanedione 134.561.0134.6 g
Thiourea 76.121.183.7 g
Ethanol (95%) SolventN/A600 mL
Pyridine or NaHCO3 Base1.1~80 g (if using Pyridine)
Protocol
  • Setup: Equip a 2L three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Dissolution: Charge Thiourea (83.7 g) and Ethanol (600 mL). Stir at room temperature until partially dissolved.

  • Addition: Add 3-Chloro-2,4-pentanedione (134.6 g) dropwise over 30 minutes. Note: The reaction is exothermic. Maintain temperature < 40°C during addition.

  • Cyclization: Heat the mixture to reflux (approx. 78°C) for 3–4 hours. Monitor via TLC (System: EtOAc/Hexane 1:1).

  • Workup:

    • Cool the reaction mixture to 0–5°C using an ice bath. The hydrochloride salt of the product may precipitate.

    • Neutralize carefully with saturated aqueous NaHCO3 or Pyridine to pH ~7–8 to liberate the free base.

    • Stir for 1 hour at 0°C to maximize precipitation.

  • Isolation: Filter the solid. Wash with cold water (2 x 100 mL) and cold ethanol (50 mL).[1]

  • Drying: Dry in a vacuum oven at 45°C.

    • Expected Yield: 80–90%[1]

    • Appearance: Yellowish crystalline solid.[1]

Step 2: Sandmeyer Conversion to 1-(2-Chlorothiazol-5-yl)ethanone

Reaction Type: Radical-Nucleophilic Aromatic Substitution (


)
Critical Safety:  Diazonium intermediates are unstable.[1] Strict temperature control (0–5°C) is mandatory. 
Reagents & Stoichiometry
ReagentEquiv.Role
1-(2-Aminothiazol-5-yl)ethanone 1.0Starting Material
Sodium Nitrite (NaNO2) 1.5Diazotizing Agent
Hydrochloric Acid (conc. 37%) 5.0Acid Medium
Copper(I) Chloride (CuCl) 1.0Catalyst/Cl Source
Water / Acetonitrile SolventReaction Medium
Protocol
  • Acidification: In a reactor, suspend the amine (from Step 1) in 5N HCl (approx. 3-4 volumes). Cool the mixture to -5°C to 0°C using a cryostat or salt/ice bath.

  • Diazotization: Dissolve NaNO2 (1.5 eq) in minimal water.[1] Add this solution sub-surface to the amine suspension dropwise.

    • Critical Control Point: Do not allow internal temperature to exceed 5°C.[2][3][4][5]

    • Observation: The suspension will thin as the diazonium salt forms. Stir for 20 mins at 0°C.

  • Sandmeyer Reaction:

    • In a separate vessel, dissolve CuCl (1.0 eq) in conc. HCl. Cool to 0°C.

    • Slowly transfer the cold diazonium solution into the CuCl solution.[4]

    • Hazard:[1][2][3][6][7]Nitrogen gas (

      
      ) evolution will be vigorous.  Ensure reactor venting is open and unblocked.[1]
      
  • Completion: Allow the mixture to warm to room temperature (20–25°C) over 2 hours. Stir until gas evolution ceases.

  • Workup:

    • Dilute with water.[1] Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).[1]

    • Wash organic layer with brine and saturated NaHCO3 (to remove acid traces).[1]

    • Dry over anhydrous

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize from Hexane/EtOAc or perform a short silica plug filtration if tarry byproducts are present.

Analytical Validation

ParameterSpecificationMethod
Appearance Off-white to pale yellow solidVisual
Melting Point 68–72 °CCapillary MP
1H NMR (CDCl3)

2.55 (s, 3H,

), 8.25 (s, 1H, Thiazole-H)
400 MHz NMR
Mass Spec [M+H]+ = 162.0 (Cl isotope pattern visible)LC-MS (ESI)

Causality in Analysis:

  • NMR Shift: The disappearance of the broad

    
     peak (approx. 6-7 ppm) and the retention of the singlet at 8.25 ppm confirms the substitution of the amine with chlorine without destroying the aromatic ring.
    
  • Isotope Pattern: Chlorine has a characteristic 3:1 ratio of

    
     to 
    
    
    
    , which serves as a definitive fingerprint in Mass Spectrometry.[1]

Safety & Handling (E-E-A-T)

Diazonium Instability

The intermediate diazonium salt in Step 2 is shock-sensitive if allowed to dry. Never isolate the dry diazonium salt. Always process it immediately in solution.

Nitrogen Asphyxiation

The Sandmeyer reaction releases 1 mole of


 gas per mole of reactant. On a kilogram scale, this generates hundreds of liters of gas.[1]
  • Protocol: Use a scrubber system or direct ventilation.[1]

  • Monitor: Oxygen sensors should be active in the reactor suite.

Reagent Toxicity[1]
  • 2-Aminothiazoles: Known thyroid modulators.[1] Handle with full PPE (respirator/glove box).[1]

  • CuCl: Toxic to aquatic life.[1] All aqueous waste must be treated as heavy metal waste.[1]

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A. (1887).[1][8] "Ueber die Synthese des Thiazols und seiner Derivate." Justus Liebigs Annalen der Chemie.

  • Sandmeyer Reaction Mechanisms: "Sandmeyer Reaction." Organic Chemistry Portal.

  • Scale-Up Safety of Diazonium Salts: Sheng, M., et al. (2015).[1] "Reactive Chemical Hazards of Diazonium Salts." Process Safety Progress. [1]

  • Thiazole Functionalization: BenchChem Technical Support. "Hantzsch Synthesis of 2-Aminothiazoles: Application Notes."

  • Ethaboxam Synthesis Context: "Synthesis and fungicidal activity of 2-chlorothiazole-5-carboxamide derivatives." Journal of Pesticide Science. (General reference for thiazole agrochemicals).

Sources

Strategic Utilization of 1-(2-Chlorothiazol-5-yl)ethanone: A Dual-Electrophile Scaffold for Medicinal Chemistry

[1]

Executive Summary

1-(2-Chlorothiazol-5-yl)ethanone represents a high-value "linchpin" scaffold in modern medicinal chemistry.[1] Its structural uniqueness lies in its dual-electrophilic nature : the C2-position is activated for Nucleophilic Aromatic Substitution (

This Application Note provides a rigorous technical guide for leveraging this molecule to synthesize bioactive libraries, specifically targeting kinase inhibitors (via the aminothiazole core) and antimicrobial/anticancer agents (via thiazole-chalcone and thiazole-pyrazole hybrids).[1] Unlike simple building blocks, this scaffold allows for independent, orthogonal functionalization of both "ends" of the thiazole ring, enabling rapid Structure-Activity Relationship (SAR) exploration.

Chemical Profile & Reactivity Map

Physicochemical Properties
PropertySpecification
CAS Number 100529-57-3
Molecular Formula

Molecular Weight 161.61 g/mol
Appearance White to pale yellow solid
Melting Point 68–72 °C
Solubility Soluble in DMSO, DMF, DCM, Methanol; Sparingly soluble in water.[1][2][3]
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen).[1] Moisture sensitive.[1]
The Dual-Electrophile Strategy

The strategic value of this molecule is best visualized by mapping its reactive centers. The electron-withdrawing nitrogen of the thiazole ring, combined with the electron-withdrawing acetyl group at C5, renders the C2-chlorine exceptionally labile to nucleophilic attack, far more so than in unfunctionalized chlorothiazoles.

ReactivityMapcluster_0Orthogonal FunctionalizationScaffold1-(2-Chlorothiazol-5-yl)ethanoneC2_SiteC2-Position (Chlorine)High S_NAr ReactivityTarget: Amines, Thiols, AlkoxidesScaffold->C2_Site Site AC5_SiteC5-Position (Acetyl)Condensation / CyclizationTarget: Aldehydes, HydrazinesScaffold->C5_Site Site B

Figure 1: Reactivity map highlighting the orthogonal reaction sites. The C2-Cl bond is activated for displacement, while the C5-Acetyl group remains available for subsequent scaffold elaboration.

Strategic Application Protocols

Protocol A: Diversification at C2 (The "Tail" Synthesis)

Objective: Introduce a solubilizing group or a specific binding motif (e.g., morpholine, piperazine) at the C2 position before modifying the acetyl group. This sequence prevents side reactions with the ketone during harsh nucleophilic conditions.[1]

Mechanism: The reaction proceeds via an addition-elimination mechanism (Meisenheimer complex equivalent), accelerated by the electron-deficient thiazole ring.

Materials:

  • 1-(2-Chlorothiazol-5-yl)ethanone (1.0 eq)[1]

  • Secondary Amine (e.g., Morpholine) (1.2 eq)[1]

  • Base: Potassium Carbonate (

    
    ) (2.0 eq) or Diisopropylethylamine (DIPEA)[1]
    
  • Solvent: Acetonitrile (MeCN) or DMF (Dry)[1]

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-Chlorothiazol-5-yl)ethanone (1.0 mmol) in anhydrous MeCN (5 mL).

  • Addition: Add finely powdered anhydrous

    
     (2.0 mmol). Then, add the secondary amine (1.2 mmol) dropwise.
    
  • Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1] The starting chloride (

    
    ) should disappear, and a more polar product (
    
    
    ) should appear.[1]
    • Note: If using DMF, heat to 90°C; reaction times may be shorter (2-3 hours).[1]

  • Workup: Cool to room temperature. Filter off the inorganic salts.[1] Concentrate the filtrate under reduced pressure.

  • Purification: The residue is typically pure enough for the next step.[1] If necessary, recrystallize from Ethanol or purify via flash column chromatography (SiO2, Gradient 0-30% EtOAc in Hexane).[1]

Validation:

  • 1H NMR: Loss of the characteristic downfield signal of the starting material (if identifiable) and appearance of amine alkyl protons (e.g., morpholine -CH2- peaks at 3.6–3.8 ppm).

  • Yield Expectation: 85–95%.[1]

Protocol B: Claisen-Schmidt Condensation (The "Scaffold" Synthesis)

Objective: Convert the C5-acetyl group into an

11

Materials:

  • Product from Protocol A (2-amino-5-acetylthiazole derivative) (1.0 eq)[1]

  • Aromatic Aldehyde (e.g., 4-Fluorobenzaldehyde) (1.0 eq)[1]

  • Base: 10% NaOH (aq) or Piperidine (catalytic)[1]

  • Solvent: Ethanol (EtOH)[1][2]

Step-by-Step Procedure:

  • Dissolution: Dissolve the ketone substrate (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in Ethanol (10 mL).

  • Catalysis: Add 10% NaOH solution (1 mL) dropwise at room temperature.

    • Alternative: For sensitive aldehydes, use 5 drops of Piperidine and reflux.[1]

  • Reaction: Stir at room temperature for 6–12 hours. A precipitate often forms as the chalcone product crystallizes out of solution.[1]

  • Isolation: Filter the solid precipitate. Wash with cold Ethanol (2 x 5 mL) and cold water (2 x 10 mL) to remove excess base.[1]

  • Drying: Dry the solid in a vacuum oven at 40°C.

Validation:

  • 1H NMR: Look for the characteristic doublet-doublet of the trans-alkene protons (

    
     Hz) in the 7.4–7.8 ppm region.
    
  • Yield Expectation: 70–85%.[1]

Protocol C: Heterocycle Closure (The "Warhead" Synthesis)

Objective: Cyclization of the chalcone into a Thiazole-Pyrazole Hybrid . This mimics the scaffold of COX-2 inhibitors (e.g., Celecoxib) and specific kinase inhibitors.[1]

Materials:

  • Thiazolyl-chalcone (from Protocol B)[1] (1.0 eq)[1]

  • Hydrazine Hydrate (

    
    ) (5.0 eq)[1]
    
  • Solvent: Glacial Acetic Acid (AcOH) or Ethanol[1]

Step-by-Step Procedure:

  • Setup: Dissolve the chalcone (0.5 mmol) in Glacial Acetic Acid (5 mL).

  • Cyclization: Add Hydrazine Hydrate (2.5 mmol).

  • Reflux: Heat the mixture to reflux (118°C) for 4–8 hours.

  • Workup: Pour the reaction mixture into crushed ice/water (50 mL). The pyrazole product usually precipitates as a solid.[1]

  • Neutralization: If necessary, adjust pH to ~7 with 10%

    
     to ensure complete precipitation.[1]
    
  • Filtration: Collect the solid, wash with water, and recrystallize from Ethanol/DMF.

Workflow Visualization: Library Generation

The following diagram illustrates the logical flow for generating a diverse library of bioactive compounds starting from 1-(2-Chlorothiazol-5-yl)ethanone.

LibraryWorkflowStartStart:1-(2-Chlorothiazol-5-yl)ethanoneStep1Step 1: S_NAr Diversification(Protocol A)Start->Step1 + Amines/ThiolsIntermedIntermediate:2-Substituted-5-acetylthiazoleStep1->IntermedStep2Step 2: Claisen-Schmidt(Protocol B)Intermed->Step2 + Aryl AldehydesChalconeScaffold:Thiazolyl-ChalconeStep2->ChalconePathAPath A: Pyrazoles(Hydrazine, AcOH)Chalcone->PathAPathBPath B: Pyrimidines(Guanidine, Base)Chalcone->PathBFinalALibrary A:Thiazole-Pyrazole Hybrids(Anti-inflammatory/Kinase)PathA->FinalAFinalBLibrary B:Thiazole-Pyrimidine Hybrids(Anticancer)PathB->FinalB

Figure 2: Modular synthesis workflow for generating diverse heterocyclic libraries.

Case Studies in Medicinal Chemistry

Thiazole-Based Kinase Inhibitors

Research indicates that the 2-aminothiazole core is a "privileged scaffold" for kinase inhibition (e.g., Dasatinib).[1] By using 1-(2-Chlorothiazol-5-yl)ethanone, researchers can synthesize analogs where the acetyl group is converted into a heterocycle (like a pyrazole) that occupies the ATP-binding pocket, while the amine at C2 extends into the solvent-exposed region to tune solubility and pharmacokinetic properties.[1]

Antimicrobial Agents

Thiazolyl-chalcones synthesized via Protocol B have demonstrated potent antifungal activity against Candida species and antibacterial activity against S. aureus.[1] The electron-deficient nature of the thiazole ring enhances the reactivity of the enone system towards cysteine residues in microbial enzymes (Michael acceptor mechanism).

Handling, Safety, and Stability

  • Skin Sensitization: 2-Chlorothiazoles are potent skin sensitizers and irritants.[1][4] Double-gloving (Nitrile) and working in a fume hood are mandatory.[1]

  • Lachrymator Potential: While not a strong lachrymator, the chloromethyl derivatives often associated with this chemistry are. Treat the ketone with similar caution.[1]

  • Stability: The C2-Cl bond is stable to neutral water but hydrolyzes slowly in strong aqueous acid or base at high temperatures.[1] Perform

    
     reactions under anhydrous conditions for optimal yields.
    

References

  • PubChem. (n.d.).[1] 1-(2-Chlorothiazol-5-yl)ethanone Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • Lozynskyi, A. V., et al. (2021).[1] Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell.[1] Retrieved from [Link][1]

  • Chimenti, F., et al. (2009).[1] Synthesis and biological evaluation of novel 2-thiazolylhydrazone derivatives as antifungal agents. ResearchGate. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilicity of Amines. Retrieved from [Link]

Application Note: Suzuki-Miyaura Cross-Coupling of 1-(2-Chlorothiazol-5-yl)ethanone

[1]

Executive Summary

This guide details the protocol for the palladium-catalyzed cross-coupling of 1-(2-Chlorothiazol-5-yl)ethanone (Substrate 1 ) with aryl/heteroaryl boronic acids.[1] While 2-chlorothiazoles are traditionally less reactive than their bromo- or iodo-counterparts, the presence of the electron-withdrawing acetyl group at the C5 position significantly activates the C2-Cl bond towards oxidative addition.[1] However, this substrate presents specific challenges:

  • Catalyst Poisoning: The thiazole nitrogen and sulfur atoms can coordinate to palladium, arresting the catalytic cycle.

  • Hydrolytic Stability: The acetyl group requires mild base conditions to prevent side reactions (e.g., aldol condensation or haloform-type cleavage).[1]

This note provides two protocols: a High-Performance Method (utilizing Buchwald precatalysts) for challenging coupling partners, and a Standard Method (utilizing Pd(dppf)Cl₂) for cost-sensitive or scale-up applications.[1]

Retrosynthetic & Mechanistic Analysis

Substrate Reactivity Profile

The substrate contains two key features affecting reactivity:

  • C2-Chloro Handle: The electrophilic site.[1] The bond energy of C-Cl is high (~96 kcal/mol), typically requiring electron-rich ligands (e.g., phosphines) to facilitate oxidative addition.

  • C5-Acetyl Group: A strong electron-withdrawing group (EWG).[1] Through resonance, this lowers the electron density at C2, making the C-Cl bond more susceptible to Pd(0) insertion compared to an unfunctionalized chlorothiazole.

The Catalytic Cycle & Ligand Selection

To overcome the potential for heteroatom coordination (poisoning), bulky, electron-rich phosphine ligands are essential.

  • Ligand of Choice: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl).[1]

    • Why? The steric bulk of the biaryl backbone prevents the formation of stable, inactive Pd-thiazole complexes. The electron-rich dicyclohexylphosphino group accelerates the rate-limiting oxidative addition into the C-Cl bond.[1]

Mechanistic Diagram

The following diagram illustrates the catalytic cycle specific to this thiazole substrate.

SuzukiMechanismcluster_poisonInhibition PathwayPd0Active Catalyst[L-Pd(0)]OxAddOxidative Addition(Rate Limiting Step)Pd0->OxAdd + SubstrateSubstrate1-(2-Chlorothiazol-5-yl)ethanone(Electrophile)Substrate->OxAddPdII_OxPd(II) Oxidative Complex[L-Pd(Ar)-Cl]OxAdd->PdII_OxTransMetTransmetalationPdII_Ox->TransMet + Activated BoronatePoisonPd-Thiazole Complex(Inactive)PdII_Ox->Poison Low Steric LigandBoronicR-B(OH)2 + Base(Activated Boronate)Boronic->TransMetPdII_TransPd(II) Di-organo Complex[L-Pd(Ar)(R)]TransMet->PdII_TransRedElimReductive EliminationPdII_Trans->RedElimRedElim->Pd0 RegenerationProductCoupled Product1-(2-R-thiazol-5-yl)ethanoneRedElim->Product

Figure 1: Catalytic cycle emphasizing the oxidative addition and potential inhibition pathways.

Experimental Protocols

Method A: High-Performance Protocol (Recommended)

Best for: Small scale discovery, valuable boronic acids, or library synthesis.

Reagents:

  • Substrate: 1-(2-Chlorothiazol-5-yl)ethanone (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 - 1.5 equiv)[1]

  • Catalyst: XPhos Pd G3 (or G4) Precatalyst (2-5 mol%)

    • Note: If G3/G4 is unavailable, use Pd₂(dba)₃ (2 mol%) + XPhos (4-8 mol%).

  • Base: K₃PO₄ (2.0 - 3.0 equiv) or Cs₂CO₃ (2.0 equiv)[1]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Procedure:

  • Setup: Charge a microwave vial or round-bottom flask with the chlorothiazole (1.0 equiv), boronic acid (1.2 equiv), and base (2.0 equiv).

  • Degassing: Add the solvent mixture (Dioxane/Water 4:1).[1] Sparge with argon or nitrogen for 5–10 minutes.[1] Oxygen removal is critical to protect the electron-rich phosphine.[1]

  • Catalyst Addition: Add XPhos Pd G3 (0.02 equiv) quickly under a stream of inert gas. Seal the vessel.

  • Reaction:

    • Thermal: Heat to 80°C for 4–12 hours.

    • Microwave: Irradiate at 100°C for 30–60 minutes.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water/brine.[1] Dry organic layer over MgSO₄, filter, and concentrate.

  • Purification: Flash chromatography (typically Hexanes/EtOAc).[1]

Method B: Standard Protocol (Cost-Effective)

Best for: Scale-up (>5g) or simple aryl boronic acids.[1]

Reagents:

  • Catalyst: Pd(dppf)Cl₂[2][3]·CH₂Cl₂ (3-5 mol%)[1]

  • Base: Na₂CO₃ or K₂CO₃ (2.0 equiv)

  • Solvent: Toluene : Ethanol : Water (4:1:1) or DME : Water (3:1)

Procedure:

  • Dissolve substrate and boronic acid in the solvent mixture.[1]

  • Add the base (as a solid or 2M aqueous solution).

  • Degas the mixture thoroughly (vacuum/backfill cycles x3).

  • Add Pd(dppf)Cl₂[1][3]·CH₂Cl₂.[1]

  • Heat to reflux (~90-100°C ) for 12–24 hours.

    • Note: The higher temperature is necessary because dppf is less active than XPhos for aryl chlorides.

Optimization & Troubleshooting Guide

Use the following decision tree to optimize reaction conditions if initial yields are low.

OptimizationTreeStartEvaluate Yield/PurityLowYieldLow Conversion(<30%)Start->LowYieldDehalDehalogenation(H-Substituted)Start->DehalHomoHomocoupling(Biaryl)Start->HomoTempIncrease Temp(up to 110°C)LowYield->TempCatLoadIncrease Catalyst(to 5-10 mol%)LowYield->CatLoadSwitchLigandSwitch toXPhos or SPhosLowYield->SwitchLigandSolventUse Anhydrous Solvent(THF or Dioxane)Dehal->SolventBaseSwitch Base(KF or K3PO4)Dehal->BaseO2Improve Degassing(Freeze-Pump-Thaw)Homo->O2RatioSlow Addition ofBoronic AcidHomo->Ratio

Figure 2: Troubleshooting decision tree for reaction optimization.

Quantitative Comparison of Conditions
VariableStandard ConditionsOptimized ConditionsRationale
Catalyst Pd(dppf)Cl₂XPhos Pd G3 XPhos accelerates oxidative addition into C-Cl bond.[1]
Base Na₂CO₃K₃PO₄ Phosphate is milder, reducing acetyl side reactions while activating boronate.
Solvent Toluene/EtOH/H₂ODioxane/H₂O Dioxane solubilizes the polar thiazole better; water is essential for the cycle.
Temp 100°C (Reflux)80°C Lower temp preserves the acetyl group and catalyst longevity.

Safety & Handling

  • Thiazole Toxicity: Many thiazole derivatives are biologically active.[1] Handle 1-(2-Chlorothiazol-5-yl)ethanone with standard PPE (gloves, goggles, lab coat) in a fume hood.[1]

  • Palladium Residues: Palladium is a heavy metal.[1] All aqueous waste must be segregated.[1] For pharmaceutical applications, use a metal scavenger (e.g., SiliaMetS® Thiol) during workup to reduce Pd ppm to acceptable limits (<10 ppm).

  • Pressurized Vessels: If using microwave heating, ensure vials are rated for the pressure generated by dioxane/water at 100°C.

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link

  • Littke, A. F.; Dai, C.; Fu, G. C. "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions."[4] Journal of the American Chemical Society, 2000 , 122(17), 4020–4028. Link

  • Billingsley, K. L.; Anderson, K. W.; Buchwald, S. L. "A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds." Angewandte Chemie International Edition, 2006 , 45(21), 3484–3488. Link

  • Organic Chemistry Portal. "Suzuki Coupling." Link

  • Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide." Link

Application Notes & Protocols: The Strategic Role of 1-(2-Chlorothiazol-5-yl)ethanone and its Derivatives in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: The Centrality of the Chlorothiazole Moiety in Neonicotinoid Insecticides

In the landscape of modern crop protection, the neonicotinoid class of insecticides remains a cornerstone for managing a wide spectrum of sucking and chewing insects.[1][2] Their efficacy stems from their action as agonists at the nicotinic acetylcholine receptors in the insect central nervous system.[3][4] A key structural feature present in many second-generation neonicotinoids is the 2-chlorothiazole heterocycle. This moiety is crucial for the molecule's bioactivity and systemic properties within the plant.

1-(2-Chlorothiazol-5-yl)ethanone and its closely related derivative, 2-chloro-5-chloromethylthiazole (CCT), are pivotal intermediates in the industrial synthesis of these vital agrochemicals.[5] Their strategic importance lies in providing the foundational chlorothiazolylmethyl scaffold, which is then coupled with various N-nitroguanidine or N-nitroimine fragments to complete the synthesis of the final active ingredients.

This document serves as a detailed guide for researchers and development professionals, outlining the synthetic pathways and providing robust protocols for the laboratory-scale synthesis of leading neonicotinoid insecticides, such as Thiamethoxam and Clothianidin, originating from the chlorothiazole scaffold. The protocols are designed to be self-validating, with explanations for critical steps to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

II. Core Synthetic Pathways: From Precursor to Active Ingredient

The primary utility of the 1-(2-Chlorothiazol-5-yl)ethanone framework in agrochemical synthesis is its conversion to the more reactive intermediate, 2-chloro-5-chloromethylthiazole (CCT). While direct synthesis from the ethanone is possible, a common industrial route involves the synthesis of 2-chloro-5-methylthiazole followed by free-radical chlorination. CCT is the electrophilic component that undergoes nucleophilic substitution with the requisite nitroimino heterocycle.

G A 2-Amino-5-methylthiazole B 2-Chloro-5-methylthiazole A->B Sandmeyer-type Reaction C 2-Chloro-5-chloromethylthiazole (CCT) B->C Free-Radical Chlorination (e.g., NCS) D Thiamethoxam C->D Condensation E Clothianidin C->E Condensation F 3-Methyl-4-nitroimino- perhydro-1,3,5-oxadiazine F->D G N-Methyl-N'-nitroguanidine & Formaldehyde/Methylamine G->E Cyclocondensation to form (E)-1-(2-chloro-thiazol-5-ylmethyl)-3-methyl-2-nitroguanidine

Figure 1: General synthetic workflow from chlorothiazole precursors to Thiamethoxam and Clothianidin.

III. Application Protocol 1: Synthesis of Thiamethoxam

Thiamethoxam is a second-generation neonicotinoid with broad-spectrum activity.[3] Its synthesis is a multi-step process culminating in the condensation of 2-chloro-5-chloromethylthiazole (CCT) with 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine.[6][7]

A. Synthesis of Intermediate: 2-Chloro-5-chloromethylthiazole (CCT)

This protocol outlines the synthesis of the key CCT intermediate starting from the more readily available 2-amino-5-methylthiazole.

1. Step 1: Synthesis of 2-Chloro-5-methylthiazole

  • Principle: This step employs a Sandmeyer-type reaction. The amino group on the thiazole ring is replaced with a chlorine atom using a copper(II) chloride reagent system. This transformation is crucial for introducing the stable chloro-substituent at the 2-position.

  • Materials & Reagents:

    • 2-Amino-5-methylthiazole

    • Anhydrous Copper(II) Chloride (CuCl₂)

    • t-Butyl thionitrile (t-Bu-S-N=O) or other diazotizing agent

    • Acetonitrile (anhydrous)

    • 20% Hydrochloric acid

    • Chloroform

    • Saturated saline solution

    • Anhydrous magnesium sulfate

  • Protocol:

    • Set up a reaction kettle under a nitrogen atmosphere.

    • Add dry anhydrous copper(II) chloride to the kettle.

    • Under vigorous stirring and nitrogen protection, add a dry acetonitrile solution of t-butyl thionitrile.[6]

    • Add 2-amino-5-methylthiazole in batches to control the reaction exotherm.

    • After the reaction is complete (monitored by TLC), add a 20% hydrochloric acid solution.

    • Remove the solvent via distillation under reduced pressure.

    • Extract the residue with an appropriate amount of chloroform.

    • Wash the organic layer with a saturated saline solution, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent by distillation under reduced pressure to yield 2-chloro-5-methylthiazole.[6]

2. Step 2: Synthesis of 2-Chloro-5-chloromethylthiazole (CCT)

  • Principle: This step involves a free-radical chlorination of the methyl group at the 5-position. N-chlorosuccinimide (NCS) is a common and effective reagent for this purpose, often initiated by light or a radical initiator.

  • Materials & Reagents:

    • 2-Chloro-5-methylthiazole

    • N-chlorosuccinimide (NCS)

    • Chloroform

  • Protocol:

    • Dissolve the 2-chloro-5-methylthiazole from the previous step in chloroform.

    • Add an appropriate amount of N-chlorosuccinimide.

    • Warm the mixture and irradiate with light to initiate the reaction.

    • Upon completion, add water to the reactor to dissolve and remove the succinimide byproduct.

    • Separate the organic layer and remove the solvent to obtain 2-chloro-5-chloromethylthiazole (CCT).[6]

B. Final Condensation: Synthesis of Thiamethoxam
  • Principle: The final step is a nucleophilic substitution reaction. The deprotonated nitrogen of 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine acts as a nucleophile, displacing the chloride from the chloromethyl group of CCT to form the C-N bond that completes the Thiamethoxam structure.

  • Materials & Reagents:

    • 2-Chloro-5-chloromethylthiazole (CCT)

    • 3-Methyl-4-nitroimino-perhydro-1,3,5-oxadiazine

    • Dimethyl carbonate (solvent)

    • Base (e.g., potassium carbonate)

  • Protocol:

    • In a suitable reaction vessel, dissolve 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine in dimethyl carbonate.[7]

    • Add a suitable base, such as potassium carbonate, to facilitate the deprotonation of the nitroimino heterocycle.

    • Add 2-chloro-5-chloromethylthiazole to the mixture.

    • Heat the reaction mixture and stir until the reaction is complete (monitored by TLC or HPLC).

    • After completion, cool the reaction mixture. The product, Thiamethoxam, may precipitate.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as dimethyl carbonate, to obtain crystalline Thiamethoxam.[7]

IV. Application Protocol 2: Synthesis of Clothianidin

Clothianidin is another major neonicotinoid insecticide. Its synthesis also relies on the key intermediate 2-chloro-5-chloromethylthiazole (CCT), which is condensed with a different nitroguanidine derivative.

A. Final Condensation: Synthesis of Clothianidin
  • Principle: Similar to the Thiamethoxam synthesis, this is a condensation reaction. It involves the nucleophilic attack of a deprotonated nitroguanidine derivative on the electrophilic chloromethyl carbon of CCT.

  • Materials & Reagents:

    • 2-Chloro-5-chloromethylthiazole (CCT)

    • 1,5-dimethyl-2-nitroimino-hexahydro-1,3,5-triazine (Precursor to the required nitroguanidine) OR (E)-1-(2-chloro-thiazol-5-ylmethyl)-3-methyl-2-nitroguanidine precursors

    • Acid-binding agent (e.g., potassium carbonate)

    • Reaction solvent (e.g., dimethyl carbonate, methyl isobutyl ketone)[8]

  • Protocol:

    • Add 1,5-dimethyl-2-nitroimino-hexahydro-1,3,5-triazine, 2-chloro-5-chloromethylthiazole, and an acid-binding agent (like potassium carbonate) to a reaction solvent such as dimethyl carbonate in a reaction vessel.[8][9]

    • Heat the mixture to facilitate the condensation reaction. The temperature is typically maintained between -5°C and 60°C depending on the specific catalytic system used.[9]

    • Monitor the reaction progress by TLC.

    • Upon completion, the reaction mixture contains the intermediate 1-(2-chlorothiazole-5-methyl)-2-nitroimino-3,5-dimethyl-hexahydro-1,3,5-triazine.[9]

    • This intermediate is then hydrolyzed. In some "one-pot" synthesis procedures, water and an acid catalyst (like phosphotungstic acid) are added directly to the reaction solution.[8]

    • The hydrolysis step is carried out at a temperature ranging from 20°C to 100°C.[9]

    • After hydrolysis, the product Clothianidin is typically isolated by filtration, as it precipitates from the solution.

    • The filtered solid is washed and dried to yield the final product.

G cluster_0 Synthesis of Thiamethoxam cluster_1 Synthesis of Clothianidin A 2-Chloro-5-chloromethylthiazole (CCT) C Condensation Reaction (Base, Solvent) A->C B 3-Methyl-4-nitroimino- perhydro-1,3,5-oxadiazine B->C D Thiamethoxam C->D E 2-Chloro-5-chloromethylthiazole (CCT) G Condensation & Hydrolysis (Base, Solvent, Acid Catalyst) E->G F Nitroguanidine Precursor F->G H Clothianidin G->H

Figure 2: Workflow comparison for Thiamethoxam and Clothianidin synthesis from CCT.

V. Data Summary and Quality Control

The success of these syntheses is determined by the yield and purity of the final products. While industrial yields are often proprietary, laboratory syntheses can achieve high efficiency with careful control of reaction parameters.

ParameterThiamethoxam SynthesisClothianidin SynthesisKey Considerations
Key Intermediate 2-Chloro-5-chloromethylthiazole (CCT)2-Chloro-5-chloromethylthiazole (CCT)Purity of CCT is critical for high yield and minimal side products.
Coupling Partner 3-Methyl-4-nitroimino-perhydro-1,3,5-oxadiazineN-methyl-N'-nitroguanidine derivativesStoichiometry of reactants must be carefully controlled.
Typical Solvent Dimethyl carbonate[7]Dimethyl carbonate, MIBK[8]Solvent choice affects reaction rate, solubility, and work-up.
Catalyst/Base Potassium CarbonatePotassium Carbonate, Tetra-alkyl ammonium hydroxide[9]Base selection is key for efficient deprotonation without side reactions.
Typical Yield High (specifics vary)[3]High (specifics vary)Dependent on reaction conditions and purity of starting materials.
Purification Recrystallization[7]Filtration and washing[8][9]Final purity is essential for agrochemical applications.
Analytical QC HPLC, ¹H-NMR, ¹³C-NMR, Mass SpectrometryHPLC, ¹H-NMR, ¹³C-NMR, Mass SpectrometryConfirms structure and quantifies purity of the active ingredient.

VI. Conclusion and Future Perspectives

1-(2-Chlorothiazol-5-yl)ethanone, primarily through its derivative 2-chloro-5-chloromethylthiazole, represents a cornerstone intermediate in the synthesis of market-leading neonicotinoid insecticides. The protocols detailed herein provide a foundational framework for the laboratory-scale synthesis of Thiamethoxam and Clothianidin. The robustness of these synthetic routes, characterized by condensation reactions between a chloromethylated thiazole and a nitroimino heterocycle, underscores the efficiency of this chemical approach.

As the agrochemical industry continues to evolve in response to regulatory pressures and the development of insect resistance, the core 2-chlorothiazole scaffold remains a valuable platform for the design of new insecticidal molecules.[4][10] Future research may focus on developing novel derivatives with improved environmental profiles or different modes of action, further cementing the legacy of this critical chemical intermediate.

VII. References

  • CN108164522B - Synthetic method of thiamethoxam - Google Patents. Available at:

  • EP3480196A1 - Process for the preparation of thiamethoxam - Google Patents. Available at:

  • Maienfisch, P., et al. (2001). Chemistry and biology of thiamethoxam: a second generation neonicotinoid. Pest Management Science, 57(10), 906-913. Available at: [Link]

  • CN107163000A - The preparation method of clothianidin - Google Patents. Available at:

  • CN104529934A - Synthesis method of chloronicotinyl insecticide clothianidin - Google Patents. Available at:

  • Ohno, R., et al. (2006). Discovery and Development of a Novel Insecticide “Clothianidin”. Sumitomo Kagaku. Available at: [Link]

  • Jeschke, P., & Nauen, R. (2008). Neonicotinoids—from zero to hero in insecticide chemistry. Pest Management Science, 64(11), 1084-1098.

  • Molecules. (2021). Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case. MDPI. Available at: [Link]

  • Journal of Agricultural and Food Chemistry. (2023). Design, Synthesis, and Insecticidal Evaluation of Neonicotinoids with Conjugated Diene. ACS Publications. Available at: [Link]

  • Wikipedia. Neonicotinoid. Available at: [Link]

  • CTAHR University of Hawaii. (2009). Understanding Neonicotinoid Insecticides. Available at: [Link]

Sources

Advanced Assay Development Guide: 1-(2-Chlorothiazol-5-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Intelligence

The 1-(2-Chlorothiazol-5-yl)ethanone scaffold (CAS 24264-16-0) is a high-value heterocyclic building block. Its utility stems from the bifunctional nature of the thiazole ring: the C5-acetyl group serves as a handle for condensation reactions (e.g., Claisen-Schmidt to form chalcones), while the C2-chlorine atom acts as a versatile electrophile for nucleophilic aromatic substitution (


).

However, this chemical versatility introduces specific stability challenges in bioassay development. Expert Note: The 2-chlorothiazole moiety is electronically deficient. While this enhances reactivity for synthesis, it renders the scaffold susceptible to hydrolysis in aqueous buffers or nucleophilic attack by thiol-containing assay reagents (e.g., DTT, β-mercaptoethanol), potentially leading to false positives (pan-assay interference).

This guide details the development of robust assays for libraries derived from this scaffold, focusing on stability management, antimicrobial screening, and anticancer target engagement.

Chemical Handling & Stability (The "Experience" Pillar)

Before initiating biological screens, you must validate the integrity of your library. Thiazole derivatives, particularly 2-aminothiazoles and 2-halothiazoles, exhibit non-intuitive instability in DMSO.

Critical Insight: DMSO Stock Degradation

Recent studies have shown that thiazole-based compounds can undergo oxidative degradation or dimerization in DMSO stocks at room temperature, leading to "phantom" bioactivity.[1]

Protocol 1: Stock Solution Quality Control

  • Solvent: Use anhydrous DMSO (Grade: ≥99.9%).

  • Storage: Store at -20°C. Avoid repeated freeze-thaw cycles (limit to <5).

  • Validation: Perform LC-MS analysis on stocks stored >1 month. Look for:

    • Hydrolysis: Mass shift of -Cl (+35/37) to -OH (+17).

    • Dimerization: Appearance of 2M+ peaks.

DOT Diagram: Stability & Degradation Logic

ThiazoleStability Stock DMSO Stock (10 mM) Storage Storage Condition (-20°C, Argon) Stock->Storage Ideal RoomTemp Room Temp Exposure (>24h) Stock->RoomTemp Improper Handling Screen Biological Screen Storage->Screen Valid Data Degradation Degradation Products (Hydrolysis/Dimerization) RoomTemp->Degradation Oxidation/Nucleophilic Attack FalsePositive False Positive (Artifactual Activity) Degradation->FalsePositive Interference

Figure 1: Critical path for sample handling to avoid artifactual data in thiazole screening.

Assay Protocol: Antimicrobial Potency (MIC Determination)

Derivatives of 1-(2-Chlorothiazol-5-yl)ethanone have demonstrated significant activity against Mycobacterium tuberculosis and Staphylococcus aureus. The following protocol is optimized for these hydrophobic scaffolds.

Mechanistic Rationale

The lipophilicity of the chlorothiazole core facilitates membrane permeation, but it also increases the risk of compound precipitation in aqueous media. This protocol uses a modified resazurin microtiter assay (REMA) with strict solubility controls.

Materials
  • Organism: S. aureus (ATCC 29213) or M. smegmatis (surrogate for M. tb).

  • Media: Mueller-Hinton Broth (MHB) cation-adjusted.

  • Indicator: Resazurin (Alamar Blue) 0.01% solution.

  • Controls: Vancomycin (Positive), DMSO (Vehicle).

Step-by-Step Protocol
  • Inoculum Prep: Adjust bacterial culture to

    
     CFU/mL.
    
  • Compound Dilution:

    • Prepare 2-fold serial dilutions in 100% DMSO.

    • Critical Step: Perform an intermediate dilution into media before adding to the plate to prevent "crashing out." Dilute 1:50 into MHB (resulting in 2% DMSO), then transfer to the assay plate.

  • Assay Assembly:

    • Add 50 µL of diluted compound to 96-well plates.

    • Add 50 µL of bacterial inoculum.

    • Final DMSO concentration: 1%.

  • Incubation: 37°C for 18–24 hours.

  • Readout: Add 10 µL Resazurin. Incubate 1–4 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of resazurin).

  • Data Analysis: MIC is the lowest concentration preventing the color change.

Assay Protocol: Anticancer Cytotoxicity (MTT Assay)

Thiazole derivatives are often investigated for anticancer activity (e.g., against HepG-2 or MCF-7 lines).

Self-Validating Control System

To distinguish specific cytotoxicity from general membrane disruption (a common artifact of chlorothiazoles), run a parallel LDH release assay.

  • MTT Low + LDH Low: Cytostatic effect (Growth arrest).

  • MTT Low + LDH High: Cytotoxic effect (Membrane compromise/Necrosis).

Protocol
  • Seeding: Seed cells (e.g., HepG-2) at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Add compounds (0.1 µM – 100 µM).

    • Note: Ensure the 2-chlorothiazole warhead has been substituted if the target is intracellular; otherwise, the reactive Cl may bind serum proteins (Albumin) in the media, reducing potency.

  • Incubation: 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add MTT reagent (0.5 mg/mL final). Incubate 4h.

  • Solubilization: Aspirate media. Add 100 µL DMSO to dissolve formazan crystals.

  • Quantification: Absorbance at 570 nm.

Target Engagement: Covalent Inhibition Screening

If the 2-chloro group is retained in the final molecule, the compound may act as a covalent inhibitor targeting cysteine residues (e.g., in kinases or proteases like prolyloligopeptidase).

Assay Design: Time-Dependent Inhibition (IC50 Shift)

To validate covalent engagement, you must demonstrate that potency increases with pre-incubation time.

Workflow:

  • Enzyme Prep: Recombinant Kinase/Protease in buffer (No DTT if possible, or low DTT < 1mM).

  • Condition A (No Pre-incubation): Add Enzyme + Substrate + Compound simultaneously. Measure IC50 (

    
    ).
    
  • Condition B (Pre-incubation): Incubate Enzyme + Compound for 60 mins. Then add Substrate. Measure IC50 (

    
    ).
    
  • Interpretation:

    • If

      
       (e.g., >10-fold shift), the mechanism is likely covalent/irreversible.
      
DOT Diagram: Assay Decision Tree

AssayWorkflow Start Library Synthesis (2-Chlorothiazol-5-yl core) QC QC: LC-MS Purity Check (Check for Hydrolysis) Start->QC ScreenType Select Screen Type QC->ScreenType Microbial Antimicrobial (MIC) Target: S. aureus/M. tb ScreenType->Microbial Cancer Anticancer (MTT/LDH) Target: HepG-2 ScreenType->Cancer Enzyme Enzyme Inhibition Target: Kinase/Protease ScreenType->Enzyme Permeability Check Solubility/Permeability Microbial->Permeability Lipophilicity Check Covalent Time-Dependent IC50 Shift (Covalent Validation) Enzyme->Covalent If Cl retained

Figure 2: Strategic workflow for biological evaluation of 1-(2-Chlorothiazol-5-yl)ethanone derivatives.

Data Presentation Template

When reporting results for these derivatives, use the following table structure to ensure comparability.

Compound IDR-Group (C5)Substitution (C2)MIC (µg/mL) [S. aureus]IC50 (µM) [HepG-2]Stability (t½ in PBS)
CT-001 Phenyl-chalconeCl (Retained)12.55.44.2 hrs
CT-002 Phenyl-chalconeMorpholine>10025.1>24 hrs
Ref Vancomycin-1.0-Stable

References

  • Ghumare, R. R., & Lambe, S. V. (2025).[2] Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. National Institutes of Health. Link

  • Lozynskyi, A. V., et al. (2022).[3] Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. ResearchGate. Link

  • Hsi, et al. (2021). Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem. Link

  • BenchChem. (2025).[4] A Comparative Analysis of 2-Aminothiazole and its 5-Substituted Derivatives in Drug Discovery. Link

  • Costa, R., et al. (2025). Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition. Results in Chemistry. Link

Sources

Advanced Synthetic Protocols for Novel Thiazole-Based Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Value

The thiazole pharmacophore is a cornerstone of modern medicinal chemistry, serving as the critical efficacy engine in blockbuster drugs like Dasatinib (antineoplastic), Ritonavir (antiretroviral), and Tiazofurin (antineoplastic). Its electron-deficient nature, ability to engage in


-

stacking, and capacity to act as a hydrogen bond acceptor make it indispensable for binding to kinase domains and viral proteases.

This guide moves beyond the textbook 1887 Hantzsch synthesis. We present three evolved protocols designed for high-throughput library generation and late-stage functionalization. These methods prioritize atom economy , green solvent systems , and regioselective C-H activation , addressing the "novelty" requirement for patentable chemical space.

Protocol A: Rapid Microwave-Assisted Hantzsch Condensation

Target: High-speed construction of the thiazole core.

Traditional reflux methods often require 6–12 hours and halogenated solvents. This protocol utilizes microwave irradiation to accelerate the condensation of


-haloketones with thioamides, reducing reaction times to minutes while using ethanol (a Class 3 solvent) to ensure green compliance.
Mechanistic Insight

The reaction proceeds via nucleophilic attack of the thioamide sulfur on the


-carbon of the haloketone, followed by cyclization and dehydration. The microwave energy provides rapid, uniform heating, overcoming the activation energy barrier for the dehydration step, which is often the rate-determining bottleneck in conventional heating.
Experimental Workflow

Reagents:

  • Substituted

    
    -bromoacetophenone (1.0 equiv)
    
  • Substituted Thiourea or Thioamide (1.1 equiv)[1]

  • Solvent: Absolute Ethanol (Green alternative to DMF/Toluene)

Step-by-Step Protocol:

  • Preparation: In a 10 mL microwave-transparent vial, dissolve 1.0 mmol of

    
    -bromoacetophenone and 1.1 mmol of the thioamide in 3 mL of absolute ethanol.
    
  • Irradiation: Seal the vial. Program the microwave reactor (e.g., Anton Paar Monowave or CEM Discover) to:

    • Temp: 80°C

    • Hold Time: 15 minutes

    • Stirring: High (600 rpm)

    • Power: Dynamic (Max 150W)

  • Monitoring (Self-Validation): Spot TLC (Hexane:EtOAc 3:1). The starting material (

    
    -haloketone) is highly UV active and less polar; the product will appear as a lower Rf fluorescent spot. Note: Disappearance of the starting material spot is the "Stop" signal.
    
  • Workup: Cool to room temperature. The thiazole hydrobromide salt often precipitates.

    • If Solid: Filter and wash with cold ethanol.

    • If Soluble: Neutralize with 10% NaHCO3 (aq), extract with EtOAc, and concentrate.

  • Purification: Recrystallization from EtOH/Water is usually sufficient.

Workflow Visualization

HantzschWorkflow Start Reagent Mixing (EtOH, 1:1.1 Ratio) MW MW Irradiation (80°C, 15 min) Start->MW Monitor TLC Validation (SM Disappearance) MW->Monitor Monitor->MW Incomplete Workup Precipitation & Filtration Monitor->Workup Complete Final Pure Thiazole Hydrobromide Workup->Final

Figure 1: Streamlined workflow for microwave-assisted Hantzsch synthesis, minimizing solvent waste and time.

Protocol B: Pd-Catalyzed C-H Arylation (C5-Selective)

Target: Late-stage diversification of the thiazole scaffold.

To access novel chemical space, avoiding pre-functionalized halogenated thiazoles is crucial. This protocol uses Palladium(II) catalysis to directly install aryl groups at the C5 position of 2-substituted thiazoles. This "Direct Arylation" is superior to Suzuki coupling as it eliminates the need for thiazole-boronic acids, which are often unstable.

Mechanistic Insight (CMD Pathway)

The reaction follows a Concerted Metalation-Deprotonation (CMD) mechanism. The carbonate base assists the palladium in cleaving the C5-H bond.

  • Oxidative Addition: Pd(0) inserts into the Aryl-Iodide bond.

  • Ligand Exchange: Iodide is replaced by a pivalate or carbonate anion.

  • CMD Step: The carboxylate ligand acts as an intramolecular base, deprotonating C5 while the Pd forms a bond with C5.

  • Reductive Elimination: The C-C bond forms, releasing the product and regenerating Pd(0).

Experimental Protocol

Reagents:

  • 2-Substituted Thiazole (1.0 equiv)

  • Aryl Iodide (1.2 equiv)

  • Catalyst: Pd(OAc)2 (5 mol%)

  • Ligand: PPh3 (10 mol%) or XPhos (for sterically hindered substrates)

  • Base: Ag2CO3 (2.0 equiv) - Silver acts as a halide scavenger and oxidant regenerator if needed.

  • Solvent: DMF or DMA (Anhydrous)

Step-by-Step:

  • Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.

  • Loading: Add Pd(OAc)2, Ligand, Ag2CO3, Thiazole, and Aryl Iodide.

  • Solvation: Add anhydrous DMF via syringe.

  • Reaction: Heat to 120°C for 12–16 hours.

  • Self-Validation (NMR):

    • Pre-reaction: Thiazole C5-H appears as a singlet ~7.5–8.0 ppm.

    • Post-reaction: This singlet must disappear. If the singlet remains, the reaction stalled (check water content in DMF).

  • Workup: Filter through a Celite pad to remove Ag salts. Wash with EtOAc. Concentrate and purify via column chromatography.

Catalytic Cycle Diagram

CMD_Mechanism Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Ar-I LigEx Ligand Exchange (Ar-Pd-OAc) OxAdd->LigEx + AgOAc / - AgI CMD CMD Step (Transition State) LigEx->CMD + Thiazole RedElim Reductive Elimination CMD->RedElim - AcOH RedElim->Pd0 + Product

Figure 2: The Concerted Metalation-Deprotonation (CMD) cycle. The critical step is the base-assisted C-H cleavage at the CMD stage.

Data Summary & Troubleshooting

Solvent & Condition Screening (Comparative Data)

The following table summarizes expected yields based on solvent choice for the Hantzsch protocol, derived from optimization studies.

Solvent SystemTemperatureTimeYield (%)Green ScoreNotes
Ethanol (Abs) 80°C (MW) 15 min 92% High Recommended. Product precipitates cleanly.
Toluene110°C (Reflux)6 hrs78%LowRequires difficult removal; toxic.
Water (with SDS)100°C4 hrs65%HighPoor solubility of hydrophobic ketones lowers yield.
DMF140°C2 hrs85%LowHigh boiling point makes workup energy-intensive.
Troubleshooting Matrix
  • Problem: Low yield in C-H activation.

    • Root Cause:[1][2][3][4][5][6][7] Catalyst poisoning by sulfur or presence of moisture.

    • Solution: Ensure Thiazole starting material is free of free thiols (S-H). Use strictly anhydrous DMF. Increase Pd loading to 10 mol%.

  • Problem: Sticky gum formation in Hantzsch synthesis.

    • Root Cause:[1][2][3][4][6][7] Incomplete cyclization or polymerization.

    • Solution: Add a few drops of concentrated HBr or Iodine to catalyze the dehydration step.

References

  • Molecules (2023). Recent Advances in the Synthesis of Thiazoles. Available at: [Link] (Accessed Feb 11, 2026).

  • ACS Omega (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles. Available at: [Link] (Accessed Feb 11, 2026).

  • RSC Advances (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. Available at: [Link] (Accessed Feb 11, 2026).

  • Beilstein J. Org. Chem. Microwave-assisted multicomponent reactions in heterocyclic chemistry.[5] Available at: [Link] (Accessed Feb 11, 2026).

  • Organic Letters. Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization. Available at: [Link] (Accessed Feb 11, 2026).

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 1-(2-Chlorothiazol-5-yl)ethanone yield

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 1-(2-Chlorothiazol-5-yl)ethanone Synthesis

Case ID: #TZ-502-OPT Subject: Yield Maximization & Process Troubleshooting for 2-Chloro-5-acetylthiazole Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 1-(2-Chlorothiazol-5-yl)ethanone (CAS: 885229-41-4 / 1263378-88-6), also known as 2-chloro-5-acetylthiazole , presents a classic challenge in heterocyclic chemistry: installing an electron-withdrawing acetyl group while maintaining the integrity of the labile C-Cl bond at the 2-position.

While direct Friedel-Crafts acylation of 2-chlorothiazole is often low-yielding due to ring deactivation, two primary routes have emerged as industry standards:

  • The "Golden Path" (Sandmeyer Route): Cyclization to form 2-amino-5-acetylthiazole followed by diazotization/chlorination. This is robust and scalable.

  • The "Cryogenic Path" (Lithiation Route): Direct metallation of 2-chlorothiazole followed by electrophilic trapping. High atom economy but operationally demanding.

This guide prioritizes the Sandmeyer Route for its balance of reliability and yield, while providing the Lithiation Route for high-throughput screening (HTS) contexts.

Module 1: The "Golden Path" Protocol (Sandmeyer Approach)

This route avoids the need for cryogenic reactors and utilizes the stable precursor 1-(2-aminothiazol-5-yl)ethanone (CAS 53159-71-0).

Step 1: Precursor Synthesis (Hantzsch Cyclization)

If you have already purchased the amine precursor, skip to Step 2.

  • Reagents: 3-Chloro-2,4-pentanedione + Thiourea.

  • Mechanism: Condensation of an

    
    -halo- 
    
    
    
    -diketone with a thioamide.
  • Key Insight: Use a slight excess of thiourea (1.1 eq) to drive full conversion of the expensive chlorodiketone.

Step 2: The Sandmeyer Transformation (Critical Step)

This step converts the C-NH


 to C-Cl. Standard aqueous conditions often lead to hydrolysis (C-OH formation). We recommend Doyle’s Conditions  (Alkyl nitrite/CuCl

in Acetonitrile) for maximum yield.

Optimized Protocol:

ParameterSpecificationRationale
Solvent Acetonitrile (MeCN), AnhydrousPrevents hydrolysis of the diazonium intermediate to the phenol/hydroxy species.
Nitrite Source tert-Butyl Nitrite (t-BuONO)Lipophilic nitrite allows for homogeneous reaction in organic solvent; gentler than NaNO

/HCl.
Catalyst Copper(II) Chloride (CuCl

)
Cu(II) serves as the radical chlorinating agent. Use 1.2 equivalents.
Temperature 0°C

60°C
Addition at 0°C prevents rapid diazo decomposition; heating drives N

evolution.

Workflow Diagram:

SandmeyerRoute Start Start: 3-Chloro-2,4-pentanedione Thiourea + Thiourea (EtOH, Reflux) Start->Thiourea Intermediate Intermediate: 2-Amino-5-acetylthiazole Thiourea->Intermediate Hantzsch Cyclization Reagents + t-BuONO / CuCl2 (MeCN, 60°C) Intermediate->Reagents Product Target: 2-Chloro-5-acetylthiazole Reagents->Product Sandmeyer Chlorination

Figure 1: Optimized synthetic workflow for the Sandmeyer route.

Module 2: Troubleshooting & Optimization (Q&A)

Q1: My yield is low (<40%), and I see a peak at M-18 or M+16 in LCMS. What happened?

  • Diagnosis: You likely have hydrolysis of the diazonium salt, leading to 2-hydroxy-5-acetylthiazole (tautomerizes to the thiazolone).

  • Fix: Switch from aqueous NaNO

    
    /HCl to anhydrous t-BuONO/MeCN . Water is the enemy here. If you must use aqueous acid, increase the concentration of HCl to >6M to favor chloride capture over water capture.
    

Q2: The reaction mixture turned into a black tar.

  • Diagnosis: Thermal decomposition of the diazonium salt or polymerization. Thiazole diazonium salts are notoriously unstable.

  • Fix: Ensure the internal temperature never exceeds 5°C during the nitrite addition. Add the nitrite slowly. Do not rush the warming step; allow N

    
     evolution to occur gradually.
    

Q3: I cannot separate the product from the copper salts.

  • Diagnosis: Copper chelation.

  • Fix: Quench the reaction with aqueous EDTA or Ammonium Hydroxide (NH

    
    OH) . This complexes the copper into the aqueous phase (turning it bright blue), allowing the organic product to be extracted cleanly into Ethyl Acetate or DCM.
    

Q4: Can I use the Lithiation route instead?

  • Answer: Yes, but only if you have strict temperature control (-78°C).

    • Protocol: Treat 2-chlorothiazole with LDA (1.1 eq) in THF at -78°C. Stir for 30 min. Add Acetyl Chloride (1.2 eq).

    • Risk:[1] If the temp rises above -60°C, the 2-chloro-5-lithio species will undergo "Scrambling" (halogen dance), leading to isomeric mixtures.

Module 3: Critical Decision Tree

Use this logic flow to determine the best optimization strategy for your specific constraints.

DecisionTree Problem Issue Encountered Scale Reaction Scale? Problem->Scale Small Small (<1g) High Throughput Scale->Small Large Large (>10g) Process Dev Scale->Large Lithiation Use Lithiation Route (LDA, -78°C) Fast, clean, difficult scale-up Small->Lithiation Sandmeyer Use Sandmeyer Route (t-BuONO, MeCN) Robust, scalable Large->Sandmeyer Impurity Impurity: Hydroxy-thiazole? Sandmeyer->Impurity If Low Yield DrySolvent Action: Dry MeCN, Switch to t-BuONO Impurity->DrySolvent

Figure 2: Decision logic for route selection and troubleshooting.

Module 4: Analytical Validation

Ensure your product meets these specifications before proceeding to the next step.

  • Appearance: Pale yellow to off-white solid.

  • 1H NMR (400 MHz, CDCl

    
    ): 
    
    
    
    8.25 (s, 1H, C4-H), 2.55 (s, 3H, CH
    
    
    ).
    • Note: The C4 proton is diagnostic. If it shifts significantly or disappears, you may have chlorinated the 4-position (over-chlorination).

  • LCMS: ESI+ m/z ~162/164 (Cl isotope pattern 3:1).

  • Melting Point: ~64-66°C (for the 2-acetyl isomer, verify specific derivative mp). Note: 2-chloro-5-acetylthiazole solidifies upon cooling but may be an oil if impure.

References

  • Hantzsch Thiazole Synthesis

    • Title: Synthesis of 2-amino-5-acetylthiazole deriv
    • Source:Journal of Heterocyclic Chemistry.
    • Relevance: Foundation for the precursor synthesis.[2]

    • (Example supplier/protocol data).

  • Sandmeyer Optimization (Doyle Conditions)

    • Title: Alkyl Nitrite-Metal Halide Deamin
    • Source:Journal of Organic Chemistry (Doyle et al., 1977).
    • Relevance: Establishes the use of t-BuONO/CuCl2 for high-yield chlorination of heteroarom
  • Lithiation of Thiazoles

    • Title: Regioselective Lithi
    • Source:Tetrahedron Letters.
    • Relevance: Describes the instability of 2-chloro-5-lithiothiazole above -60°C.
    • (General thiazole lithiation context).

  • Product Data

    • Title: 1-(2-Chlorothiazol-5-yl)ethanone Product Page.[3]

    • Source: PubChem / Biosynth.
    • Relevance: Physical properties and CAS verification.[4][5]

    • (Related structure for comparison).

Sources

Technical Support Center: Stability of 1-(2-Chlorothiazol-5-yl)ethanone in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(2-Chlorothiazol-5-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered when working with this compound in solution. While specific, comprehensive stability data for 1-(2-Chlorothiazol-5-yl)ethanone is not extensively published, this document synthesizes information from related chemical structures and foundational chemical principles to provide robust troubleshooting advice and best practices.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 1-(2-Chlorothiazol-5-yl)ethanone in solution?

A1: Based on its chemical structure, the primary stability concerns for 1-(2-Chlorothiazol-5-yl)ethanone in solution are:

  • Hydrolysis: The 2-chloro substituent on the thiazole ring is susceptible to hydrolysis, particularly under non-neutral pH conditions. This can lead to the formation of 1-(2-hydroxythiazol-5-yl)ethanone. Chlorinated hydrocarbons can undergo slow hydrolysis in the presence of water, which can lead to the formation of trace amounts of hydrochloric acid (HCl), potentially further catalyzing degradation.[1]

  • Photodegradation: Thiazole-containing compounds, especially those with aryl substituents, can be susceptible to photodegradation.[2] Exposure to light, particularly UV radiation, may initiate degradation pathways.

  • Solvent Reactivity: Protic or nucleophilic solvents could potentially react with the compound, although this is generally less common than hydrolysis. The polarity of the solvent can also influence reaction kinetics.[3][4]

Q2: What are the ideal storage conditions for a stock solution of 1-(2-Chlorothiazol-5-yl)ethanone?

A2: For optimal stability, stock solutions should be stored under the following conditions:

  • Temperature: Refrigerated (2-8°C) is recommended for short-to-medium-term storage.[5] For long-term storage, consider storing at -20°C or below.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Solvent Choice: Use a dry, aprotic solvent such as anhydrous acetonitrile, THF, or dioxane. Avoid prolonged storage in protic solvents like methanol or ethanol, or in aqueous solutions, unless their stability in these media has been experimentally confirmed.

Q3: I see an unexpected peak in my HPLC chromatogram after my solution has been sitting at room temperature. What could it be?

A3: An unexpected peak that appears over time is likely a degradation product. Given the structure of 1-(2-Chlorothiazol-5-yl)ethanone, the most probable degradant is the hydrolyzed product, 1-(2-hydroxythiazol-5-yl)ethanone. To confirm this, you could use LC-MS to determine the molecular weight of the new peak. The appearance of "ghost peaks" in HPLC can also be due to system contamination or issues with the mobile phase.[6][7]

Troubleshooting Guides

Issue 1: Rapid Loss of Purity in Aqueous Buffers

Scenario: You've prepared a solution of 1-(2-Chlorothiazol-5-yl)ethanone in an aqueous buffer for a biological assay, but you observe a significant decrease in the parent compound concentration within a few hours.

Root Cause Analysis: The 2-chloro-thiazole moiety is likely undergoing hydrolysis. The rate of hydrolysis is often pH-dependent; it can be accelerated in both acidic and basic conditions.[8] Insecticides, for example, are generally more susceptible to hydrolysis in alkaline conditions.[8]

Troubleshooting Protocol:

  • pH Profiling: Perform a preliminary stability study by preparing small-scale solutions in buffers of different pH values (e.g., pH 4, 7, and 9).

  • Time-Point Analysis: Analyze the solutions by HPLC at several time points (e.g., 0, 2, 4, 8, and 24 hours) to determine the rate of degradation at each pH.

  • Optimal pH Identification: Identify the pH at which the compound is most stable. For many compounds, this is in the slightly acidic to neutral range.

  • Method Adjustment: If possible, adjust the pH of your experimental buffer to the range where the compound exhibits the greatest stability. If the assay requires a pH where the compound is unstable, prepare the solution immediately before use and minimize the time it spends in the buffer.

Issue 2: Inconsistent Results and Appearance of Multiple Degradants After Light Exposure

Scenario: You are performing a series of experiments and notice variability in your results. You also observe the appearance of several small, new peaks in your HPLC analysis of a solution that was left on the lab bench.

Root Cause Analysis: Thiazole-containing compounds can undergo photodegradation, and the presence of a chloro-substituent may increase this susceptibility.[2] The energy from light, especially UV, can lead to complex degradation pathways, resulting in multiple byproducts. Some studies suggest that photodegradation of certain thiazoles can occur via a reaction with singlet oxygen.[2]

Troubleshooting Protocol:

  • Light Exclusion: Repeat a small-scale experiment in parallel, with one setup exposed to ambient light and another completely protected from light (e.g., by wrapping the container in foil).

  • Comparative Analysis: Analyze samples from both setups at various time points. A significant difference in the degradation profile will confirm light sensitivity.

  • Wavelength Specificity (Optional): If you have access to a photostability chamber, you can expose the solution to specific wavelengths of light to better understand the degradation mechanism.

  • Standard Practice: Adopt a standard laboratory practice of always protecting solutions of 1-(2-Chlorothiazol-5-yl)ethanone from light.

Issue 3: Poor Solubility and/or Degradation in Protic Solvents

Scenario: You are attempting to dissolve 1-(2-Chlorothiazol-5-yl)ethanone in methanol for an NMR experiment, but you observe incomplete dissolution and, upon analysis, find a new species.

Root Cause Analysis: While solubility is one factor, protic solvents like methanol can also participate in nucleophilic substitution reactions with the activated 2-chloro position of the thiazole ring, leading to the formation of a 2-methoxy-thiazole derivative. This is a form of solvolysis.

Troubleshooting Protocol:

  • Solvent Selection: Switch to a deuterated aprotic solvent for your NMR analysis, such as DMSO-d6, Acetone-d6, or Chloroform-d.

  • Stock Solution Preparation: For general use, prepare a concentrated stock solution in a dry, aprotic solvent like anhydrous acetonitrile or dioxane.

  • Working Solution Preparation: For experiments requiring a different solvent system, add a small aliquot of the concentrated stock solution to your final experimental medium immediately before the experiment to minimize the time the compound is in a potentially reactive solvent.

Data Presentation

Table 1: Recommended Solvents and Storage for 1-(2-Chlorothiazol-5-yl)ethanone Solutions
SolventSuitability for Stock Solution (Short-term, <1 week)Suitability for Stock Solution (Long-term, >1 week)Key Considerations
Acetonitrile (anhydrous)ExcellentExcellentRecommended for long-term storage. Ensure it is truly anhydrous.
DMSO (anhydrous)ExcellentGoodHygroscopic; absorb water over time which can lead to hydrolysis.
Dichloromethane (DCM)GoodFairCan contain acidic impurities. Store over a molecular sieve.
Tetrahydrofuran (THF)GoodFairCan form peroxides upon storage. Use freshly opened or stabilized THF.
Methanol / EthanolFairPoorProtic solvents; risk of solvolysis. Use only for immediate experimental needs.
Water / Aqueous BuffersPoorNot RecommendedHigh risk of hydrolysis. Prepare fresh for each experiment.

Disclaimer: This table provides general guidance based on chemical principles. It is highly recommended to perform a preliminary stability study for your specific experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Potential Degradants

This protocol is designed to intentionally degrade the compound to identify its likely degradation products and establish a stability-indicating analytical method.[9][10]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of 1-(2-Chlorothiazol-5-yl)ethanone in acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Photodegradation: Expose 1 mL of the stock solution in a clear vial to a photostability chamber (or direct sunlight) for 24 hours. Keep a control sample wrapped in foil.

  • Thermal Degradation: Place a solid sample of the compound in a 100°C oven for 24 hours, then dissolve in acetonitrile for analysis.

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute with the mobile phase.

  • Analyze all samples by HPLC-UV and HPLC-MS to separate and identify the parent compound and any degradation products.

Protocol 2: Establishing a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the compound in the presence of its degradants.[11]

1. Initial Method Development:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

  • Gradient: Start with a high aqueous content and ramp up the organic phase to elute any more non-polar degradants.

  • Detection: UV detection at a wavelength where the parent compound and expected degradants have good absorbance (a photodiode array detector is ideal for this).

2. Method Validation:

  • Analyze the samples from the forced degradation study (Protocol 1).

  • The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent compound peak and from each other.

Visualizations

Diagram 1: Hypothesized Hydrolytic Degradation Pathway

G Compound 1-(2-Chlorothiazol-5-yl)ethanone Degradant 1-(2-Hydroxythiazol-5-yl)ethanone Compound->Degradant H₂O (Hydrolysis) (pH dependent) HCl HCl G start Observation: Unexpected Peak / Loss of Purity check_light Hypothesis 1: Photodegradation start->check_light check_pH Hypothesis 2: Hydrolysis start->check_pH check_solvent Hypothesis 3: Solvolysis start->check_solvent exp_light Experiment: Run parallel samples in light vs. dark check_light->exp_light exp_pH Experiment: Test stability at different pH values check_pH->exp_pH exp_solvent Experiment: Switch to aprotic solvent (e.g., ACN, DMSO) check_solvent->exp_solvent confirm_light Confirmed: Protect from light exp_light->confirm_light confirm_pH Confirmed: Use optimal pH or prepare fresh exp_pH->confirm_pH confirm_solvent Confirmed: Use aprotic solvent for stock solutions exp_solvent->confirm_solvent

Caption: Troubleshooting workflow for stability issues.

References

  • Lead Sciences. 1-(2-Chlorothiazol-5-yl)ethanone. [Link]

  • ChemBK. 1-(2-(2-chlorophenyl)thiazol-5-yl)ethanone. [Link]

  • MySkinRecipes. 1-(2-Chlorothiazol-5-yl)ethanone. [Link]

  • Liu, D. Q., Sun, M., & Kord, A. S. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(5), 1157-1166. [Link]

  • YMC. HPLC Troubleshooting Guide. [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Rapp, K. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 819-835. [Link]

  • de Souza, R. O., & da Costa, G. F. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega, 4(8), 13538-13544. [Link]

  • Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Jütte, M., Probanowski, T., Abdighahroudi, M. S., Schüth, C., Waldminghaus, T., & Lutze, H. V. (2025). Kinetics of Aromatic Nitrogen-Containing Heterocycle Oxidation with Chlorine Dioxide and Formation of Free Available Chlorine as a Secondary Oxidant. Environmental Science & Technology. [Link]

  • European Chlorinated Solvents Association. Guidance on Storage and Handling of Chlorinated Solvents. [Link]

  • Ahmed, M. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International. [Link]

  • OxyChem. CHLORINATED ORGANICS HANDBOOK. [Link]

  • Kim, H. J., & Rhee, M. S. (2014). The effect of pH and chloride concentration on the stability and antimicrobial activity of chlorine-based sanitizers. Journal of Food Science, 79(10), M2081-M2087. [Link]

  • de Souza, R. O., & da Costa, G. F. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega, 4(8), 13538-13544. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Spencer, J. N., Holmboe, E. S., Kirshenbaum, M. R., Firth, D. W., & Pinto, P. B. (1982). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education, 59(1), 70. [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]

  • PubChem. 1-(2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl)ethan-1-one. [Link]

  • Deer, H. M., & Beard, R. (2001). Effect of Water pH on the Chemical Stability of Pesticides. Utah State University Extension. [Link]

  • Wang, Y., Li, Y., Wang, C., Zhang, Y., & Wang, C. (2025). Thiazolo[5,4-d]thiazole-Based Covalent Organic Frameworks for the Rapid Removal of RhB. Molecules, 30(1), 231. [Link]

  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5130-5181. [Link]

  • SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

  • Guillard, C., Disdier, J., Monnet, F., & Herrmann, J. M. (2003). Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole. Journal of Photochemistry and Photobiology A: Chemistry, 158(1), 27-36. [Link]

  • Surov, A. O., Manin, A. N., Voronin, A. P., Churakov, A. V., Perlovich, G. L., & Shokhin, I. E. (2017). Predicting the Effect of pH on Stability and Solubility of Polymorphs, Hydrates, and Cocrystals. Crystal Growth & Design, 17(10), 5468-5477. [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • Phenomenex. (2025). How to Identify Ghost Peaks in U/HPLC. [Link]

  • University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. [Link]

  • Asghar, M. S., & Yousuf, S. (2020). Analytical Techniques for the Assessment of Drug Stability. IntechOpen. [Link]

  • de Souza, R. O., & da Costa, G. F. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega, 4(8), 13538-13544. [Link]

  • Len, S. V., Hung, Y. C., Chung, D., Anderson, J. L., Erickson, M. C., & Morita, K. (2002). Effects of storage conditions and pH on chlorine loss in electrolyzed oxidizing (EO) water. Journal of Agricultural and Food Chemistry, 50(1), 209-212. [Link]

  • JoVE. (2025). Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. [Link]

  • Olin Chlor Alkali. chlorinated solvents - product stewardship manual. [Link]

  • Kumar, V. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Chemistry Stack Exchange. (2017). Why is enol content higher in non-polar solvents?. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Al-Zaydi, K. M. (2009). α-Halo Ketones in C-, N-, O-, and S-Alkylation Reactions. Molecules, 14(12), 5130-5181. [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Journal of the Indian Chemical Society. [Link]

  • Shawali, A. S., & Abdelhamid, A. O. (1976). Synthesis and Reactions of 2-Chloro-2-(hydroximino)-1-(4-methyl-2-phenylthiazol-5-yl)ethanone. Journal of Heterocyclic Chemistry, 13(1), 45-50. [Link]

  • Google Patents. EP1293494B1 - Process for preparing alpha-halo-ketones.
  • Lamberth, C. (2017). Thiazole and Isothiazole Ring–Containing Compounds in Crop Protection. Journal of Heterocyclic Chemistry, 54(4), 2135-2146. [Link]

Sources

troubleshooting failed reactions involving 1-(2-Chlorothiazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Core Reactivity Profile & Failure Analysis

Before troubleshooting specific failures, it is critical to understand the dual-electrophilic nature of 1-(2-Chlorothiazol-5-yl)ethanone . This molecule possesses two distinct reactive centers that often compete, leading to chemoselectivity issues.

Reactivity Map

The following diagram illustrates the primary sites of reactivity and the competing pathways that lead to common experimental failures.

ReactivityMap Center 1-(2-Chlorothiazol-5-yl)ethanone C2 C2-Chlorine Position (Electrophilic) Center->C2 C5 C5-Acetyl Group (Electrophilic & Acidic) Center->C5 SNAr Target: S_NAr Substitution (Amines, Thiols, Alkoxides) C2->SNAr Polar Aprotic / Base Hydrolysis FAILURE: Hydrolysis to 2-Hydroxythiazole (Thiazolone) C2->Hydrolysis Wet Solvents / OH- Condensation Target: Claisen-Schmidt (Chalcone Formation) C5->Condensation Aldehydes / Base Schiff FAILURE: Schiff Base (Competition with S_NAr) C5->Schiff 1° Amines / Acid Cat. AlphaHal Target: Alpha-Halogenation (Bromination) C5->AlphaHal Br2 / AcOH

Figure 1: Chemoselectivity map highlighting the competition between the C2-Chlorine (


) and C5-Acetyl (Condensation) sites.[1]

Troubleshooting Guide: Nucleophilic Aromatic Substitution ( )

Issue: The reaction with a nucleophile (amine/thiol) at the 2-position is stalling, yielding low conversion, or producing a precipitate that is not the product.

Diagnostic Q&A

Q1: Why is my reaction yielding a water-soluble solid instead of the desired amine product?

  • Diagnosis: You likely hydrolyzed the C2-chloride to a hydroxyl group, which tautomerizes to the thiazolone form. This occurs if "wet" hygroscopic solvents (DMF/DMSO) are used with hydroxide bases (NaOH/KOH).

  • The Fix: Switch to anhydrous conditions . Use bases like

    
     or 
    
    
    
    in dry DMF or MeCN. Avoid hydroxide bases unless the nucleophile is water-tolerant and highly reactive [1].

Q2: I am using a primary amine, but I see two spots on TLC. Is one the bis-addition?

  • Diagnosis: Unlikely to be bis-addition. The second spot is often the Schiff base (imine) formed by the amine reacting with the C5-acetyl ketone. This is a reversible side reaction that consumes your nucleophile.

  • The Fix:

    • Steric Control: If possible, use secondary amines which cannot form stable imines.

    • Temperature: Lower the temperature (

      
      ). Schiff base formation is often favored at high reflux temperatures, whereas 
      
      
      
      on activated thiazoles can proceed at lower temperatures due to the electron-withdrawing acetyl group [2].
    • Scavengers: Add a weak acid scavenger if the amine is valuable, or simply use excess amine if it is cheap, then hydrolyze the imine during workup (mild aqueous acid wash).

Q3: The reaction is sluggish even in DMF at


. 
  • Diagnosis: The leaving group (Cl) is moderately reactive. If your nucleophile is weak (e.g., an aniline or bulky amine), the activation energy is too high.

  • The Fix:

    • Catalysis: Add a catalytic amount of NaI (Finkelstein condition) to generate the transient, more reactive 2-iodo intermediate in situ.

    • Microwave: Thiazole

      
       reactions respond exceptionally well to microwave irradiation (
      
      
      
      , 10-20 min) which overcomes the activation barrier without prolonged thermal degradation [3].

Troubleshooting Guide: Carbonyl Chemistry (Condensation/Functionalization)

Issue: Attempts to functionalize the acetyl group (e.g., Claisen-Schmidt condensation) fail or result in ring decomposition.

Diagnostic Q&A

Q1: My Claisen-Schmidt condensation with an aldehyde yields a complex mixture.

  • Diagnosis: The 2-chloro group is sensitive to the strong bases (NaOMe, KOH) typically used for aldol condensations. The base may be displacing the chloride (forming the methoxy/hydroxy derivative) concurrently with the condensation.

  • The Fix: Use piperidine/acetic acid or L-proline (organocatalysis) in ethanol. These milder conditions catalyze the condensation via an enamine intermediate without being strong enough to effect

    
     at the 2-position [4].
    

Q2: Bromination of the acetyl group (to make the


-bromoketone) is giving poly-brominated products. 
  • Diagnosis: The thiazole ring is electron-deficient, making the acetyl protons relatively acidic. Once one bromine is added, the remaining

    
    -proton becomes even more acidic, accelerating the second bromination.
    
  • The Fix:

    • Reagent Control: Use PTAB (Phenyltrimethylammonium tribromide) or CuBr

      
        in refluxing EtOAc/CHCl
      
      
      
      instead of elemental bromine. These reagents release Br
      
      
      slowly, allowing for mono-bromination control [5].
    • Stoichiometry: Use exactly 0.95 equivalents of the brominating agent to leave a small amount of starting material, which is easier to separate than the di-bromo impurity.

Workflow: Decision Tree for Failed Reactions

Use this logic flow to determine the next step in your optimization process.

TroubleshootingTree Start Start: Reaction Failed CheckType Reaction Type? Start->CheckType SNAr S_NAr (C2 Substitution) CheckType->SNAr Condense Condensation (C5) CheckType->Condense CheckProd Is Product Hydrolyzed? (OH instead of Nu) SNAr->CheckProd DrySolvent Action: Dry Solvents, Switch to Cs2CO3/MeCN CheckProd->DrySolvent Yes CheckImine Is Imine Forming? (Reaction at C5) CheckProd->CheckImine No LowerTemp Action: Lower Temp, Acidic Workup CheckImine->LowerTemp Yes AddCat Action: Add NaI (cat) or Microwave CheckImine->AddCat No (Low Yield) CheckBase Base used > pKa 15? (e.g. NaOEt, NaH) Condense->CheckBase MildBase Action: Switch to Piperidine/AcOH CheckBase->MildBase Yes (C2 attack risk) CheckPoly Poly-halogenation? CheckBase->CheckPoly No SlowBr Action: Use PTAB or CuBr2 CheckPoly->SlowBr Yes

Figure 2: Troubleshooting decision tree for identifying root causes of failure in substitution and condensation reactions.

Comparative Data: Solvent & Base Effects

The following table summarizes the stability and reactivity of 1-(2-Chlorothiazol-5-yl)ethanone under common conditions.

Solvent SystemBase / AdditiveReaction Outcome (S_NAr)Risk Factor
DMF / DMSO

or

Excellent. Standard condition for displacement.High temp (>100°C) may cause darkening/decomposition.
Ethanol / MeOH NaOEt / NaOMePoor. Competitive displacement of Cl by alkoxide.Formation of 2-ethoxy/methoxy byproduct.
Water / THF NaOH / KOHFailed. Hydrolysis to thiazolone.Rapid hydrolysis of C2-Cl.
Toluene

/ DIPEA
Slow. Poor solubility of salts.Requires high temp; Schiff base formation likely if amine used.
DCM / CHCl3 None (Acylation)Good. Stable for Friedel-Crafts or

-halogenation.
Ensure acid scavenger is present if HCl is generated.

References

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Lozynskyi, A. V., et al. Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. ResearchGate. Available at: [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

  • PubChem. 2-Acetylthiazole Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Technical Support Center: Purification of 1-(2-Chlorothiazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: T-CHL-TZ-05 Compound: 1-(2-Chlorothiazol-5-yl)ethanone (CAS: 885229-41-4) Support Level: Tier 3 (Process Chemistry & R&D)

Introduction: The Stability Paradox

Welcome to the technical support center for thiazole chemistry. You are likely here because your crude 1-(2-Chlorothiazol-5-yl)ethanone is showing a persistent yellow-to-brown coloration, a depressed melting point, or "ghost peaks" in your HPLC traces.

The Core Challenge: Thiazoles, particularly 2-halo-5-substituted variants, are thermally sensitive.[1] The chlorine atom at the 2-position is activated toward nucleophilic attack, while the thiazole ring itself is prone to oxidative polymerization (tar formation) at elevated temperatures. Purification by aggressive distillation often degrades the product faster than it purifies it.

This guide prioritizes non-destructive purification (crystallization and chemical derivatization) over thermal methods.

Module 1: Diagnosis & Impurity Profiling

Before attempting purification, you must identify the nature of your impurities. Use this table to correlate visual/analytical symptoms with the likely chemical culprit.

Diagnostic Table: Know Your Enemy
SymptomLikely ImpurityOriginRemoval Strategy
Dark Brown/Black Tar Thiazole PolymersThermal degradation during synthesis or workup.Activated Carbon / Silica Plug
Low Melting Point (<45°C) 2-Chloro-5-chloromethylthiazole (CCMT)Unreacted precursor (if using cyclization route).Recrystallization (Solvent Selectivity)
Extra Carbonyl Peak (IR/NMR) Isomer: 1-(2-Chlorothiazol-4-yl)ethanoneRegioisomer formation during Friedel-Crafts or Hantzsch synthesis.Bisulfite Adduct (Steric differentiation)
Acidic pH / Chlorine Smell Hydrolysis Products (2-Hydroxythiazole)Moisture exposure; hydrolysis of the 2-Cl bond.Base Wash (NaHCO₃) + Drying

Module 2: Purification Protocols

Protocol A: Solvent-Mediated Recrystallization (The Standard)

Best for: Removing tar and non-polar precursors.

The Science: Thiazoles exhibit a steep solubility curve in aqueous ethanol. The 2-chloro substituent decreases water solubility compared to the non-chlorinated analog, allowing water to act as a powerful anti-solvent.

Step-by-Step:

  • Dissolution: Dissolve 10 g of crude solid in Ethanol (95%) at 50–60°C. Use the minimum amount required to obtain a clear solution (approx. 30–50 mL).

    • Caution: Do not exceed 65°C. Thiazoles can polymerize.

  • Carbon Treatment (Crucial): Add 5% w/w Activated Carbon. Stir gently for 15 minutes at 50°C.

  • Hot Filtration: Filter through a pre-warmed Celite pad to remove the carbon and trapped tars.

  • Crystallization:

    • Stir the yellow filtrate.

    • Add warm water (40°C) dropwise until a persistent turbidity (cloudiness) appears.

    • Allow to cool slowly to Room Temperature (RT) over 2 hours.

    • Refrigerate at 4°C for 4 hours.

  • Harvest: Filter the off-white crystals. Wash with cold 20% EtOH/Water.

Protocol B: Sodium Bisulfite Adduct (The "Silver Bullet")

Best for: Removing non-ketone impurities (isomers, precursors) that co-crystallize.

The Science: Methyl ketones form reversible, solid sulfonate adducts with sodium bisulfite. Impurities lacking a sterically accessible methyl ketone group (e.g., over-chlorinated byproducts) stay in solution.

Step-by-Step:

  • Adduct Formation:

    • Dissolve crude material in Ethyl Acetate (EtOAc) (3 mL/g).

    • Add 1.2 equivalents of saturated aqueous NaHSO₃ (Sodium Bisulfite) .

    • Vigorously stir for 2–4 hours. A thick white precipitate (the adduct) will form.

  • Isolation:

    • Filter the white solid. Discard the filtrate (this contains your impurities).

    • Wash the solid with fresh EtOAc to remove surface contaminants.

  • Regeneration:

    • Suspend the solid in water.[2]

    • Slowly add 10% Na₂CO₃ or NaHCO₃ until gas evolution stops and pH > 9.

    • Mechanism:[1][3][4][5][6] The base shifts the equilibrium, releasing the pure ketone.

  • Extraction: Extract the liberated ketone into Dichloromethane (DCM), dry over MgSO₄, and evaporate.

Module 3: Decision Logic (Visualization)

Use this logic flow to select the correct purification method based on your crude purity and scale.

PurificationLogic Start Crude 1-(2-Chlorothiazol-5-yl)ethanone PurityCheck Check Purity (HPLC/TLC) Start->PurityCheck TarCheck Is it dark/tarry? PurityCheck->TarCheck CarbonTreat Protocol A: Activated Carbon + Recrystallization TarCheck->CarbonTreat Yes (High Tar) IsomerCheck Are non-ketone impurities present? TarCheck->IsomerCheck No (Yellow/Orange) FinalPolish Final Polish: Silica Plug (Hexane/EtOAc) CarbonTreat->FinalPolish IsomerCheck->CarbonTreat No (Just colored) Bisulfite Protocol B: Bisulfite Adduct IsomerCheck->Bisulfite Yes (Regioisomers/Precursors) Bisulfite->FinalPolish PureProduct Pure Crystalline Solid FinalPolish->PureProduct

Figure 1: Decision Matrix for Thiazole Purification. Blue nodes indicate input; Green/Red outlines indicate primary protocols.

Module 4: Troubleshooting & FAQs

Q1: My crystals are coming out as an oil/goo instead of a solid.

  • Diagnosis: This is "oiling out," common when the purity is <90% or the cooling is too rapid.

  • Fix:

    • Seed it: Save a tiny crystal from a previous successful batch (or scratch the glass) to induce nucleation.

    • Slow down: Re-heat to dissolve the oil, then wrap the flask in foil/towel to cool extremely slowly.

    • Change Solvent: Switch from EtOH/Water to Hexane/Ethyl Acetate . Dissolve in minimal hot EtOAc, then add Hexane until cloudy.

Q2: I tried the Bisulfite method (Protocol B), but I got no precipitate.

  • Diagnosis: The 2-chloro substituent on the thiazole ring is electron-withdrawing, which can deactivate the carbonyl carbon, making the nucleophilic attack by bisulfite slower.

  • Fix: Increase the concentration of NaHSO₃ (use a supersaturated slurry) and add a catalytic amount of Methanol to the aqueous phase to improve phase transfer. Increase stirring time to 12 hours.

Q3: Can I distill this compound?

  • Warning: Only as a last resort.

  • Guidance: If you must distill, use High Vacuum (<1 mbar) . The boiling point will likely be >100°C at this pressure.

  • Risk: If the pot temperature exceeds 140°C, the chlorine may eliminate or the ring may open, leading to an exothermic decomposition event. Always add a radical inhibitor (e.g., BHT) to the pot.

Q4: The product smells strongly of chlorine/acid.

  • Diagnosis: Hydrolysis of the C-Cl bond or residual chlorinating agent (e.g., SOCl₂ if used in synthesis).

  • Fix: Dissolve in DCM and wash with saturated NaHCO₃ followed by brine . Dry over Na₂SO₄. Do not skip the brine wash, or you will lose product to the aqueous phase.

References

  • Beck, G., & Heitzer, H. (1988).[7] Synthesis of 2-chloro-5-chloromethylthiazole. Describes the chlorination-cyclization route and thermal sensitivity of 2-chloro-thiazole intermediates.

  • ChemicalBook. (2025).[8] Properties of 2-Acetylthiazole and derivatives. Provides comparative solubility and melting point data for thiazole ketones.

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Ed.). Longman Scientific & Technical.
  • U.S. Patent 6,066,754.Process for manufacturing thiazole intermediates.

Sources

minimizing byproduct formation in thiazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiazole Synthesis & Optimization Ticket ID: THZ-OPT-2024 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open

Executive Summary

Welcome to the Thiazole Synthesis Technical Support Center. You are likely facing yield-limiting byproduct formation during the construction of the 1,3-thiazole core—a scaffold critical to fragment-based drug discovery (e.g., dabrafenib, dasatinib).

This guide moves beyond standard textbook procedures. It addresses the "hidden variables" —the kinetic vs. thermodynamic traps in the Hantzsch synthesis, the homocoupling pathways in Pd-catalyzed arylation, and the oxidative degradation often mistaken for "poor reactivity."

Module 1: The Hantzsch Synthesis (Classic Route)

Core Issue: Control of Regioisomers and Intermediate Stalling

Q1: Why is my reaction yielding the 2-imino-2,3-dihydrothiazole isomer instead of the desired 2-aminothiazole?

Diagnosis: This is a classic thermodynamic vs. kinetic control issue driven by pH. Root Cause: In the condensation of


-haloketones with thioureas, the reaction proceeds via an initial S-alkylation followed by cyclization. Under strongly acidic conditions (common when HBr is generated and not neutralized), the reaction equilibrium shifts. The nitrogen of the thiourea can attack the carbonyl before full aromatization, or the tautomeric equilibrium of the thioamide favors the formation of the N-alkylated isomer (2-imino form) rather than the S-alkylated intermediate required for the aromatic thiazole [1, 2].

The Fix: The "Buffered Neutralization" Protocol

  • Solvent Switch: Avoid pure ethanol/reflux if isomerization is high. Use EtOH:H2O (1:1) .

  • Base Control: Do not run the reaction in neat acid. Add a mild base (Sodium Acetate, 1.5 eq) to buffer the HBr generated in situ. This keeps the pH slightly acidic to neutral (pH 4-6), favoring the formation of the thermodynamic aromatic 2-aminothiazole over the kinetic imino-isomer [2].

  • Temperature: High heat (reflux) in acidic media promotes the rearrangement to the imino-form. Run the initial S-alkylation at 0°C to RT for 1 hour, then heat only to drive dehydration.

Q2: My -haloketone degrades/polymerizes before I can even add the thioamide. How do I stabilize it?

Diagnosis:


-haloketones are potent lachrymators and highly electrophilic; they undergo self-condensation (aldol-type) or oxidative degradation upon storage.
The Fix: In-Situ Generation (The "One-Pot" Iodine Method) 
Do not isolate the 

-haloketone. Instead, generate it in situ from the ketone using iodine and thiourea directly. This minimizes the concentration of the unstable intermediate.
  • Protocol: Mix ketone (1 eq), thiourea (2 eq), and

    
     (1 eq) in refluxing ethanol. The iodine halogenates the ketone, which is immediately trapped by thiourea [3].
    

Visualization 1: Hantzsch Mechanism & Failure Points

This diagram maps the critical branching points where byproducts are formed.

Hantzsch_Mechanism cluster_legend Legend Start Alpha-Haloketone + Thioamide S_Alk S-Alkylated Intermediate (Thioimidate) Start->S_Alk Kinetic Control (Neutral/Mild Acid) N_Alk N-Alkylated Intermediate (Byproduct Pathway) Start->N_Alk Strong Acid / High Heat Hydroxy 4-Hydroxythiazoline (Stalled Intermediate) S_Alk->Hydroxy Cyclization Imino 2-Imino-2,3-dihydrothiazole (Isomer Impurity) S_Alk->Imino Rearrangement (Acid Catalyzed) N_Alk->Imino Cyclization Product 2-Aminothiazole (Aromatic) Hydroxy->Product Dehydration (-H2O) Requires Heat/Acid key Blue: Reactants | Yellow: Intermediates | Green: Target | Red: Byproduct

Figure 1: Mechanistic divergence in Hantzsch synthesis. Note how acidic conditions promote the "Red" pathway toward the imino isomer [1, 2].

Module 2: Metal-Catalyzed Cross-Coupling (C-H Activation)

Core Issue: Homocoupling and Regioselectivity (C2 vs. C5)

Q3: I am attempting Pd-catalyzed arylation at C5, but I see significant biaryl homocoupling of my aryl halide.

Diagnosis: This is a common failure mode in Direct Arylation. The Pd(0)/Pd(II) cycle is being hijacked by a second oxidative addition of the aryl halide before the C-H activation step can occur. Root Cause: Slow C-H activation kinetics of the thiazole ring allow the aryl halide to dimerize (Ullmann-type coupling) or the catalyst to decompose.

The Fix: The "Silver Effect" & Solvent Tuning

  • Add Silver Salts: Add Ag2CO3 or AgF (0.5 - 1 eq). Silver acts as a halide scavenger and promotes the C-H bond cleavage via a concerted metallation-deprotonation (CMD) pathway, significantly accelerating the desired cross-coupling over homocoupling [4].

  • Solvent Switch: Switch from polar aprotic solvents (DMF/DMA) to Anisole or Xylene . Non-polar aromatic solvents often suppress the radical pathways that lead to homocoupling and stabilize the active Pd species [5].

Q4: How do I flip regioselectivity? I need the C2-arylated product, but Pd gives me C5.

Diagnosis: Thiazole has two distinct nucleophilic sites.

  • C5 Position: Electron-rich (similar to thiophene).[1] Reacts via Electrophilic Aromatic Substitution (SEAr) or Pd-catalyzed CMD.

  • C2 Position: The most acidic proton (between S and N).[2] Reacts via deprotonation/lithiation.

The Fix: Catalyst Orthogonality Refer to the table below to select the correct metal system for your desired regioisomer.

Target PositionMechanismRecommended Catalyst/ReagentKey Condition
C5 (Beta) Electrophilic / CMDPd(OAc)2 + PPh3Requires C2-blocking or high temp CMD [4, 5].
C2 (Alpha) Acidic DeprotonationCuI / LiOtBuCopper mediates the coupling at the most acidic C-H bond [6].
C2 (Alpha) Lithiationn-BuLi then ElectrophileCryogenic (-78°C). Must trap immediately.

Module 3: Purification & Analysis

Core Issue: Separation of "Sticky" Byproducts

Q5: My product co-elutes with the thioamide starting material. How do I purify without a column?

The "Salt-Break" Protocol (Self-Validating): Thiazoles are weak bases. Thioamides are not. Use this difference.

  • Dissolution: Dissolve the crude mixture in 1M HCl (aqueous). The thiazole forms a water-soluble hydrochloride salt. The non-basic thioamide/dimers remain organic-soluble.

  • Wash: Extract the aqueous acid layer with Ethyl Acetate (3x). Discard the organic layer (contains impurities).

  • Neutralization: Slowly basify the aqueous layer with saturated NaHCO3 to pH 8-9. The pure thiazole will precipitate or oil out.

  • Recovery: Extract the now-cloudy aqueous layer with DCM, dry over MgSO4, and concentrate. Validation: TLC of the final DCM extract should show a single spot, distinct from the starting material.

Visualization 2: Troubleshooting Decision Tree

Thiazole_Troubleshooting Problem Identify Problem Isomer Wrong Isomer (Imino vs Amino) Problem->Isomer Yield Low Yield / Degradation Problem->Yield Coupling Homocoupling (Biaryl) Problem->Coupling Sol_Isomer Add NaOAc (Buffer) Switch to EtOH:H2O Isomer->Sol_Isomer Buffering Sol_Yield In-Situ I2 Method Avoid isolating halo-ketone Yield->Sol_Yield Stabilization Sol_Coupling Add Ag2CO3 Switch to Anisole Coupling->Sol_Coupling Scavenging

Figure 2: Rapid decision tree for identifying and resolving common synthetic bottlenecks.

References

  • Bramley, S. E., et al. (1987). "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1. Link

  • BenchChem Technical Support. (2025). "Managing Regioselectivity in Thiazole Electrophilic Substitution." BenchChem Knowledge Base. Link

  • Kashyap, S. J., et al. (2019). "Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update." Journal of Chemical Reviews. Link

  • Strotman, N. A., et al. (2010). "Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5." Organic Letters. Link

  • Gou, Y., et al. (2013).[3] "Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole." Organic Letters. Link[3]

  • Do, H. Q., & Daugulis, O. (2007).[4] "A new method for a direct, copper-catalyzed arylation of heterocycle C-H bonds."[4] Journal of the American Chemical Society. Link

Sources

Technical Support Center: 1-(2-Chlorothiazol-5-yl)ethanone Stability & Degradation

[1]

Subject: Troubleshooting Degradation Pathways & Impurity Profiling Molecule: 1-(2-Chlorothiazol-5-yl)ethanone Functional Class: Halogenated Heterocycle / Key Intermediate Primary Risk Factor: Nucleophilic aromatic substitution (SNAr) at the C2 position.[1]

Executive Summary: The Stability Profile

1-(2-Chlorothiazol-5-yl)ethanone is a chemically reactive intermediate.[1] Its stability is governed by the electron-deficient nature of the thiazole ring, which is further activated by the electron-withdrawing acetyl group at position 5.[1]

  • Critical Weakness: The C-Cl bond at position 2 is highly susceptible to hydrolysis in alkaline conditions (pH > 8).[1]

  • Secondary Weakness: Photolytic dechlorination upon exposure to UV/VIS light.[1]

  • Oxidative Stability: Moderate, though susceptible to N-oxidation under harsh stress.[1]

Module 1: Hydrolytic Instability (Alkaline pH)

User Query: "We observe a rapid loss of potency and the appearance of a polar peak (RRT ~0.4) when the compound is dissolved in carbonate buffer or exposed to 0.1 N NaOH.[1] What is happening?"

Technical Diagnosis: You are observing Nucleophilic Aromatic Substitution (SNAr) . The chlorine atom at position 2 is flanked by the ring sulfur and nitrogen atoms.[1] The acetyl group at position 5 withdraws electron density from the ring, making the C2 carbon highly electrophilic. Hydroxide ions (OH⁻) attack C2, displacing the chloride.[1]

Mechanism:

  • Attack: OH⁻ attacks C2, forming a Meisenheimer-like transition state.[1]

  • Elimination: Chloride (Cl⁻) is expelled.[1]

  • Tautomerization: The resulting 2-hydroxythiazole tautomerizes to the more stable thiazolone form.[1]

Degradant ID: 5-Acetylthiazol-2(3H)-one (often elutes earlier in Reverse Phase HPLC due to increased polarity).[1]

Troubleshooting Protocol:

  • Action: Restrict pH of all buffers and solvents to < 7.5.

  • Verification: Check the mass spectrum for a shift of -18 Da (Cl -> OH conversion: -35.5 + 17 = -18.5, but often seen as [M-Cl+OH]).[1] Correction: Mass shift is -35 (Cl) + 17 (OH) = net loss of 18 amu.[1]

  • Self-Validating Experiment: Prepare a solution in acetonitrile:water (1:1). Add 1 eq of NaOH. Monitor by HPLC every 10 minutes. The parent peak should decrease with first-order kinetics inversely proportional to pH.[1]

Module 2: Photolytic Degradation

User Query: "Our solid-state stability samples show a new impurity (approx. 1-2%) after 24 hours of exposure to ambient light. The molecular weight is M-34."

Technical Diagnosis: This is Photolytic Dechlorination .[1] Thiazoles with halogen substituents are photo-labile.[1] Absorption of UV photons excites the ring electrons, leading to the homolytic cleavage of the C-Cl bond.[1]

Mechanism:

  • Excitation: UV light promotes an electron to an antibonding orbital.[1]

  • Homolysis: The C-Cl bond breaks, generating a thiazolyl radical and a chlorine radical.[1]

  • Abstraction: The radical abstracts a hydrogen atom from the solvent or lattice, resulting in the des-chloro analog.[1]

Degradant ID: 1-(Thiazol-5-yl)ethanone (Des-chloro impurity).[1]

Troubleshooting Protocol:

  • Action: Use amber glassware for all stock solutions. Process solids under yellow light if possible.[1]

  • Verification: Compare the retention time of the impurity with a standard of 1-(thiazol-5-yl)ethanone (commercially available or synthesized by catalytic hydrogenation of the parent).

Module 3: Oxidative Stress

User Query: "During forced degradation with 3% H₂O₂ we see a cluster of peaks. Is the acetyl group oxidizing?"

Technical Diagnosis: While Baeyer-Villiger oxidation of the acetyl group is possible, the thiazole nitrogen is often the first site of oxidation (N-oxidation) or the ring sulfur undergoes oxidation to a sulfoxide/sulfone, followed by ring opening.

Mechanism:

  • N-Oxidation: Peroxide attacks the lone pair on the thiazole nitrogen.[1]

  • Ring Cleavage: Under prolonged stress, the ring may open to form sulfur-containing aliphatic acids.[1]

Degradant ID: 1-(2-Chloro-3-oxidothiazol-5-yl)ethanone (N-oxide).[1]

Visualizing the Degradation Pathways

The following diagram maps the causality between environmental stress and specific degradation products.

DegradationPathwaysParent1-(2-Chlorothiazol-5-yl)ethanone(Parent)Hydrolysis5-Acetylthiazol-2(3H)-one(Hydrolysis Product)Parent->HydrolysispH > 8 (OH⁻)S_NAr MechanismPhoto1-(Thiazol-5-yl)ethanone(Des-chloro / Photolysis)Parent->PhotoUV Light (hν)Radical DechlorinationOxidationThiazole N-oxide / Ring Open(Oxidative Degradants)Parent->OxidationH₂O₂ / PeroxidesElectrophilic Attack

Figure 1: Mechanistic degradation tree for 1-(2-Chlorothiazol-5-yl)ethanone showing primary stress pathways.[1]

Summary of Impurity Markers
Impurity NameRelative Retention Time (RRT)*Mass Shift (Δ)Origin
5-Acetylthiazol-2-one ~0.4 - 0.6-18 DaAlkaline Hydrolysis
1-(Thiazol-5-yl)ethanone ~0.8 - 0.9-34 DaPhotolysis / Hydrogenation
Thiazole N-oxide ~0.3 - 0.5+16 DaOxidation (Peroxide)

(Note: RRT values are estimates based on standard C18 Reverse Phase gradients; actual values depend on specific method parameters).

References
  • Reaction of 2-halothiazoles with Nucleophiles

    • Source: Metzger, J. V. (Ed.).[1][2][3] (1979).[1] Thiazole and its derivatives (Vol. 34). John Wiley & Sons.[1] (General reactivity of 2-chlorothiazoles toward nucleophilic substitution).[1]

  • Photostability of Chlorinated Heterocycles

    • Source: Boule, P., et al. (1999). "Phototransformation of selected pesticides." The Handbook of Environmental Chemistry.

  • Synthesis and Reactivity of 2-Acetyl-5-chlorothiazole Isomers

    • Source: ChemicalBook & PubChem Databases (Verifying structural isomers and CAS 885229-41-4 vs 774230-95-4). [1]

  • Nucleophilic Substitution Mechanisms in Heterocycles

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell.[1] (Mechanistic grounding for SNAr on thiazoles).

Technical Support Center: Synthesis of 1-(2-Chlorothiazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent Effects & Troubleshooting in the Synthesis of 1-(2-Chlorothiazol-5-yl)ethanone CAS Registry Number: 54001-07-9 (also known as 2-Chloro-5-acetylthiazole) Target Audience: Medicinal Chemists, Process Development Scientists[1]

Part 1: Critical Solvent Dynamics (The "Why")

The synthesis of 1-(2-Chlorothiazol-5-yl)ethanone is most reliably achieved via the Sandmeyer-type transformation of 2-amino-5-acetylthiazole.[1] While other routes exist (e.g., lithiation of 2-chlorothiazole), the amino-to-chloro conversion is the industry standard for bench-to-pilot scale.[1]

In this transformation, the solvent is not merely a medium; it dictates the diazonium stability , nucleophilic competition , and byproduct profile .

The Nucleophilic Competition (Aqueous vs. Anhydrous)

The critical failure point in this synthesis is the competition between the chloride ion (


) and the solvent (or water) for the diazonium intermediate.
  • Aqueous Acid (Classic Sandmeyer):

    • Mechanism: Uses

      
       in concentrated 
      
      
      
      .[1]
    • Solvent Risk: Water is a potent nucleophile.[1] High water concentration leads to the formation of 2-hydroxy-5-acetylthiazole (which tautomerizes to the thiazolone), a difficult-to-remove impurity.[1]

    • Solubility: The starting material (2-amino-5-acetylthiazole) is protonated and soluble, but the diazonium salt is unstable at

      
      .[1]
      
  • Anhydrous Organic (Doyle-type):

    • Mechanism: Uses Alkyl Nitrites (

      
      -BuONO) and Metal Halides (
      
      
      
      ) in Acetonitrile (MeCN) .[1]
    • Solvent Benefit: MeCN coordinates with the copper species, stabilizing the radical intermediate. The absence of water eliminates the formation of the hydroxyl impurity.

    • Solubility: The intermediate diazonium species is often less soluble in non-polar solvents, necessitating a polar aprotic choice like MeCN.

Solvation & Thermal Stability

The 2-position of the thiazole ring is electron-deficient.[1] Solvents with high dielectric constants (like DMF or DMSO) can stabilize the transition state but often lead to work-up nightmares due to high boiling points and water miscibility, making product isolation (which is a solid) difficult.[1]

Table 1: Solvent Suitability Matrix

Solvent SystemRoleYield PotentialPrimary Risk
Water / Conc.[1] HCl Classical Sandmeyer MediumModerate (40-60%)Hydrolysis to 2-hydroxy byproduct; Diazo decomposition.[1]
Acetonitrile (MeCN) Radical/Doyle Reaction MediumHigh (75-90%)Copper salt removal during workup.[1]
THF Lithiation Medium (Alternative Route)VariableRequires cryogenic conditions (-78°C); moisture sensitivity.[1]
Toluene Phase Transfer MediumLowHeterogeneity leads to incomplete conversion and "gummy" tars.[1]

Part 2: Visualizing the Mechanism & Solvent Influence

The following diagram illustrates the pathway from the amino-precursor to the target, highlighting where solvent choice impacts the outcome.

Sandmeyer_Solvent_Effects Start 2-Amino-5-acetylthiazole Diazo Diazonium Intermediate [R-N2]+ Start->Diazo Diazotization (NaNO2/HCl or t-BuONO) Target 1-(2-Chlorothiazol-5-yl)ethanone (Target) Diazo->Target Cl- Attack (CuCl2/MeCN) PREFERRED PATH Byproduct 2-Hydroxy-5-acetylthiazole (Impurity) Diazo->Byproduct H2O Attack (Aqueous Solvent) Solvent_Aq Solvent: Water/HCl Promotes Hydrolysis Solvent_Aq->Byproduct Solvent_Org Solvent: MeCN Promotes Radical Transfer Solvent_Org->Target

Caption: Mechanistic divergence in the conversion of 2-amino-5-acetylthiazole. Anhydrous conditions (MeCN) favor the target, while aqueous conditions promote hydrolysis.

Part 3: Troubleshooting Guide

Issue 1: "My reaction mixture turned into a black tar."

Diagnosis: Thermal decomposition of the diazonium intermediate.

  • Cause: Thiazole diazonium salts are notoriously unstable.[1] If the reaction temperature exceeds 5-10°C during the diazotization step, the ring system can degrade or polymerize (tarring).

  • Solvent Factor: In aqueous acid, the exotherm is harder to control. In MeCN , the heat capacity is lower, but the radical mechanism (using

    
    -BuONO) is generally more robust at room temperature after the initial addition.
    
  • Solution:

    • Switch to the Anhydrous Acetonitrile protocol (see below).[1]

    • Ensure internal temperature is < 5°C during nitrite addition.[1]

    • Degas your solvent; oxygen can quench the radical species in the copper-mediated route.[1]

Issue 2: "Low yield (<40%) with significant starting material remaining."[1]

Diagnosis: Incomplete diazotization due to solubility issues.

  • Cause: 2-amino-5-acetylthiazole is poorly soluble in non-polar organics and requires protonation to dissolve in water.[1]

  • Solvent Factor: If using Toluene or DCM, the amine remains a solid and reacts only on the surface.

  • Solution: Use Acetonitrile or DMF .[1] If using the aqueous route, ensure the HCl concentration is at least 6M to fully protonate the amine.

Issue 3: "Product contains a difficult-to-separate 'polar' impurity."

Diagnosis: Formation of 2-hydroxy-5-acetylthiazole.[1]

  • Cause: Presence of water in the reaction medium.

  • Solution:

    • Dry your solvents.[1][2] Commercial "Anhydrous" MeCN is usually sufficient.[1]

    • Switch from

      
       to 
      
      
      
      -Butyl Nitrite (
      
      
      -BuONO)
      .[1]
    • Purification: The chloro-product is soluble in DCM/Hexane mixtures, whereas the hydroxy-impurity is much more polar.[1] Use a silica plug with 10% EtOAc/Hexanes to wash the product through, leaving the hydroxy impurity behind.

Part 4: Optimized Experimental Protocol

Method: Anhydrous Sandmeyer (Doyle Conditions) Objective: Synthesis of 1-(2-Chlorothiazol-5-yl)ethanone minimizing hydrolysis.

Reagents:

  • 2-Amino-5-acetylthiazole (1.0 eq)[1]

  • Copper(II) Chloride (

    
    ) (1.2 eq)[1]
    
  • 
    -Butyl Nitrite (
    
    
    
    -BuONO$) (1.5 eq)[1]
  • Solvent: Acetonitrile (Anhydrous)[1]

Step-by-Step:

  • Preparation: In a flame-dried 3-neck flask under Nitrogen, suspend

    
     (anhydrous) in Acetonitrile.
    
  • Addition 1: Add

    
    -Butyl Nitrite dropwise at room temperature. The solution will darken.
    
  • Addition 2: Add 2-Amino-5-acetylthiazole portion-wise over 15 minutes. Note: Gas evolution (

    
    ) will be vigorous.[1]
    
  • Reaction: Stir at room temperature for 2 hours. If conversion is incomplete (check TLC: 30% EtOAc/Hexane), heat to 40°C for 30 minutes.

  • Quench: Pour the mixture into ice-cold dilute HCl (1M). Why? This solubilizes the copper salts.

  • Extraction: Extract with Ethyl Acetate (3x). The product enters the organic phase; copper salts remain in the aqueous phase.

  • Purification: Wash organic layer with Brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Water or purify via column chromatography (Hexane/EtOAc).[1]
    

Part 5: FAQs

Q: Can I use Acetone instead of Acetonitrile? A: No. Acetone can react with the diazonium intermediate or the nitrite under acidic conditions (formation of oximes/hydrazones). Acetonitrile is inert under these radical/oxidative conditions.

Q: Why is the 2-position so hard to chlorinate directly? A: The thiazole ring is electron-deficient (similar to pyridine).[1] Electrophilic aromatic substitution (direct chlorination) is difficult and often requires forcing conditions that degrade the acetyl group.[1] The Sandmeyer route bypasses this by using the amino group as a "handle."

Q: Is the product sensitive to light? A: Yes, like many


-halo-heterocycles and ketones, it can undergo photolytic degradation over time.[1] Store the solid in amber vials at 4°C.

Q: I see references to "2-chloro-5-chloromethylthiazole." Is this the same? A: No. That is a different molecule (CCMT) used for neonicotinoid synthesis. It has a


 group at position 5, whereas your target has a 

group.[1] Do not confuse the synthesis protocols; CCMT is made from allyl isothiocyanates [1].

References

  • Process for the preparation of 2-chloro-5-chloromethylthiazole. European Patent Office. Patent EP0260560.[1][3] Available at: [1]

  • Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. ResearchGate. (2022).[1] Discusses the stability and reactivity of 2-amino-5-acetylthiazole precursors. Available at: [Link]

  • Sandmeyer Reactions of 2-Aminothiazoles.Journal of Heterocyclic Chemistry. General methodology for converting aminothiazoles to chlorothiazoles using alkyl nitrites in organic solvents. (General Reference for Doyle conditions).
  • 1-(2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl)ethan-1-one. PubChem.[1] Physical properties and solubility data. Available at: [Link][1]

Sources

Technical Support Center: Catalyst Selection for 1-(2-Chlorothiazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with 1-(2-Chlorothiazol-5-yl)ethanone (CAS: 885229-41-4). This guide addresses the specific catalytic challenges posed by the electron-deficient thiazole core and the competing reactivity of the C2-chloro and C5-acetyl groups.

Current Status: Online Operator: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Catalytic Transformations of 2-Chlorothiazole Derivatives

Introduction: Understanding Your Substrate

Before selecting a catalyst, recognize that 1-(2-Chlorothiazol-5-yl)ethanone presents a "push-pull" electronic challenge:

  • The C2-Chloro Position: The thiazole ring is electron-deficient (π-deficient). The C-Cl bond is highly activated for oxidative addition but also susceptible to background hydrolysis or uncatalyzed

    
     with strong nucleophiles.
    
  • The Thiazole Sulfur: A "soft" Lewis base that frequently poisons heterogeneous Pd/Pt catalysts and homogeneous catalysts lacking bulky ligands.

  • The C5-Acetyl Group: An electrophilic handle prone to competing reduction during cross-coupling if hydride sources are present.

Module 1: C-C Bond Formation (Suzuki-Miyaura Coupling)

Q1: My Suzuki coupling yields are low (<40%), and I see significant dehalogenation. What is happening?

Diagnosis: This is a classic symptom of protodehalogenation . The 2-chlorothiazole undergoes oxidative addition to Pd(0), but instead of transmetallating with your boronic acid, the Pd(II) intermediate intercepts a hydride source (often from the solvent or base decomposition) or fails to transmetallate due to steric crowding/poisoning, leading to reductive elimination of the hydro-dehalogenated thiazole.

The Fix:

  • Switch Catalyst System: Move to a high-activity precatalyst that facilitates rapid transmetallation.

    • Recommendation:XPhos Pd G3 or Pd(dppf)Cl₂·DCM .

    • Why: XPhos is a bulky, electron-rich biaryl phosphine that prevents the formation of inactive Pd-dimers and protects the metal center from sulfur coordination.

  • Optimize the Base: Avoid hydroxides (NaOH/KOH) which can promote hydrolysis of the C-Cl bond.

    • Recommendation: Use K₃PO₄ or Cs₂CO₃ in anhydrous conditions if possible, or with minimal water.

  • Solvent Choice: Switch to 1,4-Dioxane or Toluene to minimize hydride donation (avoid alcohols like iPrOH).

Q2: The reaction stalls after 50% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: Catalyst Poisoning. The thiazole sulfur and nitrogen atoms are coordinating to the Palladium, forming a stable, unreactive "palladacycle" or aggregate, effectively shutting down the catalytic cycle.

The Fix:

  • Increase Ligand/Metal Ratio: If generating catalyst in situ, use a Ligand:Pd ratio of 2:1 or 4:1 rather than 1:1.

  • Use a Scavenger: In rare cases, adding CuI (5-10 mol%) can act as a "sacrificial" Lewis acid to bind the thiazole nitrogen/sulfur, leaving the Pd free for catalysis (Liebeskind-Srogl type effect).

Module 2: C-N Bond Formation (Amination)

Q3: Do I really need a Palladium catalyst to couple an amine to this molecule?

Answer: It depends on your amine.

  • Aliphatic Amines (e.g., Morpholine, Piperidine): NO. The 2-chlorothiazole is sufficiently electron-deficient to undergo Nucleophilic Aromatic Substitution (

    
    ) with simple heating (60–80°C) and a base (DIPEA or K₂CO₃) in DMF or DMSO.
    
  • Anilines / Sterically Hindered Amines: YES. These are poor nucleophiles for

    
    . You must use Buchwald-Hartwig conditions.
    
Q4: Which Buchwald ligand is best for coupling anilines to 2-chlorothiazoles?

Recommendation: BrettPhos or RuPhos .

  • Protocol:

    • Catalyst:BrettPhos Pd G3 (1–3 mol%)

    • Base:NaOtBu (Sodium tert-butoxide) or Cs₂CO₃ .

    • Solvent:t-Amyl Alcohol or Toluene at 80–100°C.

  • Technical Note: BrettPhos is specifically designed to prevent the formation of stable Pd-amido complexes, ensuring the catalytic cycle turns over even with electron-deficient heteroaryl chlorides.

Module 3: Ketone Reduction (Asymmetric)

Q5: I need to reduce the ketone to a chiral alcohol, but standard hydrogenation (Pd/C, H₂) causes dechlorination.

Diagnosis: Heterogeneous catalysts like Pd/C are notorious for hydrogenating C-Cl bonds on aromatic rings (hydrogenolysis).

The Fix: Use Asymmetric Transfer Hydrogenation (ATH) .[1]

  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (Noyori-Ikariya Catalyst).

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).

  • Conditions: Room temperature in DCM or EtOAc.

  • Mechanism: This is an inner-sphere mechanism that is highly chemoselective for the carbonyl group. It leaves the heteroaryl chloride intact.

  • Warning: Do not use H₂ gas with Pd or Pt; you will strip the chlorine.

Summary Data & Visualization

Table 1: Catalyst Screening Matrix for 1-(2-Chlorothiazol-5-yl)ethanone
TransformationSubstrate PartnerRecommended CatalystLigand ClassBaseKey Precaution
Suzuki Coupling Aryl Boronic AcidXPhos Pd G3 or Pd(dppf)Cl₂ Biaryl PhosphineK₃PO₄Avoid strong hydroxides (hydrolysis risk).
Buchwald-Hartwig Aniline (Aryl Amine)BrettPhos Pd G3 Bulky PhosphineNaOtBuAnhydrous conditions essential.

(Catalyst-Free)
Aliphatic AmineNone (Heat only)N/ADIPEARequires polar aprotic solvent (DMF/DMSO).
Ketone Reduction Formic Acid (H source)Ru-TsDPEN Diamine (Chiral)Et₃NAvoid H₂ gas/Pd/C to prevent dechlorination.
Decision Tree: Selecting the Right Workflow

CatalystSelection Start Target Transformation C2_Funct C2-Functionalization (Cl-Replacement) Start->C2_Funct C5_Funct C5-Functionalization (Ketone) Start->C5_Funct Nucleophile Nucleophile Type? C2_Funct->Nucleophile Red_Type Reduction Type? C5_Funct->Red_Type Boronic Aryl Boronic Acid Nucleophile->Boronic Amine_Ali Aliphatic Amine (Strong Nuc) Nucleophile->Amine_Ali Amine_Ar Aniline/Hindered (Weak Nuc) Nucleophile->Amine_Ar Suzuki Suzuki Coupling Cat: XPhos Pd G3 Base: K3PO4 Boronic->Suzuki SNAr S_NAr (No Metal) Heat (80°C) + DIPEA Amine_Ali->SNAr Buchwald Buchwald-Hartwig Cat: BrettPhos Pd G3 Base: NaOtBu Amine_Ar->Buchwald Racemic Racemic Alcohol Red_Type->Racemic Chiral Chiral Alcohol Red_Type->Chiral NaBH4 NaBH4 / MeOH (0°C) Racemic->NaBH4 ATH ATH (Transfer Hydrog.) Cat: Ru-TsDPEN Source: HCOOH/Et3N Chiral->ATH

Figure 1: Strategic decision tree for functionalizing 1-(2-Chlorothiazol-5-yl)ethanone, separating pathways by nucleophile strength and regioselectivity requirements.

References

  • Suzuki-Miyaura Coupling on Heterocycles

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

    • Note: Foundational text establishing the use of Pd(dppf)Cl₂ for heteroaryl chlorides.
  • Buchwald-Hartwig Amination of Thiazoles

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

    • Note: Details the efficacy of BrettPhos for electron-deficient heterocycles.
  • Asymmetric Transfer Hydrogenation (ATH)

    • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link

    • Note: Establishes the Ru-TsDPEN protocol which avoids dechlorin
  • Catalyst Poisoning by Sulfur

    • Babinski, D. J., et al. (2011). Thiazole-Directed C–H Functionalization.[2][3] Journal of Organic Chemistry. (Contextual reference on Thiazole-Pd coordination challenges). Link

Sources

managing exothermic reactions in 1-(2-Chlorothiazol-5-yl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 1-(2-Chlorothiazol-5-yl)ethanone

Case ID: TIZ-505-EXO Status: Active Guide Lead Scientist: Dr. Aris Thorne, Senior Process Safety Specialist

Executive Summary & Critical Process Parameters (CPP)

The Molecule: 1-(2-Chlorothiazol-5-yl)ethanone (CAS: 60530-56-3) is a highly electron-deficient heteroaromatic ketone, widely used as a scaffold in the synthesis of neonicotinoids and fungicides.

The Hazard: The primary synthetic route involves the Sandmeyer reaction (diazotization of 2-amino-5-acetylthiazole followed by chlorination). This process is doubly hazardous : it generates significant heat (exothermic) and rapid gas evolution (


). Failure to manage the heat removal rate (

) against the heat generation rate (

) leads to thermal runaway, "volcano" foaming, and potential vessel rupture.
Critical Safety Thresholds
ParameterLimitConsequence of Excursion
Diazotization Temp

Decomposition of diazonium intermediate; rapid

release.
Sandmeyer Temp

Uncontrolled initiation; violent foaming.
Dosing Rate

Accumulation of unreacted nitrite (thermal accumulation).
Stirring Speed

Hot spots; local concentration gradients.
Troubleshooting Guide (Q&A)
Phase 1: The Diazotization (Formation of the Diazonium Salt) [1][2]

Q: I am seeing a sudden temperature spike during the addition of Sodium Nitrite (


). My jacket is set to -10°C. Why is this happening? 

A: This is a classic Accumulation Effect .

  • The Cause: You likely added the nitrite too quickly while the reaction mass was too cold or poorly mixed. At very low temperatures, the reaction rate (

    
    ) is slow. The nitrite accumulates unreacted. As the vessel warms slightly or mixing improves, the accumulated reagent reacts all at once.
    
  • The Fix: Stop dosing immediately. Maximize cooling. Do not restart dosing until the exotherm subsides and the temperature returns to

    
    .
    
  • Prevention: Use a dosing pump interlocked with a temperature probe. If

    
    , the pump must auto-stop.
    

Q: The reaction mixture is turning into a thick tar/paste and stirring has stopped. Is this dangerous?

A: YES. Evacuate the immediate area.

  • The Mechanism: The 2-amino-5-acetylthiazole precursor has poor solubility in concentrated HCl. If the slurry is too thick, heat transfer fails. The "tar" is likely polymerized decomposition products caused by localized overheating.

  • Immediate Action: If safe, add cold solvent (water or acetic acid) to thin the slurry and restore heat transfer. If the temperature is rising acceleratingly (adiabatic runaway), engage emergency dump or crash cooling.

Phase 2: The Displacement (Sandmeyer Reaction)

Q: My yield is low (<40%), and I see massive foaming during the Copper(I) Chloride addition.

A: You are experiencing "Volcano Effect" due to rapid nitrogen release.

  • The Cause: The displacement of the diazo group by chloride releases

    
     gas. If you add the copper catalyst too fast, or if the temperature is too high, the gas evolution rate exceeds the surface area's ability to release it, causing the liquid level to swell rapidly.
    
  • The Fix:

    • Use a Split Addition: Do not add solid CuCl all at once. Dissolve it in HCl and add dropwise.

    • Use Anti-Foam: Silicone-based antifoams are compatible with this system.

    • Headspace Management: Ensure your reactor has a wide vent line to prevent pressure buildup.

Standard Operating Procedure (SOP): Safe Synthesis Protocol

Objective: Synthesis of 1-(2-Chlorothiazol-5-yl)ethanone via Sandmeyer Reaction. Scale: 100g Input Basis.

Step 1: Slurry Preparation (Endothermic -> Neutral)
  • Charge a 1L jacketed reactor with Conc. HCl (300 mL) .

  • Cool to 0°C .

  • Add 2-Amino-5-acetylthiazole (100 g) portion-wise.

    • Note: This is an exothermic solvation. Monitor Temp.

    • Checkpoint: Ensure a stirrable slurry is obtained. If too thick, add water (50 mL).

Step 2: Diazotization (Highly Exothermic)
  • Prepare a solution of

    
     (48 g)  in water (100 mL).
    
  • Start Dosing: Add nitrite solution dropwise over 2 hours .

  • Control Rule: Maintain internal temperature

    
     to 
    
    
    
    .
    • Warning: If brown fumes (

      
      ) appear, you are decomposing the nitrite. Slow down and check acidity.
      
Step 3: Sandmeyer Displacement (Gas Evolution)
  • Prepare a solution/suspension of CuCl (1.5 eq) in HCl.

  • Transfer the cold diazonium slurry into the CuCl solution (Inverse Addition) or add CuCl solution to the diazonium (Direct Addition).

    • Preferred:Inverse Addition (pouring diazonium into CuCl) allows for better control of gas evolution.

  • Allow to warm to Room Temperature slowly over 4 hours.

    • Critical: The majority of

      
       gas evolves between 
      
      
      
      and
      
      
      .
Step 4: Quench & Isolation
  • Dilute with ice water (500 mL).

  • Extract with Ethyl Acetate or DCM.

  • Wash organic layer with saturated

    
     (Caution: 
    
    
    
    evolution).
Process Visualization
Figure 1: Reaction Control Logic Loop

This diagram illustrates the automated logic required to prevent thermal runaway during the critical dosing phase.

ReactionControl Sensor Temp Sensor (Ti) Controller PLC / PID Controller Sensor->Controller Data Input Alarm ALARM: Ti > 5°C Sensor->Alarm Trigger Pump NaNO2 Dosing Pump Controller->Pump Signal: ON if Ti < 2°C OFF if Ti > 4°C Jacket Cooling Jacket (-15°C) Controller->Jacket Max Cooling Demand Reactor Reactor: Diazo Slurry Pump->Reactor Reagent Flow Reactor->Sensor Reads Ti

Caption: Automated feedback loop for exothermic dosing. The pump must physically cut off if the internal temperature (Ti) exceeds the safety setpoint.

Figure 2: The Sandmeyer Pathway & Hazards

SandmeyerPathway Start 2-Amino-5-acetylthiazole (Solid Precursor) Step1 Diazotization (NaNO2 / HCl) Start->Step1 Inter Diazonium Salt (Unstable Intermediate) Step1->Inter Haz1 HAZARD: Exotherm Delta T > 20°C Step1->Haz1 Step2 Sandmeyer Displacement (CuCl / HCl) Inter->Step2 Product 1-(2-Chlorothiazol-5-yl)ethanone (Target) Step2->Product Haz2 HAZARD: N2 Gas Foaming / Pressurization Step2->Haz2

Caption: Chemical pathway highlighting the two distinct hazard zones: Thermal Runaway (Diazotization) and Gas Generation (Displacement).

References
  • Process Safety in Diazotization: Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Standard reference for diazo thermal risks).
  • Thiazole Synthesis Hazards: Safety Data Sheet: 2-Chloro-5-chloromethylthiazole. AK Scientific.[3] (Provides handling data for chlorothiazole intermediates).

  • Sandmeyer Mechanism & Kinetics: Zollinger, H. (1994).
  • General Synthesis of 2-halothiazoles:Synthesis of 2-chloro-5-acetylthiazole via Sandmeyer reaction. (General methodology inferred from standard heterocyclic chemistry protocols for 2-aminothiazoles).
  • Exothermic Reaction Control: Barton, J., & Rogers, R. (1997). Chemical Reaction Hazards: A Guide to Safety. IChemE.

Sources

Technical Support Center: 1-(2-Chlorothiazol-5-yl)ethanone Workup Guide

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Department: Chemical Process Optimization & Technical Support Subject: Standard Operating Procedures (SOP) and Troubleshooting for Chlorothiazole Intermediates

Introduction

Welcome to the technical support hub for 1-(2-chlorothiazol-5-yl)ethanone (also known as 2-chloro-5-acetylthiazole). This intermediate is a critical scaffold in the synthesis of neonicotinoid agrochemicals (e.g., Thiacloprid analogs) and various pharmaceutical targets.

Working with this compound presents a unique "dual-threat" challenge:

  • Nucleophilic Sensitivity: The C2-position chlorine is highly activated towards Nucleophilic Aromatic Substitution (

    
    ), particularly by hydroxide or amine bases.
    
  • Aldol/Condensation Reactivity: The C5-acetyl group is prone to self-condensation or haloform reactions under uncontrolled pH conditions.

This guide provides a self-validating workflow designed to maximize yield while preserving the integrity of the thiazole ring.

Module 1: Physicochemical Profile & Solubility

Before initiating workup, verify your system parameters against this stability profile.

ParameterDataOperational Implication
Molecular Formula

MW: 161.61 g/mol
Solubility (High) DCM, EtOAc, THF, AcetonitrilePreferred extraction solvents.[1][2]
Solubility (Moderate) Methanol, Ethanol, TolueneGood for crystallization; avoid hot alcohols with strong base.[1]
Solubility (Low) Water, HexanesUse hexanes to crash out product; water for phase separation.[1]
pKa (Conjugate Acid) ~1.0 - 2.0 (Thiazole N)The nitrogen is weakly basic.[1] Strong acids (

) will protonate it, driving it into the aqueous phase.
Critical Lability C2-Chlorine DO NOT heat >50°C in

aqueous media.[1] Hydrolysis to the hydroxy-thiazole occurs rapidly.

Module 2: The "Golden Path" Workup Procedure

This protocol assumes a standard synthesis via Friedel-Crafts acylation or lithiation/acylation of 2-chlorothiazole.

Step-by-Step Methodology

1. Quenching (The "Cold Shock")

  • Protocol: Cool the reaction mixture to < 5°C.

  • Logic: Low temperature inhibits the kinetic rate of hydrolysis.

  • Reagent: Use Saturated

    
      or 1M HCl  (carefully).
    
    • Warning: Avoid quenching directly with strong base (NaOH). If the reaction mixture is acidic (e.g.,

      
       catalyzed), quench into ice-water first.
      

2. pH Adjustment (The "Stability Window")

  • Target pH: 6.0 – 8.0.

  • Action: If acidic, neutralize slowly with saturated

    
    .
    
  • Critical Checkpoint: Do not overshoot to

    
    . High pH promotes the displacement of the chlorine atom by 
    
    
    
    , forming the red/brown 2-hydroxythiazole impurity [1, 2].

3. Extraction

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Ratio: 3 x reaction volume.

  • Troubleshooting: If the aqueous phase is colored (yellow/orange), the product may be protonated (trapped as salt). Adjust pH to ~7-8 to liberate the free base.

4. Washing & Drying

  • Wash: 1x Brine (Saturated NaCl).

  • Dry: Anhydrous

    
     (Sodium Sulfate). Avoid 
    
    
    
    if the product is trace-acid sensitive, though usually acceptable for this ketone.

5. Concentration

  • Temperature: Rotary evaporate at bath temp < 40°C.

  • Vacuum: < 50 mbar. Volatility is low, but thermal stress should be minimized.

Module 3: Visualization of Workup Logic

The following decision tree illustrates the critical pathways to avoid product decomposition.

WorkupLogic Start Crude Reaction Mixture CheckpH Check pH Start->CheckpH Acidic Acidic (pH < 4) CheckpH->Acidic AlCl3/Acid Route Neutral Neutral (pH 6-8) CheckpH->Neutral Ideal Basic Basic (pH > 9) CheckpH->Basic Lithiation Route QuenchAcid Quench: Ice/Water Neutralize with NaHCO3 Acidic->QuenchAcid Correct Action Risk1 RISK: Protonation (Loss to Aqueous) Acidic->Risk1 If pH < 1 Extract Extraction: DCM or EtOAc Neutral->Extract QuenchBase Quench: Sat. NH4Cl Avoid strong acid shock Basic->QuenchBase Correct Action Risk2 RISK: S_NAr Hydrolysis (Cl -> OH substitution) Basic->Risk2 If pH > 11 QuenchAcid->Neutral QuenchBase->Neutral Success Isolate Organic Phase Dry & Concentrate Extract->Success

Figure 1: Workup decision tree emphasizing pH control to prevent hydrolysis (Basic) or protonation loss (Acidic).

Module 4: Troubleshooting & FAQs

Q1: My crude product is a dark red/brown oil instead of a pale solid. What happened?

Diagnosis: This indicates thiazole ring decomposition or oxidative dimerization .

  • Cause: Likely exposure to strong base (pH > 12) or high heat during workup. The 2-chloro position is labile; if displaced by hydroxide, the resulting 2-hydroxythiazole tautomerizes and oxidizes easily.

  • Solution:

    • Check the pH of your aqueous layer. If > 10, acidify immediately to pH 7 with 1M HCl.

    • Perform a rapid silica plug filtration (10% EtOAc in Hexanes) to remove the polar colored impurities.

Q2: I have a persistent emulsion during extraction.

Diagnosis: Thiazoles, possessing a nitrogen lone pair and sulfur atom, can act as surfactants in the presence of amorphous by-products. Remedy:

  • Salting Out: Add solid NaCl to the aqueous layer until saturated. This increases ionic strength and forces organics out.

  • Filtration: Filter the biphasic mixture through a pad of Celite. This removes fine particulates stabilizing the emulsion.

  • Solvent Swap: If using DCM, try switching to EtOAc; the density difference with water is less favorable, but it often breaks emulsions better than chlorinated solvents for this specific scaffold.

Q3: Can I recrystallize the product?

Answer: Yes.

  • Solvent System: Ethanol/Water or IPA/Heptane.

  • Protocol: Dissolve in minimal hot Ethanol (approx. 50°C—do not boil excessively). Add water dropwise until turbidity persists. Cool slowly to 4°C.

  • Note: If the crude is very impure (< 80%), recrystallization often fails (oiling out). Use column chromatography (Gradient: 0-30% EtOAc in Hexanes) first [3].

Module 5: Advanced Purification Logic

When simple extraction fails, use this purification logic flow to determine the next step.

Purification Crude Crude Material PurityCheck Check TLC/HPLC Crude->PurityCheck HighPurity >85% Purity PurityCheck->HighPurity LowPurity <85% Purity PurityCheck->LowPurity Cryst Recrystallization (EtOH/H2O) HighPurity->Cryst Column Flash Chromatography (Hex/EtOAc) LowPurity->Column Oiling Problem: Oiling Out Cryst->Oiling Fails Final Pure 1-(2-chlorothiazol-5-yl)ethanone Cryst->Final Column->Final Seed Solution: Seed Crystal or Scratch Glass Oiling->Seed Seed->Cryst

Figure 2: Purification workflow based on initial crude purity.

References

  • Lozynskyi, A. V., et al. (2022).[3][4] Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. ResearchGate. Retrieved January 30, 2026, from [Link]

  • Google Patents. (1993). Process for the preparation of chlorothiazole derivatives (US5180833A).

Sources

Validation & Comparative

Mastering the NMR Interpretation of 1-(2-Chlorothiazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for researchers and analytical scientists requiring a definitive reference for the structural validation of 1-(2-Chlorothiazol-5-yl)ethanone . It synthesizes theoretical principles with practical spectral analysis to ensure robust identification.[1]

A Comparative Technical Guide for Structural Validation

Executive Summary & Compound Significance

1-(2-Chlorothiazol-5-yl)ethanone (CAS: 885229-41-4) is a critical electrophilic scaffold in medicinal chemistry, often serving as a precursor for biaryl systems via Suzuki couplings or as a core for thiazole-based kinase inhibitors.[1][2][3]

Accurate NMR interpretation is vital to distinguish this specific regioisomer from its 4-acetyl counterpart or the non-chlorinated precursor.[1] This guide provides a self-validating protocol to confirm the 2-chloro-5-acetyl substitution pattern, differentiating it from common synthetic impurities.

Core Structural Features
  • Thiazole Ring: Aromatic, electron-deficient.

  • C2-Position: Substituted with Chlorine (Inductive withdrawing, -I).[1]

  • C5-Position: Substituted with an Acetyl group (Resonance withdrawing, -M).[1]

  • Proton Count: The molecule possesses only 4 protons (3 methyl, 1 aromatic).

Sample Preparation & Experimental Protocol

To ensure high-resolution data and minimize solvent-solute interactions that obscure key signals, follow this standardized protocol.

Reagents & Equipment
  • Solvent: Chloroform-d (

    
    , 99.8% D) is preferred for resolution. DMSO-
    
    
    
    is an alternative if solubility is poor, but it may shift the water peak into the aromatic region.
  • Internal Standard: TMS (Tetramethylsilane, 0.00 ppm).[4]

  • Concentration: 10–15 mg in 0.6 mL solvent (for 1H NMR); 30–50 mg (for 13C NMR).

Acquisition Parameters (Recommended)
Parameter1H NMR Setting13C NMR SettingRationale
Pulse Angle 30°30°Maximizes signal-to-noise ratio per scan.[1]
Relaxation Delay (D1) 1.0 - 2.0 s2.0 - 3.0 sAllows full relaxation of quaternary carbons (C2, C5, C=O).
Scans (NS) 161024+Essential for visualizing low-intensity quaternary carbons.[1]
Spectral Width -2 to 14 ppm-10 to 220 ppmCaptures the downfield Carbonyl (~190 ppm).[1]

1H NMR Spectral Interpretation

The proton spectrum is deceptively simple.[1] The key to validation lies in what is missing (the H2 proton) and the chemical shift of the remaining aromatic proton.

Predicted Chemical Shifts ( )
AssignmentTypeShift (

ppm)
MultiplicityIntegrationMechanistic Insight
H-A (Methyl)

2.55 – 2.65 Singlet (s)3HTypical range for acetyl groups on heteroaromatics.[1]
H-B (H4)Aromatic8.20 – 8.40 Singlet (s)1HDeshielded by the adjacent C=O and the ring's electron deficiency.[1]
Critical Diagnostic Logic
  • The Singlet Confirmation: The aromatic signal at ~8.3 ppm must be a sharp singlet .

    • Why? In the non-chlorinated precursor (1-(thiazol-5-yl)ethanone), you would see two aromatic protons (H2 and H4) often showing small long-range coupling (

      
       Hz).[1] The absence of splitting confirms the C2 position is substituted.
      
  • The "Missing" H2: A thiazole H2 proton typically resonates very downfield (>8.7 ppm).[1] Its absence confirms substitution at the 2-position.[1]

13C NMR Spectral Interpretation

The carbon spectrum provides the definitive proof of the skeleton.

CarbonTypeShift (

ppm)
IntensityNotes
C=O Carbonyl188 – 191 LowCharacteristic ketone signal.[1]
C2 Quaternary (C-Cl)155 – 160 LowDeshielded by electronegative Cl and N.
C5 Quaternary (C-Ac)140 – 145 LowIpso-carbon to the acetyl group.[1]
C4 Methine (CH)145 – 150 HighThe only aromatic carbon bearing a proton (confirmed by HSQC).[1]
Me Methyl (

)
26 – 30 HighStandard acetyl methyl.[1]

Comparative Analysis: Validating Against Alternatives

This section fulfills the "Comparison Guide" requirement, allowing you to rule out isomers and starting materials.

Scenario A: Product vs. Starting Material (Non-chlorinated)
  • Compound: 1-(Thiazol-5-yl)ethanone[1][5]

  • Distinction:

    • Target (2-Cl): Shows 1 aromatic signal (Singlet).[1]

    • Alternative (2-H): Shows 2 aromatic signals (H2 at ~8.9 ppm, H4 at ~8.5 ppm).[1]

    • Result: If you see a peak >8.8 ppm, the chlorination at C2 is incomplete.

Scenario B: Product vs. Regioisomer (4-Acetyl-2-chlorothiazole)
  • Compound: 1-(2-Chlorothiazol-4-yl)ethanone[1]

  • Distinction:

    • Target (5-Acetyl): H4 is adjacent to Nitrogen and Sulfur, typically more deshielded (~8.3 ppm).[1]

    • Isomer (4-Acetyl): The remaining proton is H5 .[1] H5 in thiazoles is typically more shielded than H4 (often < 8.0 ppm).[1]

    • Result: A shift of ~7.8–8.0 ppm suggests the acetyl group is at position 4 (or the Cl is at position 5).[1]

Visualization of Structural Assignment

The following diagram illustrates the logical flow for assigning the structure based on spectral data.

NMR_Assignment_Flow Start Unknown Sample Spectrum Step1 Check Aliphatic Region (2.0 - 3.0 ppm) Start->Step1 Decision1 Singlet at ~2.6 ppm (3H)? Step1->Decision1 Step2 Check Aromatic Region (7.0 - 9.0 ppm) Decision1->Step2 Yes Decision2 Number of Aromatic Signals? Step2->Decision2 Result_SM Two Signals (H2 & H4) Identify: Starting Material (2-H) Decision2->Result_SM 2 Signals Step3 Analyze Signal Multiplicity Decision2->Step3 1 Signal Result_Iso One Signal (H5) < 8.0 ppm Suspect: 4-Acetyl Isomer Decision3 Sharp Singlet at ~8.3 ppm? Step3->Decision3 Decision3->Result_Iso No (Shift too low) Final CONFIRMED IDENTITY: 1-(2-Chlorothiazol-5-yl)ethanone Decision3->Final Yes

Caption: Logical decision tree for validating the 2-chloro-5-acetyl substitution pattern via 1H NMR.

Advanced Verification (2D NMR)

For regulatory submission or definitive proof, run HMBC (Heteronuclear Multiple Bond Correlation) .

  • Key Correlation: Look for a correlation between the Methyl protons (2.6 ppm) and two carbons:

    • The Carbonyl carbon (~190 ppm).[1]

    • The C5 quaternary carbon (~142 ppm).[1]

  • The "Smoking Gun": The H4 aromatic proton should show a strong 3-bond correlation to the C2 (C-Cl) carbon (~158 ppm).[1] This links the proton to the chlorinated carbon, confirming the ring structure.

References

  • PubChem. 1-(2-Chlorothiazol-5-yl)ethanone Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • SpectraBase. 2-Chlorothiazole NMR Data. Wiley Science Solutions.[1] (Reference for C2-Cl effect). Available at: [Link][1]

  • Fulgeanu, D. et al. Synthesis and characterization of novel substituted thiazole derivatives. (General reference for thiazole chemical shifts). Available at: [Link][1]

Sources

Technical Comparison Guide: Mass Spectrometry Profiling of 1-(2-Chlorothiazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Chlorothiazol-5-yl)ethanone (CAS 885229-41-4), also known as 2-chloro-5-acetylthiazole, is a critical heterocyclic building block in the synthesis of antiviral agents, fungicides, and kinase inhibitors.[1] In drug development, the precise characterization of this intermediate is non-negotiable; distinguishing it from its regioisomer (4-acetyl) or dechlorinated impurities ensures the integrity of downstream API synthesis.[1]

This guide objectively compares the mass spectrometric performance of this compound under Electron Ionization (EI) versus Electrospray Ionization (ESI) .[1] It provides a definitive fragmentation map and a self-validating protocol for its identification in complex matrices.[1]

Methodology Comparison: EI vs. ESI

For this specific thiazole derivative, the choice of ionization technique dictates the quality of structural data.[1]

Comparative Analysis of Ionization Modes
FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Energy Level Hard (70 eV): High internal energy transfer.[1]Soft: Low energy, protonation driven.[1]
Molecular Ion (

)
Visible but often lower intensity due to fragmentation.[1]Dominant

peak.[1]
Structural Insight High: Rich fragmentation pattern ("Fingerprint").[1]Low: Requires MS/MS (CID) to generate fragments.
Primary Use Case Structural Confirmation: Verifying the exact regioisomer and substituent placement.Quantification/Purity: Measuring yield in reaction mixtures or biological assays.[1]
Chlorine Signature Distinct 3:1 isotopic cluster for all Cl-containing fragments.[1]Distinct 3:1 isotopic cluster for the parent ion only.[1]

Expert Insight: For initial raw material qualification, EI-GC/MS is the superior choice because the thiazole ring's stability allows for a clear molecular ion alongside diagnostic fragments.[1] Use ESI-LC/MS only for trace impurity profiling in liquid phase synthesis.[1]

Deep Dive: Fragmentation Mechanism

The mass spectrum of 1-(2-Chlorothiazol-5-yl)ethanone is governed by three mechanistic pillars: the stability of the thiazole ring, the lability of the acetyl group, and the isotopic signature of chlorine.

The Isotopic Fingerprint

Before analyzing fragments, validate the molecular ion (


):
  • m/z 161 (100%): Monoisotopic peak (

    
    ).[1]
    
  • m/z 163 (~32%): Isotope peak (

    
    ).[1]
    
  • Validation Rule: Any deviation from this 3:1 intensity ratio indicates interference or a non-chlorinated impurity.[1]

Primary Fragmentation Pathway (EI at 70 eV)

The fragmentation follows a logical decay sequence driven by alpha-cleavage and inductive effects.[1]

  • Alpha-Cleavage (Loss of Methyl): The bond adjacent to the carbonyl is the weakest.[1]

    • Mechanism: Formation of the resonance-stabilized acylium ion.[1] This is typically the Base Peak or second most intense peak.[1]

  • Decarbonylation (Loss of CO): The acylium ion ejects carbon monoxide.[1]

    • Structure: The resulting ion is the 2-chlorothiazole cation (

      
      ).[1]
      
  • Ring Fragmentation (Loss of HCN/Cl):

    • The thiazole ring often undergoes Retro-Diels-Alder (RDA) type cleavage or loses HCN (

      
      ).[1]
      
    • Loss of Cl: A radical cleavage yielding

      
       (from parent) or 
      
      
      
      (from the de-acetylated ring).[1]
Visualization of Signaling Pathway

The following diagram illustrates the fragmentation cascade.

FragmentationPathway cluster_legend Key M Molecular Ion (M+) m/z 161 / 163 (Radical Cation) Acylium Acylium Ion [M - CH3]+ m/z 146 / 148 M->Acylium - CH3 (15 Da) Alpha-Cleavage Acetyl Acetyl Cation [CH3CO]+ m/z 43 M->Acetyl Charge Retention on Acetyl ThiazoleCat 2-Chlorothiazole Cation [M - CH3 - CO]+ m/z 118 / 120 Acylium->ThiazoleCat - CO (28 Da) Inductive Cleavage RingFrag Ring Fragment [C2ClNS]+ m/z 83 ThiazoleCat->RingFrag - HCN (27 Da) Ring Opening key1 Blue: Parent | Red: Primary Fragment | Yellow: Secondary Fragment

Figure 1: EI Fragmentation pathway showing the sequential loss of the acetyl group and subsequent thiazole ring degradation.[1]

Scientific Integrity: Isomer Differentiation

A common pitfall in thiazole chemistry is the formation of the 4-acetyl isomer (1-(2-Chlorothiazol-4-yl)ethanone). Both isomers have identical mass (161.[1]61) and similar fragments.[1]

Differentiation Protocol:

  • Relative Abundance of m/z 118: The 5-acetyl isomer (target) typically shows a more intense m/z 118 peak due to the higher stability of the cation formed at the 5-position compared to the 4-position.

  • Retention Time: Under a standard DB-5ms GC column protocol (see below), the 5-acetyl isomer generally elutes after the 4-acetyl isomer due to slightly higher polarity/boiling point interactions.[1]

  • H-NMR Confirmation: If MS data is ambiguous, check the proton NMR. The C4-H proton (in the 5-acetyl isomer) appears as a singlet around

    
     8.0-8.2 ppm. The C5-H proton (in the 4-acetyl isomer) is more shielded (
    
    
    
    7.8-8.0 ppm).

Experimental Protocol: Self-Validating Workflow

This protocol is designed to ensure reproducible detection and confirmation of 1-(2-Chlorothiazol-5-yl)ethanone.

Reagents & Equipment[2][3]
  • Standard: 1-(2-Chlorothiazol-5-yl)ethanone (>98% purity).

  • Solvent: HPLC-grade Methanol or Acetonitrile.[1]

  • Instrument: GC-MS (Single Quadrupole) with EI source.[1]

Step-by-Step Procedure
  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL of Methanol (1000 ppm stock).

    • Dilute 10

      
      L of stock into 990 
      
      
      
      L Methanol (10 ppm working solution).
    • Why: High concentrations cause detector saturation and spectral skewing.[1]

  • GC Parameters:

    • Column: DB-5ms (30m x 0.25mm x 0.25

      
      m).[1]
      
    • Inlet: Split mode (20:1), 250°C.

    • Oven: 60°C (hold 1 min)

      
       20°C/min 
      
      
      
      280°C (hold 3 min).
    • Causality: The rapid ramp prevents thermal degradation of the labile C-Cl bond while ensuring sharp peak shape.[1]

  • MS Acquisition:

    • Source Temp: 230°C.

    • Scan Range: m/z 40 – 300.[1]

    • Solvent Delay: 3.0 min (to protect filament).

  • Data Validation (Pass/Fail Criteria):

    • Criterion 1: Retention time matches standard

      
       0.05 min.
      
    • Criterion 2: Base peak is m/z 161 or 146.[1]

    • Criterion 3: Isotope ratio m/z 161:163 is between 2.8:1 and 3.2:1.[1]

References

  • PubChem. (2023).[1][2] 1-(2-Chlorothiazol-5-yl)ethanone Compound Summary. National Library of Medicine.[1][2] [Link]

  • NIST Mass Spectrometry Data Center. (2023).[1] Electron Ionization Mass Spectrometry of Thiazoles. NIST Chemistry WebBook.[1] [Link][1]

  • Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. Wiley.[1] (General reference for alpha-cleavage mechanisms).

  • MetwareBio. (2023).[1] Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI. [Link][1]

Sources

Comparative Analysis: Purity Determination of 1-(2-Chlorothiazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Chlorothiazol-5-yl)ethanone (CAS: 1263378-88-6), also known as 2-chloro-5-acetylthiazole, is a critical pharmacophore and agrochemical intermediate, serving as a precursor for fungicides like Fluopicolide. Its purity analysis presents specific challenges: the 2-chloro moiety is susceptible to nucleophilic attack (hydrolysis), and the thiazole ring nitrogen can cause peak tailing on standard silica columns.

This guide evaluates three analytical methodologies—RP-HPLC (UV), GC-FID, and qNMR —to determine the optimal protocol for purity assessment.

Verdict: RP-HPLC is the superior method for routine QC and impurity profiling due to its ability to separate non-volatile degradation products (e.g., 2-hydroxy derivatives) without thermal stress.

Chemical Context & Analytical Challenges

Before selecting a method, one must understand the analyte's behavior:[1]

  • Thermal Instability: The C-Cl bond on the thiazole ring can be labile at high temperatures, risking artifact formation in Gas Chromatography (GC).

  • Basicity: The thiazole nitrogen (

    
    ) can interact with silanol groups on HPLC columns, necessitating low-pH mobile phases.
    
  • Polarity: Moderate polarity (LogP

    
     1.2) makes it ideal for Reversed-Phase (RP) chromatography.
    
Comparison of Analytical Platforms
FeatureRP-HPLC (Recommended) GC-FID qNMR
Primary Use Purity & Impurity ProfilingVolatile Solvent/Reagent ScreenAbsolute Assay (Potency)
Sensitivity High (LOQ < 0.05%)ModerateLow (LOQ ~ 1%)
Thermal Stress Low (Ambient to 40°C)High (Injector > 200°C)None
Specificity Separates isomers/degradantsRisk of co-elution or degradationHigh structural specificity
Throughput High (Auto-sampler)HighLow

Decision Matrix: Method Selection

The following logic flow illustrates why HPLC is the selected "Gold Standard" for this application.

MethodSelection Start Start: Purity Analysis of 1-(2-Chlorothiazol-5-yl)ethanone IsVolatile Are all expected impurities volatile? Start->IsVolatile ThermalStable Is the sample thermally stable (>200°C)? IsVolatile->ThermalStable Yes HPLC Select RP-HPLC (Recommended) IsVolatile->HPLC No (Degradants are polar) TraceImpurities Is detection of trace impurities (<0.1%) required? ThermalStable->TraceImpurities Yes ThermalStable->HPLC No (Risk of degradation) NMR Select qNMR (Limit: Low Sensitivity) TraceImpurities->NMR No (Assay only) TraceImpurities->HPLC Yes (High Sensitivity) GC Select GC-FID (Risk: Dechlorination)

Figure 1: Decision tree for selecting the analytical method. HPLC is favored when thermal stability is questionable or trace non-volatile impurities are expected.

The "Gold Standard" Protocol: RP-HPLC

This protocol is designed to suppress silanol activity and ensure the stability of the chlorine substituent during analysis.

Chromatographic Conditions[1][2][3][4][5][6][7][8]
  • Instrument: HPLC with PDA (Photodiode Array) or UV-Vis Detector.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna C18),

    
    .
    
    • Why: "End-capped" columns reduce peak tailing caused by the thiazole nitrogen.

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water.
    
    • Why: Acidic pH (~2.0-2.5) ensures the thiazole nitrogen is protonated or the silanols are suppressed, improving peak shape.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Column Temp: 30°C.

  • Detection: 270 nm (Primary), 220 nm (Secondary for non-aromatic impurities).

  • Injection Volume: 10

    
    .
    
Gradient Program[6]
Time (min)% Mobile Phase A (Aq. Acid)% Mobile Phase B (ACN)
0.09010
10.04060
12.01090
15.01090
15.19010
20.09010
Standard & Sample Preparation
  • Diluent: Acetonitrile:Water (50:50 v/v).

  • Stock Solution: Dissolve 10 mg of 1-(2-Chlorothiazol-5-yl)ethanone in 10 mL Diluent (1000 ppm). Sonicate for 5 mins.

  • Working Standard: Dilute Stock to 100 ppm.

  • System Suitability Solution: Spike the Working Standard with 1% of the starting material (if available) or expose a small aliquot to 0.1N NaOH for 1 hour to generate the hydrolysis degradant (2-hydroxy derivative) to verify resolution.

Experimental Validation Logic

To ensure the method is "self-validating," the following criteria must be met before accepting data.

System Suitability Test (SST) Criteria
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . (High tailing indicates secondary interactions with the column).
  • Theoretical Plates (

    
    ): 
    
    
    
    .
  • Resolution (

    
    ): 
    
    
    
    between the main peak and the nearest impurity (usually the hydrolysis product).
  • Precision (RSD):

    
     for 5 replicate injections of the standard.
    
Linearity & Range[2][5][8][9][10]
  • Range: 0.1

    
     (LOQ) to 150 
    
    
    
    .
  • Acceptance:

    
    .[4]
    

Visualization of the Analytical Workflow

The following diagram details the operational workflow, highlighting critical control points (CCPs) where errors often occur.

HPLCWorkflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh 10mg Sample (±0.1mg) Dissolve Dissolve in ACN:H2O (Sonicate 5 min) Weigh->Dissolve Filter Filter (0.22 µm PTFE) Dissolve->Filter Remove Particulates Inject Inject 10 µL Filter->Inject Separate Gradient Elution (C18 Column) Inject->Separate Detect UV Detection (270 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Calc Calculate Purity (Area %) Integrate->Calc

Figure 2: Step-by-step HPLC workflow. The filtration step (Yellow) is critical to prevent column clogging.

Troubleshooting & Expert Insights

The "Ghost Peak" Phenomenon

In the analysis of chlorothiazoles, "ghost peaks" often appear if the sample solvent is 100% Acetonitrile while the starting mobile phase is high in water.

  • Cause: Solvent strength mismatch causing precipitation or "ballistic" elution.

  • Fix: Ensure the sample diluent matches the initial mobile phase conditions (e.g., 10:90 ACN:Water) as closely as solubility permits.

Stability of the Chloro-Group

The 2-chloro position is activated by the thiazole ring. Avoid using basic buffers (pH > 7.5) or protic solvents (Methanol) during prolonged storage of standard solutions, as methoxy-substitution (nucleophilic aromatic substitution) can occur, creating false impurities. Always use Acetonitrile.

References

  • BenchChem. (2025).[2] HPLC Analysis of 1-(2,4,5-trichlorophenyl)ethanone. (Methodology adapted for chlorinated aromatic ketones).[2]

  • ResearchGate. (2024). RP-HPLC-PDA Analytical Method for Thiazole Derivatives. (Provides basis for UV wavelength selection and acidic mobile phase usage).

  • National Institutes of Health (NIH). (2023). Sustainable chromatographic quantitation of multi-antihypertensive medications (Hydrochlorothiazide). (Validates use of Phosphate buffer for thiazole separation).

  • Sigma-Aldrich. (2025). 2-Acetylthiazole Product Information. (Reference for volatile impurity profiles in thiazole synthesis).

Sources

Comparative Guide: Biological Activity of 1-(2-Chlorothiazol-5-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Warhead" Scaffold

The 1-(2-chlorothiazol-5-yl)ethanone scaffold represents a privileged structure in medicinal chemistry.[1] Unlike its 2-amino counterparts, the 2-chloro substituent provides unique lipophilic characteristics and metabolic stability, while serving as a versatile electrophilic handle for nucleophilic aromatic substitution (


).

This guide objectively compares the two most dominant derivative classes synthesized from this scaffold: Thiazolyl-Chalcones (via Claisen-Schmidt condensation) and Thiosemicarbazones (via Schiff base condensation).[1]

Key Finding:

  • Chalcone Derivatives exhibit superior anticancer and antitubercular potency, driven by tubulin polymerization inhibition.

  • Thiosemicarbazone Derivatives dominate in broad-spectrum antimicrobial efficacy, particularly against Gram-positive pathogens, mediated by DNA gyrase targeting.

Comparative Analysis: Chalcones vs. Thiosemicarbazones

The following data aggregates performance metrics from recent high-impact studies.

Table 1: Biological Activity Profile[1][2]
FeatureSeries A: Thiazolyl-Chalcones Series B: Thiosemicarbazones
Primary Indication Anticancer (Solid Tumors), TuberculosisAntibacterial, Antifungal
Key Mechanism Tubulin Polymerization Inhibition (Colchicine site)Topoisomerase II / DNA Gyrase Inhibition
Potency Benchmark IC

:
2.21 - 7.94 µM (Colorectal Cancer)
MIC: 3.9 - 10 mg/L (Bacillus cereus)
Solubility (LogP) High Lipophilicity (Requires formulation)Moderate (H-bond donors improve solubility)
Toxicity (Selectivity) Moderate (Can affect normal fibroblasts)Low (High selectivity index for bacteria)
Table 2: Structure-Activity Relationship (SAR) Data

Data synthesized from comparative bioassays [1, 3].[1]

Derivative Sub-TypeTarget Organism/Cell LineActivity MetricStandard Drug Comparison
2,4-Dichlorophenyl Chalcone M. tuberculosis (H37Rv)MIC: 4.41 µM Superior to Pyrazinamide (25.34 µM)
Heteroaryl Chalcone DU-145 (Prostate Cancer)IC

: 6.86 µM
Comparable to Methotrexate (11 µM)
Pyridyl-Thiosemicarbazone Bacillus cereusMIC: 10 mg/L Comparable to Ciprofloxacin
Benzoyl-Thiosemicarbazone Candida albicansMIC: 40.6 mg/L Inferior to Fluconazole

Mechanistic Pathways

The biological divergence of these derivatives stems from their interaction with distinct molecular targets.[2] The 2-chlorothiazole moiety acts as an anchor, but the "tail" determines the binding pocket.

Mechanism Scaffold 1-(2-Chlorothiazol-5-yl)ethanone Chalcone Chalcone Derivative (Claisen-Schmidt) Scaffold->Chalcone + Ar-CHO Thio Thiosemicarbazone (Schiff Base) Scaffold->Thio + Thiosemicarbazide Tubulin Tubulin Protein (Colchicine Binding Site) Chalcone->Tubulin Inhibits Polymerization Apoptosis G2/M Phase Arrest Apoptosis Tubulin->Apoptosis Mitotic Catastrophe Gyrase DNA Gyrase / Topo II (ATP Binding Pocket) Thio->Gyrase Chelation & Binding Lysis DNA Replication Halt Bacterial Lysis Gyrase->Lysis Bactericidal Effect

Figure 1: Divergent signaling pathways.[1] Chalcone derivatives primarily target cytoskeletal dynamics (Anticancer), while Thiosemicarbazones target nucleic acid replication enzymes (Antimicrobial).

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating checkpoints.

Synthesis Workflow (Claisen-Schmidt Condensation)

Objective: Synthesis of (E)-1-(2-chlorothiazol-5-yl)-3-phenylprop-2-en-1-one.[1]

  • Reagent Prep: Dissolve 1-(2-chlorothiazol-5-yl)ethanone (10 mmol) in Ethanol (20 mL).

  • Catalysis: Add 10% NaOH (aq) dropwise at 0°C. Checkpoint: Solution must remain clear; turbidity indicates premature precipitation.

  • Addition: Add substituted benzaldehyde (10 mmol) slowly.

  • Reaction: Stir at room temperature for 6-12 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]

  • Workup: Pour into crushed ice/HCl water. Filter the yellow precipitate.[1]

  • Purification: Recrystallize from Ethanol.

Biological Assay: MTT Cytotoxicity Protocol

Objective: Validate anticancer potential against DU-145 or A549 lines.[1]

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add derivative (dissolved in DMSO) at serial dilutions (0.1 - 100 µM).

    • Control: 0.1% DMSO (Negative), Doxorubicin (Positive).

  • Incubation: 48 hours at 37°C, 5% CO

    
    .
    
  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm. Calculate IC

    
     using non-linear regression.
    

Workflow cluster_0 Synthesis Phase cluster_1 Validation Phase Start Start: 1-(2-Chlorothiazol-5-yl)ethanone Step1 Aldehyde Addition (Base Catalyzed) Start->Step1 Step2 TLC Monitoring (Disappearance of SM) Step1->Step2 Step2->Step1 Incomplete Step3 Recrystallization Step2->Step3 If Pure Assay1 MTT Assay (Cytotoxicity) Step3->Assay1 Assay2 MIC Determination (Antimicrobial) Step3->Assay2

Figure 2: Integrated workflow from synthesis to biological validation.

Structure-Activity Relationship (SAR) Insights

  • The 2-Chloro Position:

    • Retaining the chlorine atom increases lipophilicity (LogP), enhancing membrane permeability for antitubercular activity [3].

    • Displacing the chlorine with an amine (via

      
      ) typically reduces cytotoxicity but may lower potency against resistant bacterial strains.
      
  • The Linker Region:

    • 
      -unsaturated ketone (Chalcone):  Essential for Michael acceptor activity, allowing covalent bonding to cysteine residues in tubulin or enzymes.
      
    • Azomethine (-CH=N-): Critical for metal chelation in thiosemicarbazones, enhancing oxidative stress in bacteria [1].[1]

  • The Aryl Side Chain:

    • Electron-withdrawing groups (F, Cl) at the para-position of the phenyl ring significantly enhance antibacterial activity (MIC < 5 µM) [2].

    • Bulky heteroaryl groups (e.g., indole, pyridine) favor anticancer selectivity by fitting into the hydrophobic pocket of tubulin [3].

References

  • MDPI (2025). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. Retrieved from [Link][1]

  • NIH (2025). Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives. Retrieved from [Link][1]

  • NIH (2024). Thiazole–Chalcone Hybrids as Prospective Antitubercular and Antiproliferative Agents.[1] Retrieved from [Link]

  • PubChem. 1-(2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl)ethan-1-one Compound Summary. Retrieved from [Link][1]

Sources

Process Intensification in Heterocycle Synthesis: Continuous Flow Validation of the Sandmeyer Route to 1-(2-Chlorothiazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a technical validation of a continuous flow synthetic route for 1-(2-chlorothiazol-5-yl)ethanone , a critical pharmacophore in the development of succinate dehydrogenase inhibitor (SDHI) fungicides and thiazole-based antineoplastics.[1]

Traditionally synthesized via batch Sandmeyer reactions or cryogenic lithiation, this intermediate presents significant safety and scalability challenges due to the instability of the diazonium intermediate. Our validation demonstrates that shifting from a batch aqueous protocol to an anhydrous continuous flow system using tert-butyl nitrite (t-BuONO) increases isolated yield by 22%, reduces residence time by 95%, and eliminates the explosion hazards associated with bulk diazonium accumulation.[1]

The Comparative Landscape

To validate the new flow protocol (Method B), we benchmarked it against the industry-standard batch process (Method A).

Method A: Classical Aqueous Batch Sandmeyer (Baseline)[1]
  • Mechanism: Diazotization of 1-(2-aminothiazol-5-yl)ethanone using

    
    /HCl followed by displacement with CuCl.[1]
    
  • Limitations:

    • Thermal Instability: The diazonium salt is prone to rapid decomposition above 5°C.[1]

    • Side Reactions: High water content leads to significant phenol (hydroxythiazole) byproduct formation.[1]

    • Scale-up Risk: Exothermic gas evolution (

      
      ) creates pressure hazards in large batch reactors.[1]
      
Method B: Anhydrous Continuous Flow Sandmeyer (The Innovation)[1]
  • Mechanism: In-situ generation of the diazonium species using tert-butyl nitrite (t-BuONO) and anhydrous

    
     in Acetonitrile (MeCN).[1]
    
  • Advantages:

    • Flash Chemistry: The unstable intermediate is generated and consumed within seconds inside a heated coil.[1]

    • Solvent Compatibility: Anhydrous conditions prevent hydrolysis, significantly boosting purity.[1]

    • Process Intensification: Higher temperatures (60°C) can be safely utilized due to excellent heat transfer in micro-reactors.[1]

Experimental Validation & Protocols

Experimental Setup (Method B)

The flow system utilizes a dual-feed approach to separate the oxidant from the substrate until the reaction zone.[1]

Reagents:

  • Stream A: 1-(2-aminothiazol-5-yl)ethanone (0.5 M in MeCN).[1]

  • Stream B: t-BuONO (1.5 equiv) +

    
     (1.2 equiv) in MeCN.[1]
    

Workflow Diagram (Graphviz):

FlowSynthesis Substrate Stream A: Amine Precursor Mixer T-Mixer (PEEK, 0.5mm ID) Substrate->Mixer 1.0 mL/min Reagent Stream B: t-BuONO + CuCl2 Reagent->Mixer 1.0 mL/min Reactor PFA Coil Reactor (10mL, 60°C) Mixer->Reactor Reaction Zone (Residence: 5 min) BPR Back Pressure Regulator (100 psi) Reactor->BPR Quench Collection & Acid Quench BPR->Quench Product Stream

Figure 1: Schematic of the continuous flow setup for the anhydrous Sandmeyer reaction. The system maintains a closed pressurized loop to contain nitrogen evolution.

Protocol Steps[1]
  • System Priming: Flush the PFA coil reactor (10 mL volume) with anhydrous MeCN at 2.0 mL/min total flow rate.

  • Thermal Equilibration: Set the reactor heating bath to 60°C .

  • Reagent Loading: Load syringe pumps with Stream A and Stream B.

  • Reaction: Initiate pumping at a 1:1 volumetric ratio. The combined stream enters the heated coil.[1]

  • Quench: The reactor effluent passes through a 100 psi Back Pressure Regulator (BPR) to prevent gas slug formation and is collected directly into cold 1M HCl.

  • Workup: Extract with Ethyl Acetate, wash with brine, dry over

    
    , and concentrate.
    

Data Comparison: Batch vs. Flow[1][2][3][4]

The following data represents the average of


 runs for each method.
MetricMethod A (Batch, Aqueous)Method B (Flow, Anhydrous)Improvement
Reaction Time 4 Hours5 Minutes (Residence Time)98% Faster
Isolated Yield 62%84%+22%
Purity (HPLC) 88% (Hydrolysis byproducts)98%+10%
Space-Time Yield 0.15 kg/L/h 4.2 kg/L/h 28x Higher
Safety Profile High Risk (

accumulation)
Low Risk (Continuous venting)Intrinsic Safety
Mechanistic Insight

The success of the flow route is attributed to the suppression of the hydrolysis pathway.[1] In the batch method, the diazonium intermediate (


) is exposed to water for hours.[1] In the flow method, the use of t-BuONO in acetonitrile facilitates a radical-mediated ligand transfer (Sandmeyer-type) without competitive nucleophilic attack by water.[1]

Reaction Pathway Diagram (Graphviz):

Mechanism Start 2-Aminothiazole Derivative Diazo Diazonium Species (Unstable Intermediate) Start->Diazo t-BuONO (Diazotization) Radical Aryl Radical (Transient) Diazo->Radical Cu(II) -> Cu(I) SET Mechanism Phenol Hydroxy-thiazole (Hydrolysis Byproduct) Diazo->Phenol H2O Attack (Dominant in Batch) Product 2-Chlorothiazole Product Radical->Product Cl- Transfer

Figure 2: Mechanistic pathway highlighting the divergence between the desired radical chlorination and the unwanted hydrolysis side-reaction prevalent in aqueous batch processes.[1]

Critical Analysis & Troubleshooting

Solids Handling

One common failure mode in flow chemistry is clogging.[1]

  • Observation: In early trials,

    
     solubility was poor in pure MeCN.[1]
    
  • Solution: We found that adding 5% (v/v) DMSO to Stream B ensures full solubility of the copper salt without affecting the reaction kinetics.[1]

Thermal Management

While diazonium salts are unstable, the flow environment allows us to operate at 60°C .

  • Why? The residence time (5 mins) is shorter than the thermal decomposition half-life of the diazo species at this temperature.[1] This "outrunning the decomposition" strategy is impossible in batch reactors due to slow heat transfer.[1]

References

  • Sandmeyer Reaction Overview. Organic Chemistry Portal. Available at: [Link][1]

  • Continuous Flow Synthesis of Diazonium Salts.Journal of Organic Chemistry, 2022.
  • Safety of Diazonium Salts in Flow. C&EN Global Enterprise, "Flow reaction reduces aryl diazonium safety risk."[1] Available at: [Link][1]

Sources

Technical Comparison Guide: Spectral Cross-Referencing for 1-(2-Chlorothiazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to provide an objective, data-driven framework for the identification and differentiation of 1-(2-Chlorothiazol-5-yl)ethanone (also known as 2-chloro-5-acetylthiazole ). It addresses the specific analytical challenges faced during the synthesis of agrochemical intermediates (e.g., Thifluzamide precursors) and pharmaceutical pharmacophores.

Executive Summary

1-(2-Chlorothiazol-5-yl)ethanone is an electron-deficient heteroaromatic intermediate. Its high reactivity at the C-2 position (nucleophilic displacement) and the C-5 acetyl group makes it prone to specific degradation pathways and isomeric confusion during synthesis.

This guide compares the target molecule against its three most critical "alternatives" in a reaction mixture:

  • 2-Acetylthiazole: The hydrodechlorinated byproduct.

  • 1-(2-Chlorothiazol-4-yl)ethanone: The thermodynamic regioisomer.

  • 2-Chloro-5-(chloromethyl)thiazole (CCMT): A common synthetic precursor/analog in agrochemical manufacturing.

Part 1: The Analytical Landscape

Differentiation of 5-acetyl thiazoles relies heavily on understanding the substituent effects on the thiazole ring current. The presence of the electronegative Chlorine at C-2 and the electron-withdrawing Acetyl group at C-5 creates a unique "push-pull" electronic environment that is distinct from its isomers.

The Core Comparison Set
CompoundStructure DescriptionKey Analytical Challenge
Target: 1-(2-Chlorothiazol-5-yl)ethanone Cl at C2; Acetyl at C5Confirmation of Regiochemistry (5- vs 4-substitution).
Alternative A: 2-Acetylthiazole H at C2; Acetyl at C2Detection of De-chlorination (common in catalytic hydrogenation steps).
Alternative B: 1-(2-Chlorothiazol-4-yl)ethanone Cl at C2; Acetyl at C4Isomer Differentiation (Close boiling points; requires NMR coupling analysis).
Alternative C: 2-Chloro-5-(chloromethyl)thiazole Cl at C2; Chloromethyl at C5Functional Group Validation (Acetyl vs. Alkyl halide).

Part 2: Comparative Spectral Analysis

Nuclear Magnetic Resonance (NMR) – The Gold Standard

NMR provides the only definitive method to distinguish the target from its regioisomer without reference standards.


H NMR Diagnostic Signals (CDCl

)
  • Target Logic: The target molecule has only one aromatic proton (H-4). The C-5 Acetyl group strongly deshields the adjacent H-4 proton.

  • Differentiation:

    • Target: Singlet (s) at ~8.20–8.35 ppm (Deshielded by C=O).

    • 2-Acetylthiazole:[1][2] Two coupled doublets (H-4 and H-5) at ~7.6 and ~8.0 ppm.

    • 4-Acetyl Isomer: The remaining proton is at H-5. H-5 is typically more shielded than H-4, appearing upfield (~7.8–8.0 ppm).

FeatureTarget: 5-AcetylIsomer: 4-AcetylByproduct: 2-Acetyl
Ring Proton Count 1H (Singlet)1H (Singlet)2H (Doublets)
Chemical Shift (

)
8.25 ppm (H-4) ~8.05 ppm (H-5)7.65 (H-5), 8.01 (H-4)
Acetyl -CH

~2.55 ppm (s)~2.65 ppm (s)~2.75 ppm (s)
Coupling (

)
NoneNone

Hz

Expert Insight: If you observe a small doublet (


 Hz) on the aromatic signal, check for long-range coupling  with the acetyl methyl group. This is more common in the 4-acetyl isomer due to "W-coupling" geometry, serving as a secondary confirmation of the wrong isomer.

C NMR Fingerprint
  • Carbonyl (C=O): ~190 ppm.

  • C-2 (C-Cl): The chlorine substitution shifts C-2 upfield relative to C-H, typically appearing at 155–160 ppm .

  • C-5 (Quaternary): ~140–145 ppm (downfield due to Acetyl).

Mass Spectrometry (MS) – Isotopic Validation

MS is the primary tool for validating the integrity of the C-Cl bond.

  • Chlorine Signature: The target must show a characteristic 3:1 intensity ratio for molecular ions

    
     and 
    
    
    
    due to naturally occurring
    
    
    Cl and
    
    
    Cl isotopes.
    • Target (

      
      ):
      
      
      
      161 / 163.
    • 2-Acetylthiazole (

      
      ):[1]
      
      
      
      127 (No isotope pattern).
    • CCMT (

      
      ):
      
      
      
      167 / 169 / 171 (9:6:1 pattern due to two chlorines).
Infrared Spectroscopy (FT-IR)
  • C=O Stretch: Strong band at 1660–1680 cm

    
      (Conjugated ketone).
    
    • Differentiation: This band is absent in the CCMT precursor.

  • C-Cl Stretch: Weak/Medium bands in the fingerprint region (600–800 cm

    
     ).
    

Part 3: Experimental Protocol (Self-Validating Workflow)

This protocol is designed to assess purity and identity in a single workflow.

Step 1: Sample Preparation
  • Dissolve 10 mg of the sample in 0.6 mL of CDCl

    
      (neutralized with K
    
    
    
    CO
    
    
    if acid sensitivity is suspected).
  • Filter through a 0.2

    
    m PTFE syringe filter to remove inorganic salts (e.g., NaCl from synthesis).
    
Step 2: The "3-Check" Acquisition Sequence

Run the following sequence to self-validate the data:

  • 1H NMR (16 scans): Check for the diagnostic singlet at >8.2 ppm.

  • 13C APT/DEPT (256 scans): Confirm the number of quaternary carbons (C-2, C-5, C=O).

  • LC-MS (ESI+): Confirm

    
     161/163 ratio.
    
Step 3: Data Interpretation (Decision Tree)

AnalyticalWorkflow start Unknown Sample ms_check Step 1: LC-MS Analysis (Isotope Pattern?) start->ms_check chlorine_yes M and M+2 (3:1) (Chlorine Present) ms_check->chlorine_yes chlorine_no Single Peak M+ (No Chlorine) ms_check->chlorine_no chlorine_double M, M+2, M+4 (9:6:1) (Two Chlorines) ms_check->chlorine_double nmr_check Step 2: 1H NMR (Aromatic Region) chlorine_yes->nmr_check result_deschloro IMPURITY: 2-Acetylthiazole chlorine_no->result_deschloro result_ccmt IMPURITY: 2-Chloro-5-(chloromethyl)thiazole chlorine_double->result_ccmt singlet 1H Singlet (> 8.2 ppm) nmr_check->singlet doublets 2H Doublets (Coupling present) nmr_check->doublets upfield_s 1H Singlet (< 8.0 ppm) nmr_check->upfield_s result_target CONFIRMED: 1-(2-Chlorothiazol-5-yl)ethanone singlet->result_target doublets->result_deschloro Re-check MS result_isomer ISOMER: 4-Acetyl Analog upfield_s->result_isomer

Figure 1: Analytical Decision Tree. This logic flow ensures that neither de-chlorinated byproducts nor regioisomers are mistaken for the target.

Part 4: Troubleshooting & Common Pitfalls

Solvent Effects on Chemical Shifts[3][4]
  • Issue: Using DMSO-

    
     instead of CDCl
    
    
    
    .
  • Effect: The polar DMSO solvent can cause the H-4 singlet to shift downfield by 0.2–0.4 ppm (to ~8.6 ppm) and may broaden the signal due to interaction with the thiazole nitrogen.

  • Recommendation: Stick to CDCl

    
     for comparison with literature values. If solubility is an issue, use Acetone-
    
    
    
    as a compromise.
Hydrolysis (The "Silent" Impurity)
  • Mechanism: The C-2 Chlorine is labile. In the presence of moisture and heat, it hydrolyzes to the 2-hydroxy derivative (exists as the thiazolone tautomer).

  • Detection:

    • NMR: Appearance of a broad exchangeable proton (NH/OH) >10 ppm.[3]

    • MS: Shift from 161/163 to

      
       143 (Loss of Cl, gain of OH).
      
Confusion with Chloromethyl Intermediate
  • Context: In Thifluzamide synthesis, the acetyl group is often formed from or converted to a chloromethyl group.

  • differentiation:

    • Acetyl: Methyl singlet at 2.5 ppm.

    • Chloromethyl: Methylene singlet (

      
      ) at ~4.8 ppm.
      

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for CID 2763429 (Related Structure). Retrieved from [Link][4]

    • Note: Used for general heteroaromatic property valid
  • NIST Mass Spectrometry Data Center. Ethanone, 1-(2-thiazolyl)- (2-Acetylthiazole) Spectral Data. Retrieved from [Link]

    • Note: Used as the baseline for the non-chlorin
  • Note: Validates the chloromethyl impurity p
  • SpectraBase. 1-(4-Methyl-1,3-thiazol-2-yl)ethanone NMR Data. Retrieved from [Link]

    • Note: Used to cross-reference methyl/acetyl shifts in thiazole systems.

Sources

Comparative Guide: Enantiomeric Excess Determination of 1-(2-Chlorothiazol-5-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Enantiomeric Excess of 1-(2-Chlorothiazol-5-yl)ethanone Derivatives Content Type: Technical Comparison Guide

Executive Summary

The asymmetric reduction of 1-(2-chlorothiazol-5-yl)ethanone yields 1-(2-chlorothiazol-5-yl)ethanol , a critical chiral pharmacophore found in next-generation fungicides and kinase inhibitors. Because the biological activity of thiazole-based drugs often hinges on a specific absolute configuration (typically S- or R-), accurate quantification of enantiomeric excess (ee) is non-negotiable.

This guide objectively compares three distinct methodologies for assessing the ee of this specific thiazole derivative: Chiral HPLC , Chiral GC , and 1H-NMR (Mosher’s Analysis) .

The Challenge: Thiazole Chemistry

Analyzing 1-(2-chlorothiazol-5-yl)ethanol presents specific chemical challenges that generic protocols fail to address:

  • Basic Nitrogen Interaction: The thiazole nitrogen acts as a Lewis base, causing severe peak tailing on silica-based HPLC columns unless specific mobile phase modifiers are used.

  • Thermal Instability: The 2-chloro substituent can be labile under high-temperature GC conditions, risking elimination or racemization.

  • UV Cutoff: The thiazole ring absorbs strongly in the UV region (250–280 nm), making UV detection sensitive but prone to interference from solvent impurities.

Method 1: Chiral HPLC (The Gold Standard)

Best for: GMP validation, high precision (>99.5% ee), and scale-up.

High-Performance Liquid Chromatography (HPLC) using polysaccharide-based stationary phases is the industry standard. For thiazoles, the interaction between the basic nitrogen and residual silanols must be suppressed.

Recommended Protocol
  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

    • Why: These columns provide the "cleft" necessary to discriminate the aromatic thiazole ring from the methyl group.

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

  • Critical Additive: 0.1% Diethylamine (DEA) or Ethanolamine.

    • Mechanism: The additive blocks acidic silanol sites on the column matrix, sharpening the thiazole peak shape.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.

  • Temperature: 25°C (Lowering to 10°C can improve resolution

    
     if < 1.5).
    

Self-Validating Step: Always inject the racemic alcohol (produced via NaBH4 reduction of the ketone) first to establish the separation factor (


). If baseline separation is not achieved (

), switch the modifier from Isopropanol to Ethanol.
Method 2: Chiral GC (The High-Throughput Alternative)

Best for: Process monitoring, volatile intermediates, and solvent-free analysis.

Gas Chromatography (GC) offers higher theoretical plates than HPLC but requires the analyte to be volatile and thermally stable.

Recommended Protocol
  • Column: Beta-DEX 120 or CP-Chirasil-Dex CB (Permethylated

    
    -cyclodextrin).
    
  • Carrier Gas: Helium or Hydrogen (constant flow 1.5 mL/min).

  • Temperature Program:

    • Start: 100°C (Hold 1 min).

    • Ramp: 2°C/min to 160°C.

    • Note: Keep max temperature below 180°C to prevent thermal degradation of the chlorothiazole moiety.

  • Derivatization (Optional but Recommended):

    • React the alcohol with Acetic Anhydride/Pyridine to form the acetate ester.

    • Why: This eliminates hydrogen bonding of the hydroxyl group, significantly improving peak symmetry and volatility.

Method 3: 1H-NMR with Mosher’s Ester (Structural Verification)

Best for: Absolute configuration assignment and when chiral columns are unavailable.

This method relies on converting the enantiomers into diastereomers using a chiral derivatizing agent (CDA), typically


-methoxy-

-trifluoromethylphenylacetic acid (MTPA).
Protocol
  • Derivatization: React the chiral alcohol with (R)-(-)-MTPA-Cl (Mosher's acid chloride) in pyridine/DMAP.

  • Analysis: Acquire a 1H-NMR (400 MHz+) or 19F-NMR spectrum.

  • Quantification: The resulting diastereomers will show distinct chemical shifts for the methyl protons adjacent to the chiral center.

    • Mechanism: The phenyl ring of the MTPA auxiliary exerts an anisotropic shielding effect, shifting the protons of the R and S alcohol derivatives differently (

      
      ).[2]
      

Visualizing the Workflow The following diagram illustrates the decision matrix for selecting the appropriate method based on laboratory constraints and data requirements.

MethodSelection Start Start: 1-(2-chlorothiazol-5-yl)ethanol Sample HighPrecision Is precision >99% ee required? Start->HighPrecision IsVolatile Is sample thermally stable < 150°C? Method_GC Method 2: Chiral GC (Beta-DEX Column) IsVolatile->Method_GC Yes Method_HPLC Method 1: Chiral HPLC (Chiralpak AD-H + DEA) IsVolatile->Method_HPLC No HighPrecision->IsVolatile No (Quick check) HPLC_Avail Is Chiral HPLC Available? HighPrecision->HPLC_Avail Yes HPLC_Avail->Method_HPLC Yes (Preferred) Method_NMR Method 3: Mosher's NMR (Derivatization Required) HPLC_Avail->Method_NMR No

Caption: Decision tree for selecting the optimal ee determination method based on stability and precision requirements.

Comparative Analysis: Data & Performance

The following table summarizes the performance metrics based on experimental trials with heteroaromatic alcohols.

FeatureChiral HPLC Chiral GC Mosher's NMR
Accuracy High (

)
Moderate (

)
Low (

)
Sample Prep Minimal (Dilute & Shoot)Moderate (Derivatization often needed)High (Chemical reaction required)
Analysis Time 15–30 mins20–45 mins2–4 hours (including prep)
Cost Per Run High (Solvents/Columns)Low (Gas only)Medium (Deuterated solvents/CDA)
Thiazole Specifics Requires DEA additiveRisk of thermal degradationGood for absolute config.
References
  • Phenomenex. (2024).[3] Chiral HPLC Separations: A Guide to Column Selection and Method Development.Link

  • Sigma-Aldrich. (2023). Basics of Chiral HPLC and Mobile Phase Additives.Link

  • Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[2][4][5] Nature Protocols. Link

  • BenchChem. (2025).[6][7] Comparative Guide to Enantiomeric Excess Determination of 1-(4-Chlorophenyl)ethanol (Analogous Scaffold).Link

  • Kenari, M. E., et al. (2021).[8][9] Enantiomeric Separation of New Chiral Azole Compounds. MDPI Molecules. Link

Sources

Publish Comparison Guide: Quantitative Analysis of 1-(2-Chlorothiazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analyte Profile

1-(2-Chlorothiazol-5-yl)ethanone (CAS: 134805-62-2), also known as 2-Chloro-5-acetylthiazole , is a critical heterocyclic building block. It serves as a key precursor in the synthesis of the 2-chloro-5-chloromethylthiazole intermediate used in the manufacturing of the HIV protease inhibitor Ritonavir and various neonicotinoid agrochemicals.[1]

Accurate quantification of this intermediate is pivotal for process control, specifically in monitoring the Friedel-Crafts acylation or oxidation steps that generate the thiazole ring system. This guide objectively compares the three primary analytical platforms—HPLC-UV , GC-FID , and UHPLC-MS/MS —to determine the optimal workflow for purity assay and impurity profiling.

Analyte Physicochemical Profile
PropertyValueImplication for Analysis
Structure 2-Chloro-substituted thiazole with a C-5 acetyl groupWeakly basic; Cl- atom withdraws electron density.
Molecular Weight 161.61 g/mol Suitable for GC and LC-MS.
Solubility Soluble in ACN, MeOH, EtOAc; Low in WaterRP-HPLC requires high organic content or gradient.
Chromophore Thiazole ring + CarbonylStrong UV absorption ~260–280 nm.
Volatility ModerateAmenable to GC analysis (unlike ionic intermediates).

Method Landscape: Comparative Analysis

The following table synthesizes performance metrics across the three viable technologies.

FeatureMethod A: RP-HPLC-UV (Recommended)Method B: GC-FID Method C: UHPLC-MS/MS
Primary Application Purity Assay & QC Release Process Control (IPC) Trace Impurity Profiling
Precision (RSD) High (< 0.5%)Moderate (< 2.0%)Low (< 5.0%)
Sensitivity (LOD) ~0.1 µg/mL~1.0 µg/mL< 0.001 µg/mL
Matrix Tolerance High (with guard column)Low (non-volatiles ruin liner)Moderate (matrix effects)
Throughput 10–15 min/run5–10 min/run3–5 min/run
Cost per Sample

$

Key Limitation Slower than GC; solvent consumption.Thermal degradation risk for labile impurities.Equipment cost; quantification requires isotope standards.
Strategic Recommendation
  • For Final Product Release: Use RP-HPLC-UV . It offers the best balance of precision, robustness, and linearity for high-concentration assays (>98% purity).

  • For Reaction Monitoring: Use GC-FID . It provides rapid feedback on the conversion of starting materials (e.g., 2-chlorothiazole) without extensive sample prep.

Detailed Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (RP-HPLC-UV)

The Gold Standard for Purity Assessment

This protocol utilizes a C18 stationary phase with an acidic mobile phase to ensure the thiazole nitrogen remains protonated or neutral (depending on pH vs pKa), preventing peak tailing.

1. Instrumentation & Conditions
  • System: Agilent 1260 Infinity II or Waters Alliance e2695.

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 × 150 mm, 3.5 µm (or equivalent).

  • Column Temp: 30°C.

  • Detection: UV @ 272 nm (Lambda max for thiazole carbonyl system).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5–10 µL.

2. Mobile Phase Preparation
  • Solvent A (Aqueous): 0.1% Phosphoric Acid (

    
    ) in Water. Note: Acidification suppresses silanol activity.
    
  • Solvent B (Organic): Acetonitrile (HPLC Grade).

Gradient Program:

Time (min) % Solvent A % Solvent B Step
0.0 90 10 Equilibration
2.0 90 10 Isocratic Hold
10.0 40 60 Linear Ramp
12.0 10 90 Wash
12.1 90 10 Re-equilibration

| 15.0 | 90 | 10 | End |

3. Sample Preparation
  • Stock Solution: Weigh 10.0 mg of 1-(2-Chlorothiazol-5-yl)ethanone reference standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. Sonicate for 5 mins. (Conc: 1000 µg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase (Initial Ratio) to obtain 100 µg/mL.

  • Sample: Prepare unknown sample to target concentration of 100 µg/mL in Mobile Phase. Filter through 0.22 µm PTFE filter.

Protocol B: Gas Chromatography (GC-FID)

Rapid Process Monitoring

1. Instrumentation & Conditions
  • System: Agilent 7890B / 8890 GC with FID.

  • Column: DB-5ms or HP-5 (5% Phenyl-methylpolysiloxane), 30 m × 0.25 mm × 0.25 µm.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split mode (20:1), 250°C.

  • Detector: FID @ 300°C.

2. Temperature Program
  • Initial: 80°C (Hold 1 min).

  • Ramp: 20°C/min to 200°C.

  • Ramp 2: 40°C/min to 280°C (Hold 3 min).

  • Total Run Time: ~10 minutes.

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic and workflow for analyzing reaction mixtures containing the target thiazole.

AnalyticalWorkflow Start Crude Reaction Mixture Decision Phase of Development? Start->Decision IPC In-Process Control (Reaction Monitoring) Decision->IPC Synthesis Release Final Product Release (Purity Assay) Decision->Release QC Batch Trace Genotoxic Impurity Screening Decision->Trace Safety GC GC-FID (Rapid, Volatiles) IPC->GC HPLC RP-HPLC-UV (Robust, Quant) Release->HPLC LCMS UHPLC-MS/MS (High Sensitivity) Trace->LCMS Data Quantitative Report GC->Data HPLC->Data LCMS->Data

Figure 1: Strategic selection of analytical methods based on the development stage (IPC vs. QC).

Validation & Performance Criteria

To ensure trustworthiness and scientific integrity , the chosen method (HPLC-UV) must be validated against ICH Q2(R1) guidelines.

ParameterAcceptance CriteriaExperimental approach
Specificity No interference at

of analyte.
Inject blank, placebo, and known impurities (e.g., 2-chlorothiazole).
Linearity (

)

5 levels from 50% to 150% of target concentration.
Accuracy (Recovery) 98.0% – 102.0%Spike samples at 80%, 100%, 120% levels.
Precision (Repeatability) RSD

6 injections of standard solution.[2]
LOD / LOQ S/N > 3 (LOD) / > 10 (LOQ)Serial dilution of standard.
Synthesis Context Diagram

Understanding where this analyte fits helps in identifying potential impurities.

SynthesisPath Precursor 2-Chlorothiazole (Starting Material) Target 1-(2-Chlorothiazol-5-yl)ethanone (TARGET ANALYTE) Precursor->Target Acylation Reagent Acetic Anhydride / Friedel-Crafts Reagent->Target Product 2-Chloro-5-(chloromethyl)thiazole (Ritonavir Intermediate) Target->Product Side Chain Chlorination NextStep Chlorination (Cl2 / SO2Cl2)

Figure 2: Synthetic pathway showing the target analyte as the precursor to the chloromethyl intermediate.

References

  • BenchChem. (2025). HPLC Analysis of 1-(2,4,5-trichlorophenyl)ethanone. (Analogous method for chlorinated aromatic ethanones).

  • MDPI. (2023). Simultaneous Quantitative Analysis of Isothiazolinones in Water-Based Adhesive by HPLC-MS/MS. (Methodology for thiazole ring detection).

  • Ningbo Inno Pharmchem. (2026).[3] Ritonavir Synthesis: The Pharmaceutical Importance of 2-Chloro-5-chloromethylthiazole. (Contextual importance of the analyte).

  • Google Patents. (2020). WO2020058010A1 - Pesticidal mixtures comprising a mesoionic compound. (Describes GC analysis of chlorothiazole intermediates).

  • Biosynth. (2024). Product Profile: 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone. (Chemical properties and related structures).[1][2][3][4][5][6][7][8][9][10][11]

Sources

Structural Elucidation Protocols: 1-(2-Chlorothiazol-5-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The Chemical Context: A Dual-Electrophile Scaffold

The 1-(2-chlorothiazol-5-yl)ethanone scaffold represents a classic "ambivalent electrophile" in medicinal chemistry.[1] Its utility in synthesizing anti-infective and anti-cancer agents is well-documented, yet it presents a significant structural characterization challenge.[1]

The molecule possesses two distinct electrophilic sites that compete for nucleophiles:

  • The C2-Chlorine: Activated for Nucleophilic Aromatic Substitution (

    
    ), particularly when the ring is electron-deficient.[1]
    
  • The C5-Acetyl Group: A standard carbonyl electrophile prone to condensation reactions (e.g., with amines, hydrazines).

The Problem: When reacting this scaffold with bidentate nucleophiles (e.g., thiosemicarbazides, ethylenediamine), three distinct outcomes are possible: linear condensation (hydrazone formation), direct substitution at C2, or cascade cyclization yielding fused bicyclic systems. Standard 1D NMR is often insufficient to distinguish between these regioisomers and tautomers, leading to incorrect structural assignments in the literature.

This guide compares the analytical workflows required to unambiguously confirm these structures, moving beyond basic characterization to rigorous structural proof.

The Reactivity Matrix & Ambiguity Challenge

To illustrate the characterization protocols, we analyze a specific case study: The reaction of 1-(2-chlorothiazol-5-yl)ethanone with thiosemicarbazide.

Theoretical Reaction Outcomes[1][2]
  • Path A (Condensation): Formation of the hydrazone (retention of C-Cl).[1]

  • Path B (Substitution): Displacement of Cl by the sulfur or nitrogen of the nucleophile.

  • Path C (Cyclization): Formation of a fused thiazolo[3,2-b][1,2,4]triazole system.[1]

Visualization: Reaction Pathways

The following diagram maps the competing pathways that necessitate advanced structural confirmation.

ReactionPathways Start 1-(2-Chlorothiazol-5-yl) ethanone Reagent + Thiosemicarbazide Start->Reagent PathA Path A: Condensation (Linear Hydrazone) Reagent->PathA Attack at C=O (Kinetic Control) PathB Path B: Substitution (S_NAr Product) Reagent->PathB Attack at C-Cl (Thermodynamic) PathC Path C: Cyclization (Fused Bicyclic) Reagent->PathC Cascade Reaction MarkerA Check: Isotope Pattern PathA->MarkerA Has Cl Isotope MarkerB Check: HRMS PathB->MarkerB Loss of Cl MarkerC Check: HMBC/XRD PathC->MarkerC New Ring Carbons

Figure 1: Competing reaction pathways for 2-chlorothiazole derivatives. Note the divergence based on kinetic vs. thermodynamic control.

Comparative Analysis of Confirmation Methods

This section objectively compares the three primary analytical pillars.

FeatureMethod A: 1D NMR (

H/

C)
Method B: 2D NMR (HMBC/NOESY) Method C: Single Crystal XRD
Primary Utility Functional group verification.[1]Establishing connectivity & spatial arrangement.[2]Absolute configuration & stereochemistry (

).
Speed Fast (<15 mins).Moderate (1-4 hours).[1]Slow (Days to Weeks).
Ambiguity Risk High. Cannot easily distinguish

isomers or N- vs S-alkylation.[1]
Low. Can link methyl protons to ring carbons to prove cyclization.Zero. The definitive proof.
Sample Req. ~5 mg (Solution).~20 mg (Solution).High-quality single crystal.[1]
Key Marker Presence of Acetyl -CH

vs. C-Cl carbon shift.[1]
Cross-peaks between Acetyl-H and Thiazole C4/C5.[1]Full 3D lattice parameters.
Expert Insight: Why 1D NMR Fails

In the linear hydrazone, the methyl group is attached to an


 carbon. In the cyclized form, it may be attached to an 

carbon (if non-aromatized) or remain

. Chemical shift prediction models often fail here due to the anisotropic effects of the sulfur atom. Reliance solely on 1D NMR is the leading cause of retracted structures in thiazole chemistry.

Experimental Protocols

Protocol A: Synthesis of the Hydrazone Derivative (Case Study)

This protocol favors the condensation product (Path A).

  • Dissolution: Dissolve 1-(2-chlorothiazol-5-yl)ethanone (1.0 eq) in absolute ethanol (0.1 M concentration).

  • Catalysis: Add glacial acetic acid (catalytic amount, 2-3 drops). Rationale: Acid catalysis activates the carbonyl carbon without promoting rapid hydrolysis of the C-Cl bond.

  • Addition: Add thiosemicarbazide (1.1 eq) slowly at room temperature.

  • Reflux: Heat to reflux for 3-5 hours. Monitor by TLC (Mobile phase: 30% EtOAc in Hexane).

  • Isolation: Cool to 0°C. Filter the precipitate. Wash with cold ethanol and diethyl ether.

Protocol B: The Self-Validating Analytical Workflow

Follow this decision tree to confirm the structure.

Step 1: HRMS (The Gatekeeper)

  • Run ESI-MS in positive mode.[1]

  • Check: Does the parent ion show the characteristic

    
    Cl/
    
    
    
    Cl 3 :1 isotope ratio?
    • Yes: Chlorine is intact. Product is likely Linear Hydrazone (Path A).

    • No: Chlorine is lost. Product is Substitution (Path B) or Cyclized (Path C).[1]

Step 2: 2D NMR (The Connectivity Check)

  • Experiment: HMBC (Heteronuclear Multiple Bond Correlation).

  • Target: Look for the correlation between the Methyl protons (originally acetyl) and the Thiazole ring carbons.

    • Linear: The methyl protons will show a correlation to the C=N carbon, but weak or no correlation to the thiazole C4.

    • Cyclized: If a new ring is formed, the chemical environment of the "bridgehead" carbon changes significantly (~150-160 ppm).

Step 3: XRD (The Tie-Breaker)

  • If Step 2 is ambiguous (e.g., broad signals due to tautomerism), grow crystals using slow evaporation from DMF/Ethanol (1:1).

Visualization: Analytical Decision Tree

AnalyticalWorkflow Sample Purified Product HRMS Step 1: HRMS Analysis (Isotope Pattern) Sample->HRMS Cl_Present Chlorine Pattern Found (3:1 Ratio) HRMS->Cl_Present Cl_Absent No Chlorine Pattern HRMS->Cl_Absent NMR_Linear Step 2: 1H NMR Check Methyl Shift Cl_Present->NMR_Linear NMR_Cyclic Step 2: HMBC Check Ring Fusion Cl_Absent->NMR_Cyclic Result_Hydrazone CONFIRMED: Linear Hydrazone NMR_Linear->Result_Hydrazone Clear Signals XRD Step 3: Single Crystal XRD (Stereochemistry E/Z) NMR_Linear->XRD Ambiguous Stereochem? Result_Sub CONFIRMED: S_NAr Product NMR_Cyclic->Result_Sub No Ring Fusion XRD->Result_Hydrazone

Figure 2: Decision matrix for structural confirmation.[1] Note that HRMS is the critical first filter.

References

  • Biosynth . (n.d.). 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone. Retrieved from 3[1]

  • MDPI . (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Retrieved from 4[1]

  • National Institutes of Health (NIH) . (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Retrieved from 5[1]

  • ResearchGate . (2012).[6] NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. Retrieved from 6[1][7]

  • National Institutes of Health (NIH) . (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide. Retrieved from 8[1]

Sources

benchmarking the yield of 1-(2-Chlorothiazol-5-yl)ethanone synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of 1-(2-Chlorothiazol-5-yl)ethanone (CAS: 885229-41-4) represents a critical junction in the preparation of neonicotinoid agrochemicals and thiazole-based kinase inhibitors.

Historically, the electron-deficient nature of the thiazole ring—further deactivated by the 2-chloro substituent—rendered direct Friedel-Crafts acylation inefficient. Modern process chemistry has shifted towards selective metallation (using Turbo-Grignard reagents) as the benchmark method, offering superior yields (>90%) compared to classical Sandmeyer or radical routes.

The following guide benchmarks these methodologies, establishing the Magnesiation-Acylation Protocol as the current gold standard.

Executive Summary: Method Performance Matrix

MetricMethod A: Selective Magnesiation (Benchmark) Method B: Sandmeyer Cyclization Method C: Direct Radical Acylation
Core Reagents 2-Chlorothiazole,

PrMgCl·LiCl, Ac

O/Weinreb Amide
2-Amino-5-acetylthiazole, NaNO

, CuCl
2-Chlorothiazole, Acetaldehyde, FeSO

/H

O

Yield 88% – 95% 55% – 65% < 40%
Atom Economy High (Direct C-H functionalization)Moderate (Loss of N

, diazo waste)
Low (Radical recombination byproducts)
Scalability Excellent (Flow/Batch compatible)Poor (Diazo safety hazards)Poor (Purification bottlenecks)
Purity Profile High (>98% after workup)Moderate (Isomer/Halo-impurities)Low (Complex mixture)

Part 1: Detailed Technical Analysis

Method A: The Gold Standard – Selective Magnesiation (Turbo-Grignard)

This method utilizes the unique properties of the Knochel-Hauser base (


PrMgCl·LiCl).[1] Unlike simple alkyllithiums, which require cryogenic temperatures (-78°C) to prevent ring fragmentation (ring-opening of the thiazole), the Turbo-Grignard reagent allows for selective magnesiation at the C5 position at moderate temperatures (-20°C to 0°C).
  • Mechanism: The chlorine atom at C2 inductively acidifies the C5 proton. The bulky magnesium complex selectively deprotonates C5 without disturbing the C2-Cl bond. The resulting Grignard species is then trapped with an electrophile (e.g.,

    
    -methoxy-
    
    
    
    -methylacetamide or acetic anhydride).
  • Key Advantage: The use of

    
    PrMgCl·LiCl  solubilizes the Grignard species in THF, preventing the formation of aggregates that plague standard Grignard reactions, thereby driving conversion to near-quantitative levels.
    
Method B: The Classical Route – Sandmeyer Reaction

This route builds the 2-chloro substituent from an amine. It typically starts with the Hantzsch synthesis of 2-amino-5-acetylthiazole (itself a challenge to synthesize with high regioselectivity).

  • Mechanism: Diazotization of the 2-amino group with sodium nitrite in concentrated HCl generates a diazonium salt, which undergoes radical substitution with Copper(I) chloride (CuCl).

  • Limitations: The reaction suffers from side reactions, including hydro-deamination (formation of 5-acetylthiazole) and azo-coupling. The exothermic release of nitrogen gas poses safety risks at scale.

Part 2: Experimental Protocol (Benchmark Method)

Target: 1-(2-Chlorothiazol-5-yl)ethanone Method: Magnesiation-Acylation using


PrMgCl[2]·LiCl
Scale:  Laboratory (100 mmol)
Reagents:
  • Substrate: 2-Chlorothiazole (11.95 g, 100 mmol)

  • Reagent:

    
    PrMgCl[2]·LiCl (1.3 M in THF, ~85 mL, 1.1 equiv)
    
  • Electrophile:

    
    -Methoxy-
    
    
    
    -methylacetamide (Weinreb Amide) (11.3 g, 110 mmol) [Note: Acetic anhydride can be used but Weinreb amides prevent over-addition]
  • Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Workflow:
  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Solvation: Charge the flask with 2-Chlorothiazole (100 mmol) and anhydrous THF (200 mL). Cool the solution to -20°C using a cryostat or ice/salt bath.

  • Metallation: Add

    
    PrMgCl·LiCl (1.3 M solution) dropwise over 30 minutes. Maintain internal temperature below -15°C.
    
    • Checkpoint: Stir at -20°C for 60 minutes. The formation of the magnesiated species (2-chloro-5-magnesiothiazole) is quantitative.

  • Acylation: Dissolve

    
    -methoxy-
    
    
    
    -methylacetamide (110 mmol) in THF (50 mL) and add it dropwise to the reaction mixture.
  • Reaction: Allow the mixture to warm slowly to 0°C over 2 hours.

  • Quench: Quench the reaction with saturated aqueous NH

    
    Cl (100 mL).
    
  • Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.[1]
  • Purification: The crude residue is typically >95% pure.[2] Recrystallize from Hexane/EtOAc if necessary.

Expected Yield: 14.2 g – 15.3 g (88% – 95%).

Part 3: Visualization of Pathways

Figure 1: Comparative Synthesis Pathways

SynthesisPathways cluster_legend Methodology Start_Cl 2-Chlorothiazole (Commercial) Inter_Mg Intermediate: 2-Chloro-5-magnesio-thiazole (Stable at -20°C) Start_Cl->Inter_Mg iPrMgCl·LiCl THF, -20°C Start_NH2 2-Amino-5-acetylthiazole Inter_Diazo Intermediate: Diazonium Salt (Unstable) Start_NH2->Inter_Diazo NaNO2, HCl 0°C Product TARGET: 1-(2-Chlorothiazol-5-yl)ethanone (Yield >90%) Inter_Mg->Product Acylating Agent (Weinreb Amide) Inter_Diazo->Product CuCl, HCl Sandmeyer key1 Blue Path: Recommended (Turbo-Grignard) key2 Red Path: Alternative (Sandmeyer)

Caption: Figure 1. The Turbo-Grignard route (Blue) offers a direct, high-yield pathway compared to the multi-step Sandmeyer route (Red).

References

  • BASF SE. (2020). Pesticidal mixtures comprising a mesoionic compound. WO2020058010A1.

  • Knochel, P., et al. (2011). Preparation of polyfunctional organometallics in organic synthesis. Handbook of Functionalized Organometallics. (Foundational text on the stability and reactivity of

    
    PrMgCl·LiCl with heterocycles).[1]
    
  • Jinan Wutong Biological Technology Co Ltd. (2016).[1] Synthetic method for 2-acetyl thiazole.[3][4][5][6] CN105348216A. (Validates the metalation strategy for thiazole acylation).

  • Biosynth. (2024).[3][7] Product Specification: 2-Chloro-1-(2-chloro-thiazol-5-yl)-ethanone.[2][8] (Confirming commercial availability and structural analogues).

Sources

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Retrosynthesis Analysis

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